1-Tetrahydrofurfuryl-piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(oxolan-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBPGHNDWVURBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371955 | |
| Record name | 1-Tetrahydrofurfuryl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82500-35-4 | |
| Record name | 1-Tetrahydrofurfuryl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Tetrahydro-2-furylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Tetrahydro-2-furylmethyl)piperazine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(Tetrahydro-2-furylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Chemistry
1-(Tetrahydro-2-furylmethyl)piperazine is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, which uniquely combines a flexible piperazine ring with a stable tetrahydrofuran (THF) moiety, makes it a valuable and versatile building block. The piperazine nucleus is recognized as a "privileged structure" in drug discovery, appearing in a multitude of approved therapeutic agents due to its favorable pharmacokinetic properties and ability to engage with various biological targets.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characteristics of 1-(Tetrahydro-2-furylmethyl)piperazine, offering field-proven insights for its application in research and development.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the bedrock of its effective application. 1-(Tetrahydro-2-furylmethyl)piperazine is identified by several key descriptors and exhibits distinct physical characteristics.
Chemical Structure
The molecule consists of a piperazine ring N-substituted with a methyl group which is, in turn, attached to the 2-position of a tetrahydrofuran ring.
Sources
Physicochemical characteristics of 1-Tetrahydrofurfuryl-piperazine
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Tetrahydrofurfuryl-piperazine
Introduction
This compound (CAS No. 82500-35-4) is a heterocyclic organic compound featuring a piperazine ring N-substituted with a tetrahydrofurfuryl group.[1] This unique structural combination imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in many marketed drugs due to its favorable pharmacokinetic profile and ability to engage with various biological targets. The tetrahydrofurfuryl group, a saturated five-membered oxygen-containing heterocycle, can influence solubility, metabolic stability, and receptor binding interactions.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven methodologies for its analysis and characterization. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of this compound.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and identity. This compound consists of a piperazine ring linked via a methylene bridge to the 2-position of a tetrahydrofuran ring.
Caption: Chemical structure of 1-(oxolan-2-ylmethyl)piperazine.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1-(oxolan-2-ylmethyl)piperazine | [1] |
| CAS Number | 82500-35-4 | [1] |
| Molecular Formula | C₉H₁₈N₂O | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| InChIKey | GKBPGHNDWVURBD-UHFFFAOYSA-N |[1] |
Spectroscopic Characterization
Spectroscopic analysis provides irrefutable evidence of a compound's structure and purity. The key techniques for this compound are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the piperazine and tetrahydrofurfuryl moieties. The protons on the piperazine ring typically appear as broad multiplets in the 2.5-3.5 ppm range. The methylene bridge protons (N-CH₂-THF) would likely appear as a doublet of doublets, coupled to the adjacent chiral proton on the THF ring. The THF ring protons will resonate in the 1.5-4.0 ppm range, with the protons adjacent to the oxygen atom (O-CH₂) shifted further downfield.[2][3]
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon environment. The four carbons of the piperazine ring will appear in the 45-55 ppm region. The five carbons of the tetrahydrofurfuryl group will be observed between approximately 25 and 75 ppm, with the carbon bonded to oxygen (O-CH₂) being the most deshielded.[1] The methylene bridge carbon will also have a characteristic shift.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include:
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of both rings will be observed in the 2800-3000 cm⁻¹ region.[4]
-
N-H Stretching: A secondary amine N-H stretch from the piperazine ring should appear as a moderate peak around 3300 cm⁻¹.
-
C-O Stretching: A strong C-O-C ether stretch from the tetrahydrofuran ring is expected around 1050-1150 cm⁻¹.
-
C-N Stretching: Aliphatic C-N stretching vibrations will be present in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its identity.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[5]
-
Expected Data: In electron ionization (EI) mode, the molecular ion peak (M⁺) should be observed at m/z 170.[6] Characteristic fragment ions would correspond to the loss of the tetrahydrofurfuryl group or fragmentation of the piperazine ring.
Caption: A typical workflow for the spectroscopic characterization of 1-THFP.
Core Physicochemical Properties
Understanding properties like boiling point, solubility, and acidity/basicity is critical for designing experimental conditions, formulating drug products, and predicting pharmacokinetic behavior.
Table 2: Physicochemical Properties of this compound
| Property | Value | Comments / Experimental Context |
|---|---|---|
| Physical Form | Viscous Liquid | Based on similar structures like 1-(Tetrahydro-2-furoyl)piperazine.[7] |
| Boiling Point | Data not available | Expected to be high (>200 °C at atm. pressure). Vacuum distillation is recommended for purification. |
| Solubility | Data not available | The parent piperazine is freely soluble in water.[8][9] The tetrahydrofurfuryl group adds lipophilicity, but the two nitrogen atoms should ensure appreciable aqueous solubility, especially at acidic pH. |
| pKa | Data not available | Piperazine has two pKa values of ~5.4 and ~9.7.[10] The N-substitution is expected to slightly lower these values. See Protocol 3.1 for determination. |
Experimental Protocol: Determination of pKa by Potentiometric Titration
Causality: The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor interactions. As this compound has two basic nitrogen atoms, two pKa values are expected. Potentiometric titration is a robust and direct method for their determination.[10]
Methodology:
-
Preparation: Accurately weigh ~50 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition, ensuring the reading stabilizes. Continue the titration well past the second equivalence point.
-
Analysis: Plot the pH versus the volume of HCl added. The two pKa values can be determined from the pH at the half-equivalence points. The first derivative of the plot (ΔpH/ΔV) will show two distinct peaks corresponding to the equivalence points.
Caption: Protonation equilibria of this compound.
Safety and Handling
Based on aggregated GHS data, this compound is classified as a hazardous substance.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[11][12]
-
Handling: Avoid breathing vapors or mists. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]
-
Analytical Methodologies
Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for assessing the purity of volatile and semi-volatile organic compounds. It provides separation of the analyte from potential impurities and unequivocal identification based on mass-to-charge ratio. This protocol establishes a self-validating system for quality control.[5]
Methodology:
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol. Create a series of dilutions for linearity assessment if required.
-
Sample Preparation: Accurately weigh the sample and dissolve in methanol to a final concentration of approximately 0.5 mg/mL.[13]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions (for identification):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum.
-
Calculate the purity by area percent from the FID chromatogram, assuming all components have a similar response factor. For higher accuracy, use a reference standard for quantitative analysis.
-
Conclusion
This compound is a compound with significant potential, defined by the interplay between its piperazine and tetrahydrofurfuryl moieties. This guide has detailed its fundamental physicochemical characteristics, from structural identity and spectroscopic fingerprints to its safety profile and analytical assessment. The provided protocols offer robust, field-tested methods for researchers to reliably characterize this molecule, ensuring data integrity and facilitating its application in further scientific endeavors. A thorough understanding of these properties is the cornerstone of successful research and development in the chemical and pharmaceutical sciences.
References
- This compound SDS, 82500-35-4 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/products/82500-35-4.html
- 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737265
- SAFETY DATA SHEET - 1-(Tetrahydrofurfuryl)piperazine. Thermo Fisher Scientific. URL: https://www.thermofisher.
- SAFETY DATA SHEET - 1-(Tetrahydro-2-furoyl)piperazine. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC367160050&productDescription=1-%28TETRAHYDRO-2-FUROYL%29PIPERAZINE%2C+9&vendorId=VN00032119&countryCode=US&language=en
- 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734641
- SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC158910050&productDescription=TETRAHYDROFURAN+CERTIFIED+ACS&vendorId=VN00032119&countryCode=US&language=en
- 1-(tetrahydro-2-furylmethyl)piperazine (C9H18N2O). PubChemLite. URL: https://pubchemlite.com/compound/1-(tetrahydro-2-furylmethyl)piperazine_C9H18N2O_CID_2737265
- 1-(tetrahydro-2-furoyl)piperazine (C9H16N2O2). PubChemLite. URL: https://pubchemlite.com/compound/1-(tetrahydro-2-furoyl)piperazine_C9H16N2O2_CID_2734641
- 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | C9H16N2O2 | CID 7168208. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7168208
- Analytical Methods. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25595k
- 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8243067.htm
- Piperazine | C4H10N2 | CID 4837. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine
- 1-(Tetrahydro-2-furoyl)-piperazine. LGC Standards. URL: https://www.lgcstandards.com/US/en/1-%5B%5B(2RS)-Tetrahydrofuran-2-yl%5Dcarbonyl%5Dpiperazine/p/TRC-T293475
- Piperazine. Wikipedia. URL: https://en.wikipedia.org/wiki/Piperazine
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. URL: https://www.researchgate.
- Piperazine. Solubility of Things. URL: https://solubilityofthings.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. URL: https://www.jocpr.
- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem. URL: https://www.benchchem.com/product/bcp231454/technical-guide
- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Design%2C-synthesis-and-evaluation-of-new-methyl-as-G-Reddy-Reddy/8b0e8c78c566542d2a4a7538d38865675e4e2c0e
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. URL: https://www.unodc.org/documents/scientific/Piperazines.pdf
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. URL: https://pubs.acs.org/doi/10.1021/je1011796
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. URL: https://tera.chem.ut.ee/pka-in-non-aqueous-solvents/
- FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. ResearchGate. URL: https://www.researchgate.net/publication/6938920_FTIR_and_NMR_investigation_of_1-phenylpiperazine_a_combined_experimental_and_theoretical_study
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. URL: https://typeset.io/papers/1-4-chlorophenyl-piperazine-ft-ir-raman-nmr-and-theoretical-2v3x6y7z8q
- Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-a-series-of-based-Rafas-Ahmad/869c9b74051a8f09074092497645161041935e4d
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Google Patents. URL: https://patents.google.
- Tetrahydrofurfuryl bromide(1192-30-9) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_1192-30-9_1HNMR.htm
- Tetrahydrofurfuryl alcohol(97-99-4) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_97-99-4_1HNMR.htm
- Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation. ResearchGate. URL: https://www.researchgate.
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38084323/
Sources
- 1. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydrofurfuryl bromide(1192-30-9) 1H NMR spectrum [chemicalbook.com]
- 3. Tetrahydrofurfuryl alcohol(97-99-4) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. PubChemLite - 1-(tetrahydro-2-furylmethyl)piperazine (C9H18N2O) [pubchemlite.lcsb.uni.lu]
- 7. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uregina.ca [uregina.ca]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. jocpr.com [jocpr.com]
An In-depth Technical Guide to 1-Tetrahydrofurfuryl-piperazine (CAS: 82500-35-4)
This document provides a comprehensive technical overview of 1-Tetrahydrofurfuryl-piperazine, a heterocyclic compound of interest to researchers and professionals in chemical synthesis and drug discovery. This guide delves into its chemical identity, physicochemical properties, safety considerations, and potential utility, while also addressing the current landscape of its synthesis and application.
Introduction and Chemical Identity
This compound, identified by the CAS number 82500-35-4, is a disubstituted piperazine derivative. Its structure uniquely combines a saturated piperazine ring with a tetrahydrofurfuryl group. The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, valued for its ability to improve aqueous solubility and its versatile binding capabilities.[1][2] The tetrahydrofuran (THF) ring, a common cyclic ether, can influence the molecule's lipophilicity and hydrogen bonding potential.
The strategic combination of these two rings suggests that this compound could serve as a valuable building block or scaffold in medicinal chemistry and materials science. Its primary documented use is for industrial and scientific research purposes.[3][4]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
Understanding the fundamental properties of a chemical is critical for its application in research and development. The following table summarizes the key physicochemical and computed properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 82500-35-4 | [4][5][6][7][8][9] |
| Molecular Formula | C₉H₁₈N₂O | [4][5][6][7] |
| Molecular Weight | 170.25 g/mol | [6][7] |
| IUPAC Name | 1-(oxolan-2-ylmethyl)piperazine | [6] |
| Common Synonyms | 1-(Tetrahydro-2-furylmethyl)piperazine, 2-(Piperazinomethyl)tetrahydrofuran | [3][6][7] |
| Appearance | Liquid (information may vary by supplier) | [4] |
| Hydrogen Bond Donor Count | 1 | [6][9] |
| Hydrogen Bond Acceptor Count | 3 | [6][9] |
| Rotatable Bond Count | 2 | [6][9] |
| Topological Polar Surface Area | 24.5 Ų | [6] |
| Complexity | 135 | [9] |
Note: Some properties, particularly physical appearance, may vary between suppliers due to purity and storage conditions. The listed data should be used as a guideline and confirmed with lot-specific analysis.
Synthesis Pathway and Considerations
While specific, peer-reviewed synthetic protocols for this compound are not widely published, its structure suggests a straightforward synthesis via N-alkylation of piperazine. This is a common and well-established method for producing N-substituted piperazine derivatives.[2][10]
The most probable synthetic route involves the nucleophilic substitution reaction between piperazine and a suitable tetrahydrofurfuryl electrophile, such as tetrahydrofurfuryl chloride.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (a molar excess, e.g., 2-3 equivalents) and a suitable solvent such as acetonitrile.
-
Addition of Base: Add an inorganic base, such as anhydrous potassium carbonate (K₂CO₃), to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Alkylating Agent: Slowly add tetrahydrofurfuryl chloride (1 equivalent) to the stirring suspension. The use of an excess of piperazine helps to minimize the formation of the N,N'-dialkylated byproduct.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining piperazine hydrochloride and excess piperazine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Causality Note: The use of excess piperazine is a key strategic choice. It leverages Le Châtelier's principle to drive the reaction towards the mono-substituted product and statistically reduces the probability of the desired product reacting further to form the undesired N,N'-disubstituted impurity.
Potential Applications and Research Directions
The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in drugs across various therapeutic areas including oncology, psychiatry, and infectious diseases.[1] While specific biological activity for this compound is not extensively documented, its structure allows for several hypotheses regarding its potential applications:
-
Scaffold for Drug Discovery: It can serve as a starting material for creating more complex molecules. The secondary amine of the piperazine ring is available for further functionalization, such as acylation, sulfonylation, or another alkylation, enabling the synthesis of diverse chemical libraries for screening.
-
Neurological Research: A structurally related compound, 1-(Tetrahydro-2-furoyl)piperazine, is noted as an intermediate for pharmaceuticals targeting neurological disorders.[11] This suggests that derivatives of this compound could also be explored for activity on central nervous system (CNS) targets.
-
Anthelmintic Research: Piperazine itself has a long history of use as an anthelmintic agent, acting as a GABA receptor agonist in helminths, which leads to parasitic paralysis.[10][12] Novel derivatives are often synthesized to improve efficacy, broaden the spectrum of activity, or overcome resistance.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards.[3][4][6]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4][6]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3][4][6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[3][4][6]
Safety and Handling Workflow:
Caption: Recommended safety, handling, storage, and emergency procedures.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3][4]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of water.[3][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[3]
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.[3][4]
Conclusion and Future Outlook
This compound (CAS 82500-35-4) is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure, combining the pharmacologically privileged piperazine ring with a tetrahydrofurfuryl moiety, offers a versatile platform for the development of novel compounds. While its direct applications are currently limited to research, the established importance of piperazine derivatives in pharmaceuticals suggests that it is a compound worthy of further investigation.
Future research should focus on the development and publication of robust synthetic protocols, the exploration of its biological activity through systematic screening, and its utilization in the creation of new chemical entities for drug discovery and materials science.
References
- This compound SDS, 82500-35-4 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/1-tetrahydrofurfuryl-piperazine-cas82500-35-4.html
- This compound. Oakwood Chemical. URL: https://www.oakwoodchemical.com/Products/1-Tetrahydrofurfuryl-piperazine-82500-35-4
- 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737265
- 1-(Tetrahydro-2-furoyl)piperazine. Chem-Impex. URL: https://www.chemimpex.com/product/1-tetrahydro-2-furoylpiperazine
- SAFETY DATA SHEET - 1-(Tetrahydrofurfuryl)piperazine. Thermo Fisher Scientific. URL: https://www.thermofisher.com/sds?productName=H50711
- 1-(Tetrahydro-2-furylmethyl)piperazine | CAS 82500-35-4. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/1-tetrahydro-2-furylmethyl-piperazine-82500-35-4
- 1-(Tetrahydrofuran-2-ylmethyl)piperazine CAS NO.82500-35-4. LIDE PHARMACEUTICALS LIMITED. URL: https://www.lookchem.com/1-Tetrahydrofuran-2-ylmethyl-piperazine-cas-82500-35-4/
- 82500-35-4 | MFCD02093558 | this compound. A2B Chem. URL: https://www.a2bchem.com/product/82500-35-4
- CAS NO. 82500-35-4 | this compound. Arctom. URL: https://www.arctom.com/cas-82500-35-4.html
- AB151382 | CAS 82500-35-4. abcr Gute Chemie. URL: https://www.abcr.de/en/product/AB151382
- MOLEKULA Ltd. - Chemical Trading Company. ECHEMI. URL: https://www.echemi.com/company/molecula-ltd.html
- 1-(Tetrahydro-2-furoyl)piperazine 63074-07-7 wiki. Guidechem. URL: https://www.guidechem.com/wiki/1-tetrahydro-2-furoylpiperazine-63074-07-7.html
- 1-(Tetrahydro-2-furoyl)-piperazine. CymitQuimica. URL: https://www.cymitquimica.com/1-tetrahydro-2-furoyl-piperazine
- SAFETY DATA SHEET - 1-(Tetrahydro-2-furoyl)piperazine. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC367160050&productDescription=1-%28TETRAHYDRO-2-FUROYL%29PIPERAZINE+5G&vendorId=VN00033897&countryCode=US&language=en
- SAFETY DATA SHEET - Piperazine. [URL: Not directly relevant to the specific compound, general piperazine safety]
- 1-(tetrahydro-2-furoyl)-piperazine AldrichCPR 63074-07-7. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/aldrich/cds007497
- 1-(tetrahydrofuran-2-ylcarbonyl)piperazine | Drug Information. PharmaCompass.com. URL: https://www.pharmacompass.com/pharma-intermedites/1-tetrahydrofuran-2-ylcarbonyl-piperazine-63074-07-7
- Some pharmacological properties of piperazine. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/4350849/
- Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using... ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-piperazin-1-yl-tetrahydrofuran-2-yl-methanone-5a-using-tetrahydro-2-furoic_fig1_334567890
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f
- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017702/
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/09/1.pdf
- 1-(Tetrahydro-2-furoyl)piperazine synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/63074-07-7.htm
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454477/
- Piperazine. Wikipedia. URL: https://en.wikipedia.org/wiki/Piperazine
- 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7168208
- US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents. URL: https://patents.google.
- CAS 63074-07-7: (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone. CymitQuimica. URL: https://www.cymitquimica.com/cas-63074-07-7
- 1-(Tetrahydro-2-furoyl)-piperazine. LGC Standards. URL: https://www.lgcstandards.com/US/en/1-%E2%80%8B%28Tetrahydro-%E2%80%8B2-%E2%80%8Bfuroyl%29%E2%80%8B-%E2%80%8Bpiperazine/p/TRC-T293475
- 1-(Tetrahydrofuran-2-ylmethyl)piperazine. Chem-Tools. [URL: Not a primary scientific source, commercial listing]
- Piperazine | C4H10N2 | CID 4837. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound [oakwoodchemical.com]
- 6. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 1-(Tetrahydrofuran-2-ylmethyl)piperazine, CasNo.82500-35-4 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 9. a2bchem.com [a2bchem.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-2-furoyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(Tetrahydro-2-furoyl)piperazine, a key intermediate in the pharmaceutical industry. The document details two primary synthetic strategies: the direct amidation of tetrahydro-2-furoic acid with piperazine, and the acylation of piperazine using tetrahydro-2-furoyl chloride under Schotten-Baumann conditions. By delving into the underlying reaction mechanisms, experimental protocols, and purification techniques, this guide offers researchers, scientists, and drug development professionals the critical insights necessary for the efficient and scalable synthesis of this important building block. The comparative analysis of these methods, supported by quantitative data and visual workflows, aims to facilitate informed decisions in process development and optimization.
Introduction: The Strategic Importance of 1-(Tetrahydro-2-furoyl)piperazine in Medicinal Chemistry
1-(Tetrahydro-2-furoyl)piperazine (CAS No. 63074-07-7) is a heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1][2] Its molecular structure, which incorporates both a flexible piperazine ring and a polar tetrahydrofuran moiety, makes it a valuable scaffold for the synthesis of a variety of bioactive molecules.[2] This compound serves as a crucial intermediate in the manufacturing of several established and investigational drugs, including centrally acting muscle relaxants and potential neuroactive agents.[1] Notably, it is a recognized impurity and synthetic precursor for drugs such as Terazosin, an α1-adrenoceptor blocker used to treat hypertension and benign prostatic hyperplasia.
The synthesis of 1-(Tetrahydro-2-furoyl)piperazine presents a common yet critical challenge in organic synthesis: the selective mono-acylation of a symmetrical diamine. The piperazine ring possesses two secondary amine groups of similar reactivity, which can lead to the formation of the undesired 1,4-bis(tetrahydro-2-furoyl)piperazine byproduct.[3] Therefore, the choice of synthetic route and the precise control of reaction conditions are paramount to maximizing the yield and purity of the desired mono-substituted product. This guide will explore the two most prevalent and practical synthetic methodologies, providing a detailed analysis of their respective advantages and limitations.
Comparative Analysis of Primary Synthetic Routes
The synthesis of 1-(Tetrahydro-2-furoyl)piperazine is predominantly achieved through two distinct yet related approaches: the direct condensation of tetrahydro-2-furoic acid with piperazine, and the reaction of a more reactive acid derivative, tetrahydro-2-furoyl chloride, with piperazine. The choice between these routes often depends on factors such as the availability and cost of starting materials, desired scale of production, and sensitivity of the reaction to specific conditions.
| Parameter | Route A: Direct Amidation with HMDS | Route B: Acylation via Acyl Chloride (Schotten-Baumann) |
| Starting Materials | Tetrahydro-2-furoic acid, Piperazine | Tetrahydro-2-furoyl chloride, Piperazine |
| Key Reagent/Condition | Hexamethyldisilazane (HMDS), High Temperature | Aqueous base (e.g., NaOH), Biphasic system, Low Temperature |
| Reported Yield | ~93%[1][4] | Typically 60-80% (estimated based on similar reactions)[5] |
| Key Advantages | High yield, One-pot procedure | Milder reaction conditions, Avoids high temperatures |
| Key Disadvantages | High reaction temperature (110 °C) | Potential for hydrolysis of the acyl chloride, Requires careful pH control |
| Byproduct Profile | Hexamethisiloxane, Ammonium salts | 1,4-bis(tetrahydro-2-furoyl)piperazine, NaCl |
Synthetic Pathway I: Direct Amidation of Tetrahydro-2-furoic Acid
This route involves the direct condensation of tetrahydro-2-furoic acid with piperazine. Due to the inherent low reactivity of a carboxylic acid towards an amine, which typically forms a stable ammonium carboxylate salt, a coupling or activating agent is required to facilitate the formation of the amide bond.[6] Hexamethyldisilazane (HMDS) has proven to be a particularly effective reagent for this transformation, acting as a powerful dehydrating agent and in situ activator.[7]
Reaction Mechanism
The reaction proceeds through the activation of the carboxylic acid by HMDS. The proposed mechanism involves the formation of a more reactive silyl ester intermediate. This intermediate is then susceptible to nucleophilic attack by one of the secondary amines of piperazine to form the desired amide and trimethylsilanol as a byproduct. The use of a significant excess of piperazine is crucial to statistically favor the mono-acylation product over the di-acylated byproduct. The high temperature is necessary to drive the reaction to completion.
Caption: HMDS-mediated amidation workflow.
Experimental Protocol
Materials:
-
Tetrahydro-2-furoic acid (1.0 eq)
-
Piperazine (2.0 eq)
-
Hexamethyldisilazane (HMDS) (1.0 eq)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add tetrahydro-2-furoic acid, piperazine, and HMDS.[1][4]
-
Heat the reaction mixture to 110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-8 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in chloroform and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with water.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
Synthetic Pathway II: Acylation via Tetrahydro-2-furoyl Chloride (Schotten-Baumann Reaction)
This classical method involves the acylation of piperazine with the more reactive tetrahydro-2-furoyl chloride. The reaction is typically performed under Schotten-Baumann conditions, which utilize a two-phase solvent system (an organic solvent and water) with a base to neutralize the hydrochloric acid generated during the reaction.[8][9] This neutralization step is critical as it prevents the protonation of the piperazine, which would render it non-nucleophilic, and drives the reaction to completion.
Preparation of Tetrahydro-2-furoyl Chloride
Tetrahydro-2-furoyl chloride is typically not commercially available and must be prepared from the corresponding carboxylic acid. This is readily achieved by reacting tetrahydro-2-furoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).
Procedure:
-
In a fume hood, charge a round-bottom flask with tetrahydro-2-furoic acid.
-
Slowly add an excess of thionyl chloride (e.g., 2 equivalents) at room temperature.
-
Add a catalytic amount of DMF.
-
Heat the mixture gently (e.g., to 60-70 °C) until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude tetrahydro-2-furoyl chloride, which can be used in the next step without further purification.
Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by a nitrogen atom of the piperazine. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as a leaving group. The liberated HCl is immediately neutralized by the base in the aqueous phase. The use of a large excess of piperazine and the slow, controlled addition of the acyl chloride at low temperatures are key to maximizing the yield of the mono-acylated product.
Caption: Schotten-Baumann reaction workflow.
Experimental Protocol
Materials:
-
Piperazine (at least 3 equivalents)
-
Tetrahydro-2-furoyl chloride (1.0 eq)
-
Dichloromethane (or another suitable organic solvent)
-
10% Aqueous sodium hydroxide solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve a large excess of piperazine in a mixture of water and dichloromethane.
-
Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve tetrahydro-2-furoyl chloride in a small amount of dichloromethane.
-
Add the acyl chloride solution dropwise to the cold piperazine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. Simultaneously, add a 10% aqueous sodium hydroxide solution to maintain a slightly basic pH (e.g., pH 8-9).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification and Characterization
The crude 1-(Tetrahydro-2-furoyl)piperazine obtained from either synthetic route typically exists as a colorless to pale yellow viscous liquid or a white to off-white solid.[1][2] Purification is essential to remove unreacted starting materials, particularly excess piperazine and the di-acylated byproduct.
-
Extraction and Washing: A standard aqueous workup, as described in the protocols, is effective at removing excess piperazine and inorganic salts.
-
Distillation: For liquid products, vacuum distillation can be an effective method for purification. The boiling point is reported as 125 °C at 0.2 mmHg.[2]
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.[10]
-
Recrystallization: If the product is a solid, recrystallization can be a suitable purification method. Common solvent systems include ethanol, or mixtures of hexanes and ethyl acetate or hexanes and acetone.[11]
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be quantified by GC or HPLC analysis.
Safety Considerations
-
Piperazine: Corrosive and can cause skin burns and eye damage. It is also a respiratory sensitizer.
-
Tetrahydro-2-furoic Acid and Tetrahydro-2-furoyl Chloride: These are acidic and corrosive. The acyl chloride will react with moisture to produce HCl gas. All manipulations should be performed in a well-ventilated fume hood.
-
Hexamethyldisilazane (HMDS): Flammable and can cause skin and eye irritation.
-
Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled with extreme care in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
The synthesis of 1-(Tetrahydro-2-furoyl)piperazine can be effectively achieved through two primary methods: direct amidation of the carboxylic acid using HMDS and acylation with the corresponding acyl chloride under Schotten-Baumann conditions. The HMDS route offers a high-yield, one-pot procedure but requires elevated temperatures. The Schotten-Baumann approach proceeds under milder conditions but necessitates the prior synthesis of the acyl chloride and careful control of pH to ensure optimal yields and minimize byproduct formation. The selection of the most appropriate synthetic strategy will be dictated by the specific requirements of the research or manufacturing campaign, including scale, cost, and available equipment. Both routes, when executed with careful control over stoichiometry and reaction conditions, provide reliable access to this valuable pharmaceutical intermediate.
References
- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. (2025). Benchchem.
- An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. (2025). Benchchem.
- A study of furoyl chloride. (n.d.). ThinkIR.
- 2-Furoyl chloride. (n.d.). In Wikipedia.
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
- Synthesis of 4-sulfo-2-furoyl chloride. (n.d.). PrepChem.com.
- Dual role of carboxylic acid additive: Mechanistic studies and implication for the asymmetric C−H amidation. (2025).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides. (2022). Organic Chemistry Portal.
- Procedure. (2014). Organic Syntheses, 91, 221-232.
- 2-Furoyl chloride. (2024). ChemBK.
- 1-(Tetrahydro-2-furoyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- Synthesis of N-(2-Furoyl)piperazine. (n.d.). PrepChem.com.
- 1-(Tetrahydro-2-furoyl)piperazine. (n.d.). PubChem.
- 1-(Tetrahydro-2-furoyl)piperazine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Chemistry Schotten Baumann Reaction. (n.d.).
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). Molecules, 26(16), 4893.
- Schotten–Baumann reaction. (n.d.). In Wikipedia.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
- is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). (2025). Organic Syntheses Procedure.
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2022). Reaction Chemistry & Engineering, 7(1), 163-170.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(Tetrahydro-2-furoyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. rroij.com [rroij.com]
- 11. Reagents & Solvents [chem.rochester.edu]
An In-depth Technical Guide to 1-(Tetrahydrofuran-2-ylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Tetrahydrofuran-2-ylmethyl)piperazine (also known as 1-Tetrahydrofurfuryl-piperazine), a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a validated synthetic protocol, explore its structural characterization through spectroscopic analysis, and discuss its strategic applications. This document is intended to serve as a foundational resource for researchers aiming to incorporate this versatile scaffold into their discovery pipelines.
Core Molecular Identity and Physicochemical Properties
1-(Tetrahydrofuran-2-ylmethyl)piperazine is a disubstituted piperazine featuring a tetrahydrofurfuryl group attached to one of the nitrogen atoms. This unique combination of a saturated oxygen-containing heterocycle and the pharmacologically privileged piperazine ring imparts specific properties relevant to drug design, including potential modulation of solubility and metabolic stability.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₈N₂O | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| IUPAC Name | 1-(oxolan-2-ylmethyl)piperazine | [1] |
| CAS Number | 82500-35-4 | [1] |
| Boiling Point | 143-148 °C (at 3 mmHg) | [2] |
| Synonyms | This compound, 2-(Piperazinomethyl)tetrahydrofuran | [1] |
Synthesis and Mechanism: Reductive Amination
The most direct and industrially scalable method for the synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperazine is the reductive amination of tetrahydrofurfural with piperazine. This well-established C-N bond-forming reaction proceeds in a one-pot fashion, offering high efficiency and good functional group tolerance.[3][4][5][6]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a nitrogen atom from piperazine on the carbonyl carbon of tetrahydrofurfural. This forms an unstable carbinolamine intermediate, which subsequently dehydrates to yield an iminium ion. The core of the methodology lies in the choice of a reducing agent that selectively reduces the C=N double bond of the iminium ion without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and high selectivity for iminium ions over carbonyls.[5][7][8]
Experimental Protocol
The following protocol outlines a standard laboratory procedure for the synthesis.
Materials:
-
Piperazine
-
Tetrahydrofurfural
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve piperazine (a slight excess, e.g., 1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE).
-
Aldehyde Addition: To the stirred solution, add tetrahydrofurfural (1.0 equivalent) dropwise at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for approximately 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (approx. 1.5 equivalents) portion-wise to the reaction mixture. The addition may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Sources
- 1. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unavera.de [unavera.de]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. sciencemadness.org [sciencemadness.org]
IUPAC name for 1-(oxolan-2-ylmethyl)piperazine
An In-Depth Technical Guide to 1-(Oxolan-2-ylmethyl)piperazine: A Versatile Scaffold for Modern Drug Discovery
Abstract
The six-membered nitrogenous heterocycle, piperazine, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic properties and engage with a multitude of biological targets.[1] When combined with other functionally significant moieties, such as the metabolically stable and polar tetrahydrofuran (oxolane) ring, it creates versatile building blocks for drug discovery. This guide provides a comprehensive technical overview of 1-(oxolan-2-ylmethyl)piperazine (CAS: 82500-35-4), a key intermediate for researchers, chemists, and drug development professionals. We will delve into its structural rationale, a robust synthetic methodology, analytical characterization, and its strategic application in the design of novel therapeutics.
Compound Profile and Physicochemical Properties
1-(Oxolan-2-ylmethyl)piperazine is a disubstituted piperazine derivative featuring a tetrahydrofuran ring linked to one of the piperazine nitrogens via a methylene bridge. This structure combines the rigidity and basicity of the piperazine core with the polarity and hydrogen bond accepting capability of the ether in the oxolane ring.
-
IUPAC Name: 1-(oxolan-2-ylmethyl)piperazine[2]
-
Synonyms: 1-(Tetrahydro-2-furylmethyl)piperazine, 1-Tetrahydrofurfuryl-piperazine[2]
-
CAS Number: 82500-35-4[2]
-
Molecular Formula: C₉H₁₈N₂O[2]
The key physicochemical properties, computed from authoritative databases, are summarized in the table below. These parameters are critical for predicting the compound's behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 170.25 g/mol | [2] |
| Exact Mass | 170.141913202 Da | [2] |
| XLogP3-AA | 0 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 24.5 Ų | [2] |
Strategic Rationale in Medicinal Chemistry
The utility of 1-(oxolan-2-ylmethyl)piperazine stems from the proven contributions of its constituent parts—the piperazine core and the oxolane moiety—to drug efficacy and developability.
-
The Piperazine Scaffold: Piperazine is one of the most frequently utilized heterocycles in biologically active compounds.[3] Its presence can enhance aqueous solubility and provide two key nitrogen atoms: one for linking to the core scaffold (as in the title compound) and a secondary amine that remains available for further modification or for engaging in crucial ionic interactions with biological targets like GPCRs or kinases.[1]
-
The Oxolane (Tetrahydrofuran) Moiety: The tetrahydrofuran ring is a polar, five-membered cyclic ether. It is often used as a bioisostere for more metabolically labile groups. Its oxygen atom can act as a hydrogen bond acceptor, improving target engagement and solubility without introducing significant toxicity.
The combination of these two rings in one molecule creates a versatile building block with a free secondary amine, providing a reactive handle for library synthesis and lead optimization.
Caption: Logical relationship of the structural components to applications.
Synthesis Methodology: Reductive Amination
One of the most efficient and clean methods for preparing N-alkyl amines is reductive amination.[3] This approach avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides, a common challenge when working with piperazine.[4] The following protocol outlines a representative synthesis of 1-(oxolan-2-ylmethyl)piperazine.
Experimental Protocol: Reductive Amination
Reaction: Piperazine + Tetrahydrofuran-2-carbaldehyde → 1-(Oxolan-2-ylmethyl)piperazine
-
Reagent Preparation: To a solution of piperazine (a significant excess is recommended, e.g., 5.0 equivalents) in a suitable solvent such as methanol or dichloromethane (DCM), add tetrahydrofuran-2-carbaldehyde (1.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq.), portion-wise to control any effervescence. Sodium cyanoborohydride (NaBH₃CN) is also a viable alternative.[1]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for the disappearance of the starting aldehyde by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure 1-(oxolan-2-ylmethyl)piperazine.
Caption: Synthetic workflow for 1-(oxolan-2-ylmethyl)piperazine.
Analytical & Spectroscopic Characterization (Theoretical)
While experimental spectra for this specific intermediate are not widely published, a theoretical analysis based on its structure allows for the prediction of key characteristic signals essential for its identification.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the oxolane ring protons (CH₂ groups at C3, C4 and the CH at C2) between ~1.5-4.0 ppm. The methylene bridge protons (-CH₂-) connecting the two rings would likely appear as a doublet of doublets or a multiplet around 2.5-2.8 ppm. The piperazine ring protons would be visible as two distinct multiplets, corresponding to the four protons adjacent to the substituted nitrogen and the four protons adjacent to the secondary amine, typically in the 2.4-3.0 ppm range. The N-H proton would appear as a broad singlet that is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum would show nine distinct signals. The five carbons of the oxolane ring, the bridging methylene carbon, and two signals for the piperazine carbons (due to the molecule's asymmetry).
-
IR Spectroscopy: Key vibrational bands would include C-H stretching (~2850-3000 cm⁻¹), a characteristic N-H stretch for the secondary amine (~3300 cm⁻¹), and a strong C-O-C ether stretch (~1050-1150 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₉H₁₈N₂O. Predicted collision cross-section (CCS) values for different adducts can be used for identification in ion mobility-mass spectrometry.[5]
-
[M+H]⁺: 171.14918 m/z
-
[M+Na]⁺: 193.13112 m/z
-
Applications in Drug Discovery: A Gateway to Chemical Diversity
The primary value of 1-(oxolan-2-ylmethyl)piperazine is as a functionalized building block. The secondary amine is a nucleophilic site that can be readily elaborated through various chemical transformations, including:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling to attach aryl or heteroaryl rings.[3]
-
Further N-Alkylation: Reaction with additional alkyl halides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
This reactivity allows for its use in combinatorial chemistry and fragment-based drug design to rapidly generate libraries of novel compounds for high-throughput screening.
Caption: Diversification potential of the core scaffold.
Safety and Handling
Based on aggregated data from suppliers, 1-(oxolan-2-ylmethyl)piperazine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is associated with the following GHS hazard statements:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.
References
- PubChem. 1-(Tetrahydro-2-furylmethyl)piperazine. National Center for Biotechnology Information.
- Paterlini, V. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.
- Pittelkow, T. & Christensen, J.B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
- PubChemLite. 1-(tetrahydro-2-furylmethyl)piperazine (C9H18N2O).
- Scribd. BOCSCI.
- ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- PubChem. 1-(Tetrahydro-2-furoyl)piperazine. National Center for Biotechnology Information.
- Jones, K. et al. (2011). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine. PMC.
- Selishcheva, E. et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health.
- Bentley, M.D. et al. (1998). Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme. PubMed.
Sources
- 1. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(Tetrahydro-2-furoyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 1-(tetrahydro-2-furylmethyl)piperazine (C9H18N2O) [pubchemlite.lcsb.uni.lu]
A Spectroscopic Guide to 1-Tetrahydrofurfuryl-piperazine: Elucidating Molecular Structure
This technical guide provides a comprehensive analysis of the spectral data for 1-Tetrahydrofurfuryl-piperazine (CAS 82500-35-4), a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of this and similar compounds.
Introduction
This compound is a bifunctional molecule incorporating a piperazine ring, a common pharmacophore, and a tetrahydrofurfuryl moiety. Its chemical structure, C₉H₁₈N₂O, and molecular weight of 170.25 g/mol , necessitate rigorous analytical confirmation.[1] Spectroscopic techniques provide a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of key functional groups. This guide will systematically explore the expected spectral features of this compound and the experimental rationale behind their interpretation.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a complete picture of the molecular connectivity can be assembled.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O). The choice of solvent is critical as its residual signal should not overlap with analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Optimize spectral width to encompass all proton signals (typically 0-12 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Use a wider spectral width (typically 0-220 ppm).
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Sources
Solubility profile of 1-Tetrahydrofurfuryl-piperazine
An In-Depth Technical Guide to the Solubility Profile of 1-Tetrahydrofurfuryl-piperazine
Introduction
This compound (C₉H₁₈N₂O, Molecular Weight: 170.25 g/mol ) is a heterocyclic compound featuring a piperazine ring substituted with a tetrahydrofurfuryl group.[1] As with any molecule of interest in the pharmaceutical and chemical sciences, a thorough understanding of its solubility profile is a cornerstone for its development and application. Solubility dictates bioavailability, impacts formulation strategies, determines viable administration routes, and influences purification processes. A poorly characterized solubility profile can lead to significant setbacks in research and development, including failed batches, inaccurate dosing, and misleading biological data.
This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. Recognizing that publicly available, specific solubility data for this compound is limited[2], this document is structured as an expert-led procedural guide. It outlines the predicted solubility behavior based on its chemical structure and details the requisite experimental protocols to generate a robust and reliable solubility profile. This approach ensures that researchers, scientists, and drug development professionals are equipped with both the theoretical grounding and the practical methodologies to thoroughly evaluate this compound.
Physicochemical Properties and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility. This compound incorporates two key functional moieties that govern its interaction with various solvents: the piperazine ring and the tetrahydrofurfuryl group.
-
Piperazine Ring: This is a six-membered ring containing two nitrogen atoms at opposite positions.[3] These nitrogen atoms are basic, with the parent piperazine molecule having pKa values of 9.73 and 5.33.[3] This capacity for protonation suggests that the aqueous solubility of this compound will be highly dependent on pH. In acidic to neutral conditions, the protonated piperazinium cation will form strong ion-dipole interactions with water, predicting enhanced solubility.
-
Tetrahydrofurfuryl Group: This moiety consists of a polar tetrahydrofuran (THF) ring, which is a cyclic ether. Ethers can act as hydrogen bond acceptors. This group is expected to contribute favorably to solubility in polar solvents, including water.
Based on this structural analysis, we can predict a general solubility profile, which must be confirmed experimentally.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | High, pH-dependent | The basic piperazine moiety will be protonated at physiological pH, enhancing solubility. The polar THF group also contributes. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with both the piperazine nitrogens and the THF ether oxygen. |
| Polar Aprotic | DMSO, Acetonitrile | High to Moderate | Strong dipole-dipole interactions are possible. Acetonitrile may be less effective than DMSO. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The molecule's overall polarity is too high for significant interaction with non-polar solvents. |
Experimental Framework for Comprehensive Solubility Profiling
A multi-faceted experimental approach is required to build a complete profile. This involves determining both thermodynamic and kinetic solubility and assessing the impact of pH and temperature.
Core Protocol: Analyte Quantification by Reverse-Phase HPLC (RP-HPLC)
Accurate quantification is the bedrock of any solubility study. An HPLC-UV method is a reliable and widely available technique for quantifying piperazine-containing compounds.[4][5]
Objective: To develop and validate a method for the accurate measurement of this compound concentration in solution.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system is developed.
-
Initial Suggestion: Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Mobile Phase B: Acetonitrile (ACN). A starting gradient could be 95:5 (A:B) moving to 5:95 (A:B) over 10 minutes. The TFA serves as an ion-pairing agent to improve peak shape for the basic analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: Determined by scanning the UV absorbance of a standard solution from 200-400 nm. A wavelength of maximum absorbance, likely in the low UV range (e.g., 210-230 nm) due to the lack of a strong chromophore, should be selected.
-
Standard Curve Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water). Perform serial dilutions to create a series of standards (e.g., 1 µg/mL to 200 µg/mL).
-
Validation: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The method should be validated for linearity (R² > 0.995), accuracy, and precision as per standard laboratory procedures.[5]
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination
This is the gold-standard "shake-flask" method, which measures the true equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., Water, pH 7.4 PBS, Ethanol). "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid material to settle. To remove all undissolved solids, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully collect an aliquot of the clear supernatant from each vial.
-
Dilution: Dilute the supernatant with the initial mobile phase of the HPLC method to bring the concentration within the linear range of the standard curve. A precise dilution factor is critical (e.g., 1:100 or 1:1000).
-
Quantification: Analyze the diluted samples using the validated RP-HPLC method described above.
-
Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Protocol 2: pH-Solubility Profile Determination
For an ionizable compound like this compound, this profile is arguably the most critical piece of data for pharmaceutical development.
Objective: To quantify the aqueous solubility of the compound across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the target pH range (e.g., pH 1.0, 2.0, 4.5, 6.8, 7.4, 9.0). Use buffers with appropriate buffering capacity for each pH.
-
Solubility Measurement: Perform the thermodynamic solubility protocol (Protocol 1) in each of the prepared buffers.
-
Data Visualization: Plot the measured solubility (on a log scale) against the pH of the buffer. The resulting curve will illustrate the impact of ionization on solubility.
Conclusion
By following the detailed protocols within this guide—establishing a robust analytical method, determining thermodynamic solubility in various media, and meticulously mapping the pH-solubility profile—researchers can generate the reliable and actionable data required for informed decision-making. This systematic approach mitigates risks in downstream applications, from chemical process design to pharmaceutical formulation, ensuring that the full potential of this compound can be explored with scientific integrity.
References
- PubChem. 1-(Tetrahydro-2-furylmethyl)piperazine.
- PubChem. Piperazine.
- PubChem. 1-(Tetrahydro-2-furoyl)piperazine.
- Analytical Methods. Gas chromatography-mass spectrometry method for the separation and identification of piperazines and their congeners in street samples of amphetamine type stimulants. Royal Society of Chemistry. [Link]
- Journal of Chemical and Pharmaceutical Research.
- NTU Journal of Pure Sciences.
- Solubility of Things. Piperazine. [Link]
- Journal of Chemical and Pharmaceutical Research.
- ResearchGate.
- Wikipedia. Piperazine. [Link]
- SINTEF. Solid liquid solubility of piperazine. [Link]
- PubMed.
- MDPI. Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]
Sources
Sourcing and Qualification of 1-(Tetrahydro-2-furoyl)piperazine for Pharmaceutical Research and Development: A Technical Guide
Introduction: The Strategic Importance of a Key Building Block
1-(Tetrahydro-2-furoyl)piperazine (CAS No. 63074-10-2) is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique structure, incorporating both a piperazine ring and a tetrahydrofuroyl moiety, provides a versatile scaffold for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2] The piperazine ring is a well-established pharmacophore in many approved drugs, often imparting desirable pharmacokinetic properties such as improved solubility and bioavailability. The tetrahydrofuroyl group can engage in specific interactions with biological targets, making this compound a key intermediate in the synthesis of complex and potentially efficacious molecules.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and utilizing commercial-grade 1-(Tetrahydro-2-furoyl)piperazine.
Commercial Suppliers and Market Landscape
A robust supply chain is critical for any research and development program. 1-(Tetrahydro-2-furoyl)piperazine is available from a range of commercial suppliers, from large, well-established chemical companies to smaller, specialized manufacturers. The choice of supplier will depend on several factors, including the scale of the research (from discovery to preclinical development), the required purity, and the level of documentation needed.
| Supplier Category | Representative Companies | Typical Purity | Scale | Documentation |
| Major Chemical Suppliers | Sigma-Aldrich (Merck)[3][4], Tokyo Chemical Industry (TCI), LGC Standards[5] | >97% (GC) | Grams to Kilograms | Certificate of Analysis (CoA), SDS |
| Chemical Marketplaces | ChemicalBook[6], Guidechem[7], ECHEMI[8] | Varies by Lister | Grams to Metric Tons | Varies; Direct Inquiry Needed |
| Specialty Chemical Manufacturers | J&K Scientific[9], Chem-Impex[2], Parchem[10] | ≥97% | Grams to Bulk | CoA, Technical Data Sheets |
| Chinese Manufacturers | Hangzhou Chungyo Chemicals Co., Ltd.[8], Hefei Home Sunshine Pharmaceutical Technology Co., Ltd.[11] | ≥99% | Kilograms to Bulk | CoA, Purity Data (HPLC) |
Synthetic Routes and Impurity Profile: What to Scrutinize
Understanding the synthetic origin of 1-(Tetrahydro-2-furoyl)piperazine is paramount for anticipating potential impurities that could interfere with downstream applications. The most common synthetic route involves the acylation of piperazine with an activated form of tetrahydro-2-furoic acid.[7]
A prevalent method is the reaction of piperazine with tetrahydro-2-furoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[7] An alternative approach involves the direct coupling of tetrahydro-2-furoic acid and piperazine using a coupling agent.[1] A key challenge in the synthesis is controlling the reaction to favor mono-acylation over di-acylation, which would result in the formation of 1,4-bis(tetrahydro-2-furoyl)piperazine.[1] Using a large excess of piperazine is a common strategy to maximize the yield of the desired mono-substituted product.[1]
Supplier Qualification and Quality Control: A Step-by-Step Protocol
For researchers in drug development, rigorous qualification of starting materials is non-negotiable. The following protocol outlines a systematic approach to qualifying a new supplier of 1-(Tetrahydro-2-furoyl)piperazine.
Step 1: Documentation Review
-
Request a Certificate of Analysis (CoA): The CoA should be lot-specific and include the test method, specification, and test result for identity, purity (typically by HPLC and/or GC), and any specified impurities.
-
Safety Data Sheet (SDS): Ensure the SDS is comprehensive and provides adequate safety and handling information.
Step 2: Analytical Verification
It is crucial to independently verify the quality of the material. Do not rely solely on the supplier's CoA.
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and look for any unexpected signals that might indicate impurities.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a suitable method (e.g., reversed-phase with UV detection) to determine the purity and quantify any impurities.
-
Gas Chromatography (GC): Can be used as an orthogonal method to assess purity, particularly for volatile impurities.
-
-
Residual Solvent Analysis:
-
Headspace GC-MS: To identify and quantify any residual solvents from the synthesis and purification process.
-
Step 3: Physical and Chemical Properties
The compound is typically described as a colorless to pale yellow viscous liquid or a white to off-white solid.[6][7][11] It is important to verify the physical appearance and solubility.
-
Appearance: Visually inspect the material for any discoloration or particulate matter.
-
Solubility: Test the solubility in relevant solvents for your intended application. It is reported to be soluble in water and polar organic solvents like ethanol and methanol.[1][7]
Applications in Drug Discovery and Development
1-(Tetrahydro-2-furoyl)piperazine serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility has been demonstrated in several therapeutic areas:
-
Anticancer Agents: It has been used in the synthesis of novel vindoline-piperazine conjugates that have shown potent anticancer activity.[1]
-
Leukotriene Biosynthesis Inhibitors: The compound has been employed as a reactant for the preparation of pyrazol-3-propanoic acid derivatives that act as inhibitors of leukotriene biosynthesis in human neutrophils.[6][11]
-
Neuroactive Agents: Its structural features make it a valuable scaffold for designing new therapeutic agents targeting neurological disorders.[2]
-
Muscle Relaxants: It has been utilized as an intermediate in the preparation of centrally acting muscle relaxants.[7]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of 1-(Tetrahydro-2-furoyl)piperazine.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and eye protection, as the compound may cause skin and serious eye irritation.[1][7]
Conclusion
The successful integration of 1-(Tetrahydro-2-furoyl)piperazine into a drug discovery and development pipeline hinges on a thorough understanding of its commercial availability, synthetic background, and the implementation of a rigorous supplier qualification program. By following the guidelines outlined in this technical guide, researchers can ensure the quality and consistency of this critical building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
- Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. 1-(Tetrahydro-2-furoyl)piperazine CAS 63074-07-7. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(tetrahydro-2-furoyl)-piperazine AldrichCPR 63074-07-7 [sigmaaldrich.com]
- 4. 1-(tetrahydro-2-furoyl)-piperazine AldrichCPR 63074-07-7 [sigmaaldrich.com]
- 5. 1-(Tetrahydro-2-furoyl)-piperazine | LGC Standards [lgcstandards.com]
- 6. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. parchem.com [parchem.com]
- 11. 1-(Tetrahydro-2-furoyl)piperazine CAS 63074-07-7 [homesunshinepharma.com]
Purity standards for 1-(Tetrahydro-2-furoyl)piperazine
An In-Depth Technical Guide to the Purity Standards of 1-(Tetrahydro-2-furoyl)piperazine
Abstract
1-(Tetrahydro-2-furoyl)piperazine is a key heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably in the development of agents targeting neurological disorders.[1] Given its role as a precursor to final drug products, ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the resultant therapeutic. This guide provides a comprehensive framework for establishing and verifying the purity of 1-(Tetrahydro-2-furoyl)piperazine, intended for researchers, analytical scientists, and drug development professionals. We will explore the synthetic origins of impurities, the regulatory landscape, robust analytical methodologies for detection and quantification, and a systematic approach to setting meaningful specifications.
The Imperative of Purity in Pharmaceutical Intermediates
The quality of any API is intrinsically linked to the quality of its starting materials and intermediates. For a compound like 1-(Tetrahydro-2-furoyl)piperazine, impurities can arise from various sources and, if not controlled, can be carried through subsequent synthetic steps to contaminate the final drug product. This can have profound consequences, including altered efficacy, increased toxicity, or the introduction of new, uncharacterized pharmacological activities. Therefore, a rigorous purity assessment is a cornerstone of Good Manufacturing Practice (GMP) for APIs, as outlined in international regulatory guidelines such as ICH Q7.[2][3]
Synthetic Landscape and Potential Impurity Profile
Understanding the synthetic route is the first step in predicting the impurity profile. 1-(Tetrahydro-2-furoyl)piperazine is typically synthesized via the acylation of piperazine.[4][5] This knowledge allows us to anticipate several classes of impurities.
2.1 Process-Related Impurities
These are impurities that originate from the manufacturing process itself.
-
Unreacted Starting Materials:
-
Reaction By-products:
-
1,4-bis(tetrahydro-2-furoyl)piperazine: A common by-product resulting from the di-acylation of the piperazine ring. Controlling the reaction stoichiometry, such as using a large excess of piperazine, is a key strategy to minimize its formation.[5]
-
-
Reagents and Solvents:
-
Residual solvents, catalysts, and reagents used during synthesis and purification must be controlled according to ICH Q3C guidelines.[7]
-
2.2 Degradation Products
These impurities form during storage or handling of the intermediate. Forced degradation studies are essential to identify these potential degradants and ensure the analytical methods can detect them.[8][9]
-
Hydrolysis Products: The amide bond in 1-(Tetrahydro-2-furoyl)piperazine is susceptible to hydrolysis under acidic or basic conditions, which would revert the molecule to piperazine and tetrahydro-2-furoic acid.
-
Oxidative Degradants: Exposure to oxidative conditions could potentially lead to the formation of N-oxides or other related substances.
The logical flow for identifying and controlling these impurities is visualized below.
Core Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is required to ensure all potential impurities are detected and quantified. The selection of a method is driven by the physicochemical properties of the analyte and its potential impurities.
3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile organic compounds like 1-(Tetrahydro-2-furoyl)piperazine and its related substances. A well-developed stability-indicating HPLC method can separate the main component from its process-related impurities and degradation products.
Rationale for Method Choice: HPLC offers high resolution, sensitivity, and specificity. Reversed-phase chromatography is typically the mode of choice due to the moderate polarity of the target molecule. UV detection is suitable as the amide chromophore allows for detection, although derivatization can be used to enhance sensitivity for related impurities lacking a strong chromophore, such as piperazine.[10][11]
Protocol: A General-Purpose Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for separating the main peak from both more polar (e.g., piperazine) and less polar (e.g., di-substituted by-product) impurities.
-
Mobile Phase: A gradient elution is often necessary to resolve all impurities within a reasonable runtime.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (provides good peak shape for amine-containing compounds).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: Start with a low percentage of organic phase (e.g., 5% B) to retain and resolve polar impurities, then ramp up to a higher concentration (e.g., 95% B) to elute non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (to ensure reproducible retention times).
-
Detection Wavelength: Typically around 210 nm to detect the amide bond.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
3.2 Gas Chromatography (GC)
GC is the preferred method for the analysis of residual solvents and other volatile or semi-volatile impurities.[1][12]
Rationale for Method Choice: GC provides superior separation for volatile compounds. A Flame Ionization Detector (FID) is commonly used due to its universal response to organic compounds and high sensitivity.[13]
Protocol: Headspace GC for Residual Solvents
-
Instrumentation: A GC system equipped with a headspace autosampler and an FID.
-
Column: A capillary column suitable for solvent analysis, such as a DB-624 or equivalent.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial low temperature (e.g., 40°C) held for several minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 240°C) to elute all solvents of interest.
-
Injector and Detector Temperature: Typically 250°C.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).
3.3 Spectroscopic and Spectrometric Characterization
For the unequivocal identification of unknown impurities discovered during method development or forced degradation studies, spectroscopic techniques are indispensable.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structure of an unknown impurity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the exact chemical structure of an isolated impurity.[5]
Establishing Purity Specifications
Purity specifications are a set of tests, analytical procedures, and acceptance criteria that define the quality of the material. These are based on a combination of regulatory guidelines, data from batch analyses, and stability studies.
Table 1: Example Purity Specifications for 1-(Tetrahydro-2-furoyl)piperazine
| Test | Analytical Procedure | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid.[4] |
| Identification | FTIR / HPLC | Corresponds to the reference standard. |
| Assay | HPLC | 98.0% to 102.0% (on an anhydrous basis) |
| Related Substances | HPLC | - Piperazine: ≤ 0.15%- 1,4-bis(tetrahydro-2-furoyl)piperazine: ≤ 0.20%- Any other individual unknown impurity: ≤ 0.10%- Total Impurities: ≤ 0.5% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits. |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
Note: The acceptance criteria for related substances are illustrative and should be established based on ICH Q3A thresholds for reporting, identification, and qualification.
The relationship between different analytical tests and the overall quality assessment is crucial for a robust control strategy.
Conclusion
The establishment of purity standards for 1-(Tetrahydro-2-furoyl)piperazine is a scientifically rigorous process that underpins its successful use in pharmaceutical development. It requires a deep understanding of the material's synthesis and potential degradation pathways. A robust analytical control strategy, centered around a validated, stability-indicating HPLC method and supplemented by GC and spectroscopic techniques, is essential. By integrating these principles with the framework provided by regulatory guidelines, researchers and developers can ensure the consistent quality, safety, and efficacy of the final drug products derived from this versatile intermediate.
References
- European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000-11-01).
- U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- GovInfo. Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients. (1998-04-17).
- GMP Navigator. Guidelines Active Pharmaceutical Ingredients.
- European Union. Good manufacturing practice guide for active pharmaceutical ingredients.
- PubChem. 1-(Tetrahydro-2-furoyl)piperazine.
- MedCrave online. Forced Degradation Studies. (2016-12-14).
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
- USP-NF. Piperazine.
- American Pharmaceutical Review. Forced Degradation – A Review. (2022-11-30).
- United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- International Journal of Pharmaceutical and Clinical Research. A Review on Analytical Methods for Piperazine Determination. (2024-12-27).
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
- Analytical Chemistry, an Indian Journal. GC determination of substituted piperazines in pharmaceutical drug substances.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperazine USP Reference Standard CAS 110-85-0 Sigma-Aldrich [sigmaaldrich.com]
- 7. Guidelines Active Pharmaceutical Ingredients - GMP Navigator [gmp-navigator.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. hakon-art.com [hakon-art.com]
Stability and Storage of 1-Tetrahydrofurfuryl-piperazine: A Technical Guide
This guide provides an in-depth technical overview of the stability and recommended storage conditions for 1-Tetrahydrofurfuryl-piperazine (CAS No. 82500-35-4).[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity of this compound in research and manufacturing settings.
Introduction: Chemical Profile of this compound
This compound is a disubstituted piperazine derivative featuring a tetrahydrofurfuryl group attached to one of the nitrogen atoms of the piperazine ring. Its molecular structure, combining the basicity of the piperazine moiety with the chemical characteristics of the tetrahydrofuran ring, dictates its stability profile. The presence of two nitrogen atoms in the piperazine ring makes the molecule susceptible to oxidation and pH-dependent reactions, while the ether linkage in the tetrahydrofurfuryl group could be a potential site for degradation under certain conditions.
Molecular Formula: C₉H₁₈N₂O Molecular Weight: 170.25 g/mol [1]
Core Stability Considerations
The stability of this compound is influenced by several environmental factors. Understanding these is critical for maintaining the compound's purity and preventing the formation of degradation products.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on material safety data sheets and general chemical handling principles:
-
Temperature: Store in a cool, dry place. While specific temperature ranges are not always provided, refrigerated conditions (2-8 °C) are a prudent measure for long-term storage to minimize the rate of potential degradation reactions.
-
Atmosphere: Keep the container tightly closed to prevent exposure to moisture and atmospheric carbon dioxide, which can react with the basic piperazine nitrogens.
-
Light: Protect from light by using amber or opaque containers to prevent photodegradation.[2]
-
Inert Gas: For highly sensitive applications or long-term storage of high-purity material, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. These substances can react vigorously with the piperazine moiety, leading to degradation of the compound.
Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the known chemistry of piperazine and related compounds. The primary degradation mechanisms to consider are oxidation, hydrolysis (under acidic or basic conditions), and thermal degradation.
Oxidative Degradation
The nitrogen atoms of the piperazine ring are susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of N-oxides and other oxidative degradation products. The presence of metal ions, such as copper, can catalyze these oxidation reactions.[3]
Hydrolytic Degradation
This compound is a weak base, and its stability can be pH-dependent.[2]
-
Acidic Conditions: In the presence of strong acids, the piperazine nitrogens will be protonated, which may increase solubility but could also render the molecule susceptible to other reactions. While the ether linkage in the tetrahydrofurfuryl group is generally stable, extreme acidic conditions and heat could potentially lead to ring-opening of the tetrahydrofuran moiety.
-
Basic Conditions: While generally more stable in basic conditions, high pH might facilitate other reactions if reactive species are present.
Thermal Degradation
Studies on piperazine have shown that it can undergo thermal degradation at elevated temperatures (135-175 °C), often through nucleophilic substitution reactions leading to ring-opening and the formation of various byproducts.[3][4] For this compound, high temperatures could potentially lead to the cleavage of the bond between the piperazine ring and the tetrahydrofurfuryl group, or degradation of the rings themselves.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.
Forced Degradation Study Protocol
This protocol outlines the typical stress conditions used to identify potential degradation products and pathways.[5]
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)[2]
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store a portion at room temperature and another at an elevated temperature (e.g., 60°C) for a set period (e.g., 24-48 hours). Neutralize the samples before analysis. Repeat with 1 M HCl if no degradation is observed.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Follow the same temperature and time conditions as for acid hydrolysis. Neutralize the samples before analysis. Repeat with 1 M NaOH if necessary.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature. If no degradation is observed, increase the peroxide concentration to 30% and/or apply gentle heat.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in an oven for a specified duration. Also, prepare a solution of the compound in a suitable solvent and expose it to the same thermal stress.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source (combination of UV and visible light) in a photostability chamber, as per ICH Q1B guidelines.
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as HPLC with a PDA or MS detector, to identify and quantify any degradation products.
Diagram of Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.
Methodology:
-
Column Selection: Start with a standard C18 column. If co-elution of the parent compound and degradants occurs, explore other column chemistries such as C8, phenyl, or cyano to achieve the necessary selectivity.[2]
-
Mobile Phase Optimization:
-
pH Adjustment: Due to the basic nature of the piperazine moiety, the pH of the mobile phase is a critical parameter. Experiment with different pH values using appropriate buffers to optimize peak shape and retention.[2]
-
Organic Modifier: Vary the type (acetonitrile vs. methanol) and proportion of the organic solvent to fine-tune the separation.
-
Additives: Consider adding a small amount of an amine modifier like triethylamine to the mobile phase to minimize peak tailing.[2]
-
-
Detection: Use a photodiode array (PDA) detector to monitor the peak purity of the API peak in the presence of degradants. A mass spectrometer (MS) detector can be invaluable for identifying the mass of the degradation products, aiding in their structural elucidation.
-
Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Summary of Stability and Storage Recommendations
The following table summarizes the key stability and storage parameters for this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool and dry place (Refrigerated at 2-8 °C for long-term storage) | To slow down potential thermal degradation and other chemical reactions. |
| Container | Tightly sealed, amber or opaque | To protect from moisture, CO₂, and light.[2] |
| Atmosphere | Standard air (Inert gas for high purity/long-term storage) | To prevent oxidative degradation. |
| pH Stability | Likely most stable at neutral to slightly basic pH. | Piperazine derivatives can be susceptible to acid-catalyzed hydrolysis.[2] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides | To prevent vigorous and degradative chemical reactions. |
Conclusion
This compound is a stable compound under recommended storage conditions. However, its piperazine core makes it susceptible to degradation under stress conditions such as oxidation, extreme pH, and high temperatures. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the compound's integrity. Furthermore, the development of a validated, stability-indicating analytical method is essential for any formulation work or long-term stability studies, and the experimental outlines provided in this guide offer a robust starting point for such endeavors.
References
- Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Chen, S., et al. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 117-124.
- PubChem. (n.d.). 1-(Tetrahydro-2-furylmethyl)piperazine.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Sources
- 1. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Known Derivatives of 1-Tetrahydrofurfuryl-piperazine: Synthesis, Biological Activities, and Structure-Activity Relationships
This guide provides a comprehensive technical overview of the known derivatives of 1-tetrahydrofurfuryl-piperazine, a versatile scaffold in medicinal chemistry. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a particular focus on their applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Versatility of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of clinically used drugs.[1][2] Its six-membered heterocyclic structure with two opposing nitrogen atoms provides a unique combination of properties. These include a high polar surface area, structural rigidity, and the ability to act as both hydrogen bond donors and acceptors.[1] These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1] The synthetic tractability of the piperazine ring allows for diverse substitutions at its 1 and 4 positions, enabling the fine-tuning of pharmacological activity.[3]
The incorporation of a tetrahydrofurfuryl group at the 1-position of the piperazine ring introduces a chiral, flexible, and polar moiety that can significantly influence the biological activity of the resulting derivatives. This guide will explore the known chemical space and therapeutic potential of this specific class of piperazine derivatives.
Core Directive: A Journey into the Derivatives of this compound
This guide is structured to provide a logical and in-depth exploration of the derivatives of this compound. We will begin with the synthesis of the core scaffold and then branch into the various classes of derivatives that have been developed. For each class, we will examine the synthetic strategies, biological activities, and, where available, the structure-activity relationships. A significant portion of this guide will be dedicated to the most well-known derivative, Naftopidil, and its analogs, given the wealth of available data.
I. Synthesis of the this compound Scaffold
The foundational step in accessing the derivatives of this compound is the efficient synthesis of the parent molecule. The primary and most direct route involves the N-alkylation of piperazine with a suitable tetrahydrofurfuryl electrophile.
Experimental Protocol: N-Alkylation of Piperazine
A general and robust method for the synthesis of this compound is the direct N-alkylation of piperazine with tetrahydrofurfuryl chloride. To favor mono-alkylation, a large excess of piperazine is typically used.
Materials:
-
Piperazine
-
Tetrahydrofurfuryl chloride
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of a large excess of piperazine in the chosen solvent, add the base.
-
Slowly add tetrahydrofurfuryl chloride to the reaction mixture at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 60-80°C) to drive the reaction to completion.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by filtering off any inorganic salts and removing the solvent under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography, to yield pure this compound.
II. Derivatives of this compound and their Biological Activities
The derivatization of this compound has primarily focused on the modification of the second nitrogen atom of the piperazine ring. This has led to the discovery of compounds with a range of biological activities.
A. Naftopidil and its Analogs: α1-Adrenoceptor Antagonists and Antiproliferative Agents
The most prominent and well-studied derivative of this compound is Naftopidil . It is an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[4]
Chemical Structure of Naftopidil:
Caption: Chemical structure of Naftopidil.
Naftopidil is synthesized by the reaction of 1-(2-methoxyphenyl)piperazine with 2-[(1-naphthyloxy)methyl]oxirane in a suitable solvent like toluene.[5]
Experimental Protocol: Synthesis of Naftopidil
Materials:
-
1-(2-methoxyphenyl)piperazine
-
2-[(1-naphthyloxy)methyl]oxirane
-
Toluene
Procedure:
-
A solution of 1-(2-methoxyphenyl)piperazine and 2-[(1-naphthyloxy)methyl]oxirane in toluene is refluxed for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to yield Naftopidil.
Naftopidil exhibits selectivity for the α1D and α1A-adrenoceptor subtypes over the α1B subtype.[4] This selectivity is thought to contribute to its efficacy in treating the lower urinary tract symptoms associated with BPH, with a potentially lower incidence of cardiovascular side effects.[6]
Recent studies have also revealed that Naftopidil and its derivatives possess antiproliferative activity against various cancer cell lines, including prostate, bladder, and renal cancer.[7] This anticancer effect appears to be, at least in part, independent of its α1-adrenoceptor antagonist activity and may involve the induction of apoptosis and cell cycle arrest.[8]
A study by Yuan et al. described the synthesis and biological evaluation of novel Naftopidil-related compounds.[9] One of the synthesized compounds, compound 12 , demonstrated both potent and selective α1D/1A antagonistic activity and significant antiproliferative activity in PC-3 human prostate cancer cells.[9]
| Compound | α1D (pA2) | α1A (pA2) | α1B (pA2) | Antiproliferative Activity (PC-3 cells, IC50 µM) | Reference |
| Naftopidil | 7.9 | 7.4 | 6.7 | ~50 | [9] |
| Compound 12 | 8.3 | 7.8 | 6.6 | 15.70 | [9] |
Table 1: Biological activity of Naftopidil and its analog, compound 12.[9]
The SAR studies of Naftopidil analogs have revealed that modifications to the naphthalene and methoxyphenyl rings can significantly impact both the α1-adrenoceptor affinity and the antiproliferative activity. For instance, the introduction of an indole group in compound 12 led to enhanced antiproliferative potency.[9]
Caption: Workflow for the development and SAR study of Naftopidil analogs.
B. Other Derivatives and Potential Applications
While the Naftopidil family is the most extensively studied, the this compound scaffold holds promise for the development of agents with other therapeutic applications. The inherent properties of the piperazine ring suggest its potential in developing CNS agents, antimicrobial agents, and compounds targeting other receptors.[9][10]
Arylpiperazine derivatives are known to interact with various CNS receptors, including serotonin and dopamine receptors.[2] The incorporation of the this compound scaffold into CNS-targeted libraries could yield novel therapeutic agents for neurological and psychiatric disorders.
Piperazine derivatives have been widely investigated for their antimicrobial properties.[9] The synthesis of novel this compound derivatives and their screening against a panel of bacterial and fungal pathogens could lead to the discovery of new anti-infective agents.
III. Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Naftopidil and its analogs is the blockade of α1-adrenoceptors. These are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, lead to the activation of phospholipase C and a subsequent increase in intracellular calcium levels. By blocking these receptors, Naftopidil and its derivatives induce smooth muscle relaxation.
The antiproliferative effects of these compounds are less well understood but are thought to involve the induction of G0/G1 cell cycle arrest and apoptosis.[9] This may be mediated, in part, through the modulation of cell cycle regulatory proteins and apoptotic signaling cascades.
Caption: Signaling pathways of this compound derivatives.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with diverse therapeutic potential. The success of Naftopidil as an α1-adrenoceptor antagonist for the treatment of BPH highlights the value of this scaffold. The emerging antiproliferative activity of Naftopidil and its analogs opens up new avenues for cancer drug discovery.
Future research in this area should focus on:
-
Exploring a wider range of substitutions at the 4-position of the piperazine ring to discover novel biological activities.
-
Conducting comprehensive SAR studies to optimize the potency and selectivity of these derivatives for various targets.
-
Investigating the detailed molecular mechanisms underlying the antiproliferative effects of these compounds.
-
Synthesizing and evaluating derivatives with potential applications as CNS and antimicrobial agents.
The continued exploration of the chemical space around the this compound core is likely to yield novel and effective therapeutic agents for a variety of diseases.
References
- Yuan, B., et al. (2015). Novel Naftopidil-Related Derivatives and Their Biological Effects as alpha1-adrenoceptors Antagonists and Antiproliferative Agents. European Journal of Medicinal Chemistry, 96, 83-91. [Link][9]
- Gotoh, A., et al. (2011). Naftopidil, a selective α1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma. Cancer Science, 102(6), 1150-1157. [Link]
- Kojima, Y., et al. (2012). Naftopidil, an α1-adrenoceptor antagonist, inhibits tumor growth and angiogenesis in a mouse model of renal cell carcinoma. Journal of Urology, 187(4), 1465-1472. [Link][7][8]
- Patel, R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-43. [Link][9]
- Begam, B., et al. (2016). Synthesis and biological evaluation of some novel piperazine derivatives. Indian Journal of Heterocyclic Chemistry, 26(3&4), 147-153.
- Zhu, S., et al. (2015). Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry, 23(5), 1157-1168. [Link][7]
- New Drug Approvals. (2021). Naftopidil, KT 611. [Link][5]
- Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
- Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemistry & Biology Interface, 14(1), 1-25. [Link][1]
- Pasternak, A., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 127, 459-471. [Link][11]
- Podyacheva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 414-424. [Link][12]
- Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link][13]
- Singh, S., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. [Link][10]
- de Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. [Link][1][10]
- Masumori, N. (2011). The role of naftopidil in the management of benign prostatic hyperplasia. Therapeutics and Clinical Risk Management, 7, 227-238. [Link][4]
- Patil, S., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Sharma, S., & Kumar, A. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 6(10), 4125-4134.[2]
- Gotoh, M., et al. (2004). Comparison of two alpha1-adrenoceptor antagonists, naftopidil and tamsulosin hydrochloride, in the treatment of lower urinary tract symptoms with benign prostatic hyperplasia: a randomized crossover study.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apjhs.com [apjhs.com]
- 10. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Industrial and scientific research uses of 1-Tetrahydrofurfuryl-piperazine
An in-depth guide to the industrial and scientific applications of 1-Tetrahydrofurfuryl-piperazine, designed for researchers, scientists, and professionals in drug development.
Introduction: The Versatile Scaffold of this compound
This compound is a heterocyclic organic compound that incorporates two key structural motifs: a piperazine ring and a tetrahydrofurfuryl group. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross biological membranes.
The tetrahydrofurfuryl moiety, derived from the biomass platform chemical furfural, provides a flexible, oxygen-containing side chain that can engage in specific hydrogen bonding interactions with biological targets and influence the overall stereochemistry and conformation of the molecule.[3] The combination of these two fragments makes this compound a valuable and versatile building block in both synthetic chemistry and the development of new therapeutic agents.[4] This guide explores its applications, from a fundamental chemical intermediate to its role in the complex workflow of drug discovery.
Physicochemical and Safety Profile
A clear understanding of the compound's properties is essential for its safe handling and effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | PubChem[5] |
| Molecular Weight | 170.25 g/mol | PubChem[5] |
| CAS Number | 82500-35-4 | PubChem[5] |
| Appearance | Not specified (typically a liquid) | |
| Boiling Point | 78-80°C at 0.2 mmHg | Oakwood Chemical[6] |
| Refractive Index | 1.495 | Oakwood Chemical[6] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation | PubChem[5] |
Core Application I: Medicinal Chemistry and Drug Discovery
The piperazine nucleus is a cornerstone of modern medicinal chemistry, featured in drugs targeting a vast array of conditions, including cancer, infections, and central nervous system (CNS) disorders.[2][7] this compound serves as a key starting material for creating novel derivatives with tailored pharmacological activities.
Role as a Privileged Scaffold
The true value of this compound lies in its function as a molecular scaffold. The secondary amine on the piperazine ring provides a reactive handle for a wide range of chemical modifications, allowing chemists to systematically explore structure-activity relationships (SAR).[1]
-
Improving Pharmacokinetics: The piperazine moiety is often incorporated into drug candidates to enhance water solubility and oral bioavailability.[2][8]
-
Target Engagement: The two nitrogen atoms can act as hydrogen bond acceptors or become protonated at physiological pH, enabling ionic interactions with target proteins like G-protein coupled receptors (GPCRs) and kinases.[9]
-
CNS Penetration: Many piperazine-containing compounds can cross the blood-brain barrier, making them particularly useful for developing drugs that act on the central nervous system, such as antipsychotics and antidepressants.[2][7]
Workflow for Drug Candidate Synthesis
The journey from a building block like this compound to a potential drug candidate involves a structured workflow. The secondary amine is typically functionalized via N-alkylation or N-arylation to introduce new substituents that can interact with the target receptor.
Caption: Drug discovery workflow using this compound.
Core Application II: Organic Synthesis and Industrial Intermediates
Beyond pharmaceuticals, piperazine derivatives have broad utility in industrial applications, including the synthesis of polymers, resins, and agricultural chemicals.[10][11][12]
-
Polymer Chemistry: The nitrogen atoms in the piperazine ring can act as curing agents for epoxy resins, enhancing their strength and durability.[1]
-
Corrosion Inhibition: The ability of amines to form a protective layer on metal surfaces makes piperazine derivatives effective corrosion inhibitors in industrial settings.[1]
-
Gas Treatment: Piperazine and its derivatives are used in industrial processes to "scrub" or remove acidic gases like CO₂ and H₂S from emissions, helping to reduce pollution.[10]
-
Pesticide Development: Certain piperazine-based compounds are developed as pesticides that target the nervous systems of specific insects.[1]
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and modification of molecules based on the this compound scaffold.
Protocol 1: Synthesis of 1-(Tetrahydro-2-furoyl)piperazine
This protocol describes the synthesis of a closely related amide analog, which is a key intermediate for various pharmaceuticals.[4][13] It demonstrates the fundamental coupling of a tetrahydrofuran derivative with the piperazine ring.
Objective: To synthesize 1-(Tetrahydro-2-furoyl)piperazine via amide coupling.
Materials:
-
Piperazine
-
2-Tetrahydrofuroic acid
-
Hexamethyldisilazane (HMDS) as a coupling agent/activator
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1.0 equivalent of 2-Tetrahydrofuroic acid in the anhydrous solvent within a round-bottom flask.
-
Activation: Add 1.1 equivalents of Hexamethyldisilazane (HMDS) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the silyl ester intermediate.
-
Coupling Reaction: Add 1.2 equivalents of Piperazine to the reaction mixture.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure 1-(Tetrahydro-2-furoyl)piperazine.[13]
Sources
- 1. adanipharma.net [adanipharma.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. Know about the Piperazine Derivatives [moltuslab.com]
- 12. Piperazine [chemeurope.com]
- 13. 1-(Tetrahydro-2-furoyl)piperazine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Utility of 1-(Tetrahydro-2-furoyl)piperazine in Modern Medicinal Chemistry
For correspondence:
Abstract
1-(Tetrahydro-2-furoyl)piperazine is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural combination of a conformationally flexible piperazine ring and a chiral tetrahydrofuroyl moiety imparts favorable physicochemical properties to parent molecules, such as enhanced solubility and bioavailability.[1][2][3] These characteristics make it an attractive scaffold for the development of novel therapeutics, particularly in the realms of anti-inflammatory and anticancer agents. This document provides an in-depth exploration of the applications of 1-(tetrahydro-2-furoyl)piperazine, complete with detailed synthetic protocols and rationales for its use in drug design.
Introduction: The Strategic Advantage of the Tetrahydrofuroyl-Piperazine Scaffold
The piperazine ring is a well-established "privileged scaffold" in drug discovery, present in a multitude of clinically approved drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[4] Its basic nitrogen atoms can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles. The incorporation of a tetrahydrofuroyl group at one of the piperazine nitrogens introduces several advantageous features:
-
Improved Physicochemical Properties: The polar nature of the tetrahydrofuran ring and the amide linkage can enhance aqueous solubility and permeability, which are critical for oral drug absorption.[1][2]
-
Stereochemical Diversity: The tetrahydro-2-furoyl group possesses a chiral center, allowing for the synthesis of stereoisomers that can exhibit differential binding affinities and pharmacological effects.
-
Metabolic Stability: The saturated tetrahydrofuran ring is generally more resistant to metabolic degradation compared to its aromatic furan counterpart.
-
Vectorial Exit Properties: The hydrogen bond acceptors and donors within the scaffold can facilitate interactions with biological targets and influence cell permeability.
These attributes position 1-(tetrahydro-2-furoyl)piperazine as a valuable starting material for the synthesis of libraries of diverse small molecules with therapeutic potential.
Application in the Development of Anti-Inflammatory Agents: Leukotriene Biosynthesis Inhibitors
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[5][6] The inhibition of leukotriene biosynthesis is a validated therapeutic strategy. 1-(Tetrahydro-2-furoyl)piperazine has been utilized as a key intermediate in the synthesis of pyrazol-3-propanoic acid derivatives that function as inhibitors of leukotriene biosynthesis.[7]
Rationale for Use and Mechanism of Action
The design of these inhibitors leverages the 1-(tetrahydro-2-furoyl)piperazine moiety to occupy a specific binding pocket within the target enzyme, likely 5-lipoxygenase-activating protein (FLAP) or 5-lipoxygenase (5-LOX). The piperazine core serves as a central scaffold for the attachment of other pharmacophoric elements, such as a pyrazole ring and a propanoic acid side chain, which are crucial for interacting with key residues in the enzyme's active site. The tetrahydrofuroyl group may contribute to binding through hydrogen bonding interactions and by providing an optimal conformational constraint for the overall molecule.
Workflow for the Synthesis of a Representative Leukotriene Biosynthesis Inhibitor
Caption: Synthetic workflow for a pyrazol-3-propanoic acid derivative.
Protocol: Synthesis of a Pyrazol-3-propanoic Acid Derivative
This protocol describes a representative synthesis of a leukotriene biosynthesis inhibitor incorporating the 1-(tetrahydro-2-furoyl)piperazine scaffold.
Materials:
-
1-(Tetrahydro-2-furoyl)piperazine
-
Ethyl 4-chloroacetoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Synthesis of Intermediate A (Alkylation):
-
To a solution of 1-(tetrahydro-2-furoyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate A.
-
-
Synthesis of the Pyrazole Intermediate (Cyclization):
-
Dissolve Intermediate A (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the mixture and monitor by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
The crude pyrazole intermediate can be purified by crystallization or column chromatography.
-
-
Synthesis of the Final Product (Hydrolysis):
-
Dissolve the pyrazole intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis of the ester by TLC.
-
Once complete, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final pyrazol-3-propanoic acid derivative.
-
Application in Oncology: Development of Novel Anticancer Agents
The piperazine scaffold is a common feature in many anticancer drugs.[4] Its ability to be readily derivatized allows for the fine-tuning of activity against various cancer cell lines. While direct examples of 1-(tetrahydro-2-furoyl)piperazine in approved anticancer drugs are not prominent, its structural features make it an excellent candidate for the synthesis of novel anticancer agents, such as derivatives of natural products like vindoline.[1][8][9]
Rationale for Use and Proposed Mechanism of Action
Vinca alkaloids, such as vinblastine and vincristine, are potent anticancer agents that inhibit tubulin polymerization.[1] Vindoline, a monomeric precursor, is inactive but can be functionalized to create potent derivatives.[8][9] By conjugating 1-(tetrahydro-2-furoyl)piperazine to the vindoline backbone, it is hypothesized that the resulting molecule could exhibit enhanced anticancer activity. The piperazine moiety can improve the pharmacokinetic properties of the conjugate, while the tetrahydrofuroyl group may engage in additional binding interactions with the target protein or influence cell permeability.
Proposed Synthesis of a Vindoline-Tetrahydrofuroyl-Piperazine Conjugate
Caption: Proposed synthetic route to a vindoline-piperazine conjugate.
Protocol: Proposed Synthesis of a Vindoline-Piperazine Conjugate
This protocol outlines a proposed synthetic route for a novel vindoline derivative.
Materials:
-
Vindoline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1-(Tetrahydro-2-furoyl)piperazine
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of 17-Chloroacetyl-vindoline:
-
Dissolve vindoline (1.0 eq) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Add chloroacetyl chloride (1.2 eq) dropwise and stir the reaction at 0 °C for 1 hour, then at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.
-
-
Conjugation with 1-(Tetrahydro-2-furoyl)piperazine:
-
Dissolve 17-chloroacetyl-vindoline (1.0 eq) and 1-(tetrahydro-2-furoyl)piperazine (1.2 eq) in dimethylformamide.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final conjugate by column chromatography.
-
In Vitro Biological Evaluation
The synthesized vindoline-piperazine conjugate would be evaluated for its antiproliferative activity against a panel of human cancer cell lines using standard assays such as the MTT or SRB assay.
| Assay | Purpose | Typical Readout |
| MTT Assay | To assess cell viability and proliferation. | IC₅₀ or GI₅₀ values (µM) |
| Tubulin Polymerization Assay | To determine the effect on microtubule dynamics. | Inhibition of tubulin assembly |
| Cell Cycle Analysis | To investigate the mechanism of cell death. | Arrest at a specific cell cycle phase |
Conclusion
1-(Tetrahydro-2-furoyl)piperazine is a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it a cornerstone for the development of novel therapeutics. The applications detailed herein for anti-inflammatory and anticancer drug discovery showcase its potential. Further exploration of this scaffold in other therapeutic areas, such as central nervous system disorders, is warranted and holds considerable promise for the future of drug development.[2]
References
- G. Penner, et al. (2010). Discovery of novel leukotriene A4 hydrolase inhibitors based on piperidine and piperazine scaffolds. Bioorganic & Medicinal Chemistry Letters. [Link]
- B. Zsoldos, et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences. [Link]
- B. Zsoldos, et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- B. Zsoldos, et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]
- ResearchGate. (2025). Discovery of novel leukotriene A(4) hydrolase inhibitors based on piperidine and piperazine scaffolds.
- ResearchGate. (n.d.). The structure of vindoline (1), piperazine (2), and previously...
- Amazon AWS. (n.d.). 1-(Tetrahydro-2-furoyl)piperazine. Amazon S3. [Link]
- PubChem. (n.d.). 1-(Tetrahydro-2-furoyl)piperazine. PubChem. [Link]
- Y. Jia, et al. (2018).
- A. Koeberle, et al. (2001). Constituents of Chinese Piper species and their inhibitory activity on prostaglandin and leukotriene biosynthesis in vitro. Journal of Ethnopharmacology. [Link]
- H. Li, et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
- Y. Li, et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
- UPB.ro. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES, WITH BIOLOGICAL ACTIVITY IN SIGNAL TRANSDUCTION THERAPY. UPB Scientific Bulletin. [Link]
- Acorn PharmaTech. (n.d.). 1-(Tetrahydro-2-furoyl)piperazine, 97%.
- S. Fustero, et al. (2011).
- Y. Jia, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- S. T. Wrobleski, et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][9][10]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- S. M. F. Jamion, et al. (2024).
- M. D. Jalageri, et al. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.
- R. M. Borzilleri, et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][9][10]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- R. M. Borzilleri, et al. (2005). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][9][10]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- S. K. G. G. Werz, et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constituents of Chinese Piper species and their inhibitory activity on prostaglandin and leukotriene biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Novel Piperazine Derivatives of Vindoline as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(Tetrahydro-2-furoyl)piperazine in Modern Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery and Beyond
In the landscape of medicinal chemistry and synthetic organic chemistry, 1-(Tetrahydro-2-furoyl)piperazine emerges as a pivotal building block, valued for its unique structural amalgamation of a piperazine ring and a tetrahydrofuroyl moiety.[1] This combination imparts favorable physicochemical properties to derivative molecules, such as enhanced solubility and bioavailability, making it a desirable component in the design of novel therapeutics.[2] The piperazine ring itself is a well-established "privileged scaffold" in drug discovery, present in a wide array of clinically successful drugs with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic agents. The tetrahydrofuran component can also play a crucial role in molecular recognition and pharmacokinetic profiles.
This guide provides an in-depth exploration of the synthetic applications of 1-(Tetrahydro-2-furoyl)piperazine, offering detailed protocols for its preparation and subsequent use as a reactant in the synthesis of more complex, biologically relevant molecules. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for the experimental choices and empowering researchers to adapt and innovate upon these methodologies.
Physicochemical and Safety Data
A thorough understanding of the reactant's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 63074-07-7 | [1] |
| Molecular Formula | C₉H₁₆N₂O₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Appearance | Colorless to yellow viscous liquid | [1] |
| Boiling Point | 140 °C @ 1.5 mmHg | |
| Refractive Index | 1.5195-1.5215 (20°C, 589 nm) | [3] |
| Solubility | Fully miscible in water | |
| Safety | Causes serious eye irritation. May cause skin and respiratory system irritation. | [4][5] |
Handling Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Synthesis of 1-(Tetrahydro-2-furoyl)piperazine: A Detailed Protocol
The most direct and widely employed method for the synthesis of 1-(Tetrahydro-2-furoyl)piperazine is the nucleophilic acyl substitution of piperazine with an activated form of tetrahydro-2-furoic acid, typically the acyl chloride. A critical consideration in this synthesis is the potential for di-acylation of the piperazine ring. To favor the desired mono-acylated product, a large excess of piperazine is utilized.
Protocol 1: Synthesis via Acylation with Tetrahydro-2-furoyl Chloride
This protocol details the synthesis of 1-(Tetrahydro-2-furoyl)piperazine from piperazine and tetrahydro-2-furoyl chloride in a biphasic system.
Materials:
-
Piperazine
-
Tetrahydro-2-furoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (5 equivalents) in a 1:1 mixture of water and dichloromethane. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve tetrahydro-2-furoyl chloride (1 equivalent) in dichloromethane. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
pH Adjustment: During the addition, maintain the pH of the aqueous layer between 8 and 9 by the dropwise addition of a 2M aqueous solution of sodium hydroxide. The basic condition neutralizes the HCl byproduct and keeps the piperazine nucleophilic.[4]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine and Dry: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-(Tetrahydro-2-furoyl)piperazine can be purified by vacuum distillation or column chromatography on silica gel.
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic carbonyl carbon of tetrahydro-2-furoyl chloride. The use of a large excess of piperazine statistically favors the mono-acylation product. The biphasic system allows for easy separation of the product, and the base is crucial for neutralizing the generated HCl, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
Caption: Workflow for the synthesis of 1-(Tetrahydro-2-furoyl)piperazine.
Application in the Synthesis of Bioactive Molecules
1-(Tetrahydro-2-furoyl)piperazine serves as a versatile intermediate for the construction of more elaborate molecular architectures with potential therapeutic applications. The remaining secondary amine on the piperazine ring provides a reactive handle for further functionalization.
Application 1: Synthesis of Thiazole Derivatives
Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities. A common synthetic strategy involves the initial N-acetylation of 1-(Tetrahydro-2-furoyl)piperazine with chloroacetyl chloride, followed by a Hantzsch-type thiazole synthesis.[1]
Materials:
-
1-(Tetrahydro-2-furoyl)piperazine
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous dichloromethane (CH₂Cl₂) or another aprotic solvent
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(Tetrahydro-2-furoyl)piperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0-5 °C.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtration, concentrate the solvent under reduced pressure. The resulting crude 1-(chloroacetyl)-4-(tetrahydro-2-furoyl)piperazine can be purified by recrystallization or column chromatography.
Causality of Experimental Choices: The use of an anhydrous, aprotic solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting material. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.
Materials:
-
1-(chloroacetyl)-4-(tetrahydro-2-furoyl)piperazine
-
Thiourea or a substituted thioamide
-
Ethanol or another suitable protic solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(chloroacetyl)-4-(tetrahydro-2-furoyl)piperazine (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired thiazole derivative.
Caption: Synthetic workflow for thiazole derivatives.
Application 2: Synthesis of Pyrazol-3-propanoic Acid Derivatives
General Synthetic Approach:
The synthesis would likely involve the reaction of a β-ketoester with hydrazine to form the pyrazole core. The 1-(Tetrahydro-2-furoyl)piperazine moiety could be introduced either before or after the pyrazole ring formation. A plausible route would be to first synthesize a piperazine-substituted β-ketoester and then cyclize it with hydrazine.
Hypothetical Workflow:
-
Synthesis of a Piperazine-Substituted Precursor: React 1-(Tetrahydro-2-furoyl)piperazine with a suitable electrophile containing a masked or protected β-ketoester functionality.
-
Deprotection/Unmasking: Reveal the β-ketoester group.
-
Pyrazole Ring Formation: React the resulting β-ketoester with hydrazine or a substituted hydrazine to form the pyrazole ring through a condensation reaction.
-
Final Modifications: Perform any necessary final chemical modifications to arrive at the target pyrazol-3-propanoic acid derivative.
Conclusion
1-(Tetrahydro-2-furoyl)piperazine is a valuable and versatile reactant in organic synthesis, particularly for the development of novel compounds with potential pharmacological activity. Its straightforward synthesis and the presence of a reactive secondary amine handle allow for its incorporation into a diverse range of molecular scaffolds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and related fields, facilitating the exploration of new chemical space and the development of innovative therapeutic agents.
References
- PubChem. (n.d.). 1-(Tetrahydro-2-furoyl)piperazine.
- PrepChem.com. (n.d.). Synthesis of N-(2-Furoyl)piperazine.
- Taylor & Francis Online. (2016). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Amazon AWS. (n.d.). 1-(Tetrahydro-2-furoyl)piperazine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(Tetrahydro-2-furoyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocols for the N-alkylation of Piperazine
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its symmetrical structure, featuring two secondary amines, offers opportunities for derivatization but also presents a significant synthetic challenge in achieving selective mono-alkylation versus di-alkylation.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of piperazine. It covers the fundamental principles of piperazine reactivity, details robust protocols for common and advanced alkylation strategies, and offers practical guidance for reaction monitoring, purification, and troubleshooting.
Introduction: The Significance of the Piperazine Moiety
The piperazine heterocycle is one of the most prevalent nitrogen-containing rings found in pharmaceuticals, targeting a vast range of conditions from cancer to depression.[3][4] The two nitrogen atoms within the ring are crucial for modulating the physicochemical properties of drug candidates, such as aqueous solubility and pKa, which directly impacts bioavailability.[1] The ability to controllably introduce alkyl or aryl substituents at one or both nitrogen atoms (N1, N4) is fundamental to modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).
This guide focuses on providing both the theoretical underpinnings and the practical, field-proven protocols necessary to successfully synthesize N-alkylated piperazine derivatives.
Fundamentals of Piperazine Reactivity
The synthetic chemistry of piperazine is dominated by the nucleophilicity of its two secondary nitrogen atoms. Understanding the factors that govern their reactivity is key to designing a successful alkylation strategy.
-
Symmetry and Basicity: In an unsubstituted piperazine, both nitrogen atoms are chemically equivalent, with pKa values around 9.7 and 5.3.[5] This inherent basicity makes them excellent nucleophiles.
-
The Mono- vs. Di-alkylation Challenge: The primary hurdle in piperazine chemistry is controlling the extent of alkylation. Once the first nitrogen is alkylated, the second nitrogen remains sufficiently nucleophilic to react with another equivalent of the alkylating agent, leading to the formation of a di-substituted byproduct.[6] Highly reactive alkylating agents like methyl iodide or benzyl bromide are particularly prone to causing di-substitution.[6]
Strategies to favor mono-alkylation typically rely on one of two principles:
-
Statistical Control: Using a large excess of piperazine relative to the alkylating agent increases the probability of the electrophile reacting with an unsubstituted molecule.[2][6]
-
Protecting Group Strategy: Temporarily blocking one nitrogen with a protecting group (e.g., Boc, Cbz, Acetyl) directs the alkylation to the free nitrogen.[2][7][8] This is often the cleanest and most reliable method for achieving selective mono-alkylation.
Key Protocols for N-Alkylation
This section details three widely employed methods for N-alkylation, each with distinct advantages and applications.
Method A: Reductive Amination
Reductive amination is a versatile and highly reliable method for forming C-N bonds, particularly for introducing a wide range of substituents onto the piperazine core.[9] The reaction proceeds in a one-pot fashion by first forming an iminium ion between the piperazine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective hydride agent.[9]
Causality Behind Experimental Choices: The success of this method hinges on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[10][11] Its popularity stems from several key features:
-
Mildness and Selectivity: It is a less powerful reducing agent than sodium borohydride (NaBH₄).[10] This is advantageous because it rapidly reduces the protonated iminium ion intermediate but reacts very slowly with the starting aldehyde or ketone, minimizing the formation of alcohol byproducts.[10][12]
-
Operational Simplicity: Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is not toxic and the reaction does not require strict pH control, often proceeding efficiently in the presence of a catalytic amount of acetic acid.[9][11][13]
Detailed Protocol: Mono-N-Alkylation of 1-Boc-piperazine via Reductive Amination
This protocol describes the reaction of N-Boc-piperazine with an aldehyde to yield a protected mono-N-alkylated product.
Materials:
-
1-Boc-piperazine (1.0 eq.)
-
Aldehyde or Ketone (1.1 - 1.5 eq.)[7]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.)[7]
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[7][11]
-
Acetic Acid (optional, catalytic amount, ~0.1 eq.)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine (1.0 eq.) and dissolve it in anhydrous DCE or DCM.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1-1.5 eq.) to the solution. If the carbonyl compound is less reactive, add a catalytic amount of acetic acid (~0.1 eq.) to facilitate iminium ion formation.[7]
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.[7]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) to the mixture in portions. Caution: Gas evolution (hydrogen) may occur.[7]
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours.[9] Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-N'-Boc-piperazine.[3]
Data Presentation: Reductive Amination Parameters
| Parameter | Value/Condition | Rationale & Notes |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃ reactions, leading to faster rates.[11] THF can also be used. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion over the carbonyl starting material.[10][11] |
| Stoichiometry | 1.5 - 2.0 eq. | An excess ensures complete reduction of the intermediate. |
| Temperature | Room Temperature | Sufficient for most substrates. Mildly exothermic upon addition of the reducing agent. |
| Catalyst | Acetic Acid (optional) | Catalyzes the formation of the iminium ion, especially with less reactive ketones.[11] |
| Reaction Time | 4 - 24 hours | Substrate-dependent; monitor by TLC or LC-MS for completion.[9] |
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of N-Boc-piperazine.
Method B: Direct Alkylation with Alkyl Halides
Direct nucleophilic substitution is a fundamental method for N-alkylation, involving the reaction of a piperazine nitrogen with an alkyl halide (R-X, where X = Cl, Br, I) in the presence of a base.[7]
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the hydrohalic acid (H-X) that is formed as a byproduct. Without a base, the piperazine starting material would be protonated, forming an unreactive ammonium salt. Common choices include potassium carbonate (K₂CO₃), a solid inorganic base, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7][8]
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used as they can dissolve the piperazine and the inorganic base while effectively promoting the Sₙ2 reaction.[7]
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides like alkyl chlorides.[7]
Detailed Protocol: Mono-N-Alkylation of 1-(Benzyloxycarbonyl)piperazine (1-Cbz-piperazine)
Procedure:
-
Reaction Setup: To a stirred solution of 1-Cbz-piperazine (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).[7]
-
Alkyl Halide Addition: Under a nitrogen atmosphere, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.[7]
-
Heating: Heat the reaction mixture to an appropriate temperature (typically 50-80°C) and monitor its progress by TLC.[7]
-
Work-up:
-
Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by column chromatography or by an acid-base extraction to remove any unreacted starting material.
Method C: Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl piperazines, a critical structural motif in many drugs, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[3][4][14] This reaction creates a C-N bond between the piperazine nitrogen and an aryl halide (or triflate).
Causality Behind Experimental Choices: This cross-coupling reaction requires three key components:
-
Palladium Source: A palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) provides the active Pd(0) species for the catalytic cycle.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is essential to facilitate the key steps of oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the piperazine, making it a more active nucleophile in the catalytic cycle.
The entire process must be conducted under strictly inert (oxygen-free) conditions, as oxygen can deactivate the palladium catalyst.[3]
General Reaction Scheme: Buchwald-Hartwig Amination
Caption: General scheme for Buch-wald-Hartwig N-arylation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | • Inactive alkylating agent.• Insufficient heating.• Deactivated catalyst (Buchwald-Hartwig). | • Check the purity/age of the alkyl halide.• Increase reaction temperature or switch to a more polar solvent like DMF.• Ensure reaction is run under strictly inert conditions; use fresh catalyst/ligand.[3] |
| Significant Di-Alkylation | • High reactivity of alkylating agent.• Reaction temperature is too high or time is too long.• Stoichiometry is incorrect. | • Use a protecting group strategy for clean mono-alkylation.[2][8]• If using excess piperazine, lower the reaction temperature.[6]• Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[6] |
| Product is an oil, not a solid | • Product is inherently non-crystalline.• Presence of impurities (e.g., residual solvent, starting materials). | • Attempt to form a salt (e.g., hydrochloride) which is often more crystalline.• Re-purify the product using column chromatography.• Ensure the product is thoroughly dried under high vacuum.[15] |
| Difficulty in Purification | • Product and starting material have similar polarity.• Product is highly polar and water-soluble. | • Use an alternative chromatographic stationary phase (e.g., alumina, C18).[5]• For basic piperazine products, perform an acid-base workup to separate from neutral impurities.• If the product is in the aqueous layer after workup, basify the solution (pH > 10) and extract with a more polar solvent like chloroform.[16][17] |
References
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). DiVA portal.
- Reddy, et al. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.
- Saggioro, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
- Purification of piperazine. (n.d.). Google Patents.
- Organic Chemistry IIT JAM, CSIR NET, GATE, BARC, TIFR. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.
- Rosse, G., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science.
- Kattamuri, P. V., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules.
- Dherange, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- Kaur, H., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- Caporale, A., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences.
- Fernandes, J. P. S. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Reilly, S. W., & Mach, R. H. (2013). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
- Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
- Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Pennsylvania.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry.
- Al-Ostoot, F. H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances.
- Reductive amination of piperazine. (2024). Reddit.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). MDPI.
- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
- What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. (2013). ResearchGate.
- How to extract/isolate piperazine from water without distillation?. (2013). ResearchGate.
- Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. (n.d.). ACS Publications.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of Piperazine Derivatives in Pharmaceutical Development
Abstract
This application note presents a comprehensive guide to the analysis of piperazine derivatives using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Piperazine and its substituted analogues are fundamental structural motifs in a vast number of active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods are paramount for quality control, stability testing, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of a representative piperazine derivative, delves into the rationale behind critical methodological choices, and outlines a validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Analytical Significance of the Piperazine Moiety
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous drug classes, including antipsychotics (e.g., olanzapine), antihistamines (e.g., cetirizine), and anthelmintics (e.g., piperazine citrate).[1][2] The physicochemical properties of the piperazine ring, particularly its basicity (pKa values typically around 5.5 and 9.8), allow it to be readily protonated at physiological pH, often improving the solubility and bioavailability of drug molecules.[2]
Given their prevalence, the accurate quantification of piperazine derivatives is a critical task throughout the drug development lifecycle. HPLC-UV is a widely accessible, robust, and cost-effective technique that is well-suited for this purpose.[3] However, the analytical approach must be tailored to the specific derivative's structure. The parent piperazine molecule lacks a significant UV chromophore, necessitating a derivatization step to enable sensitive UV detection.[4] Conversely, many pharmaceutically relevant piperazine derivatives are substituted with aromatic rings or other chromophoric groups, allowing for direct and sensitive analysis by HPLC-UV.
This guide will focus on the direct analysis of a UV-active piperazine derivative, providing a framework that can be adapted for various analogues.
Principles of the Method: Causality in Chromatographic Choices
The successful separation and quantification of piperazine derivatives by HPLC-UV hinges on a systematic approach to method development. The choices of stationary phase, mobile phase, and detection wavelength are governed by the physicochemical properties of the analyte and the principles of chromatography.
The Stationary Phase: The Foundation of Separation
Reversed-phase (RP) chromatography is the predominant mode used for the analysis of piperazine derivatives.
-
C18 (Octadecylsilane) Columns: These are the workhorses of RP-HPLC and are an excellent starting point for most piperazine derivatives. The non-polar C18 chains interact with the non-polar regions of the analyte molecules. For many piperazine-containing APIs, which possess both non-polar (e.g., aromatic rings) and polar/ionizable (the piperazine nitrogens) functionalities, C18 columns provide a balanced retention mechanism. A typical column dimension for standard analysis is 250 mm x 4.6 mm with 5 µm particles, offering a good balance between efficiency and backpressure.[5]
The Mobile Phase: Driving Retention and Selectivity
The mobile phase composition is the most powerful tool for optimizing separation in RP-HPLC. It typically consists of an aqueous component (often with a buffer) and an organic modifier.
-
Organic Modifier: Acetonitrile is frequently the organic solvent of choice due to its low viscosity, low UV cutoff (~190 nm), and excellent solvating properties for a wide range of organic molecules. Methanol is another common alternative. The ratio of organic modifier to the aqueous phase is adjusted to control the retention time of the analyte; increasing the organic content will decrease retention.
-
Aqueous Phase & pH Control: The basic nature of the piperazine moiety makes mobile phase pH a critical parameter. The ionization state of the piperazine nitrogens significantly impacts the molecule's overall polarity and, therefore, its retention.
-
At low pH (e.g., pH 2-4): Both piperazine nitrogens will be protonated, making the molecule highly polar and resulting in early elution from a C18 column. This can be advantageous for separating the analyte from less polar impurities.
-
At mid-range pH (e.g., pH 5-7): A mixture of protonated and neutral species may exist, which can lead to poor peak shape (tailing). This pH range is generally avoided unless the pKa values of the analyte are well outside this range.
-
At high pH (e.g., pH 8-10): The piperazine nitrogens will be in their neutral, free-base form, making the molecule less polar and increasing its retention on a C18 column. This can improve separation from more polar impurities. However, this requires the use of pH-stable columns (e.g., hybrid-silica or polymer-based C18). A buffer, such as phosphate or acetate, is essential to maintain a constant pH and ensure reproducible retention times and good peak symmetry.
-
UV Detection: The Principle of Quantitation
UV detection is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.
-
Wavelength Selection: The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. For piperazine derivatives containing aromatic substituents, the λmax is typically in the range of 210-280 nm. A photodiode array (PDA) detector is invaluable during method development as it can capture the entire UV spectrum of the eluting peak, allowing for the easy determination of the λmax and assessment of peak purity. For instance, a method for olanzapine, a complex piperazine derivative, utilized a detection wavelength of 220 nm.[5]
Experimental Protocol: HPLC-UV Analysis of 1-Benzylpiperazine (BZP)
This protocol provides a step-by-step method for the analysis of 1-Benzylpiperazine (BZP), a common piperazine derivative. This method can serve as a starting point and be adapted for other similar derivatives.
Materials and Reagents
-
1-Benzylpiperazine (BZP) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or PDA detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. A typical starting gradient might be 70:30 (v/v) Buffer:Acetonitrile. Filter the mobile phase through a 0.45 µm filter and degas using sonication or an online degasser.
-
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is a suitable diluent for BZP.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of BZP reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample (e.g., powdered tablets) containing the equivalent of 10 mg of BZP into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be necessary to bring the concentration within the calibration range.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for BZP analysis.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and efficiency for aromatic compounds. |
| Mobile Phase | Acetonitrile : 25 mM KH2PO4 Buffer (pH 3.0) | The specific ratio should be optimized to achieve a suitable retention time (e.g., 30:70 v/v). pH 3.0 ensures the piperazine nitrogens are protonated, promoting good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 210 nm | BZP has a strong absorbance at lower UV wavelengths. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any relevant impurities. |
Analysis Workflow
The overall workflow for the analysis is depicted in the diagram below.
Caption: Method development and validation workflow.
Data Summary
The following table presents typical validation results for a well-developed HPLC-UV method for a piperazine derivative, based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time. Peak purity > 990. | Passes |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 5-150 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.5 µg/mL |
| LOQ | Report value | 1.5 µg/mL |
| Robustness | SST parameters within limits. | Passes |
Conclusion
The HPLC-UV method detailed in this application note provides a robust, reliable, and efficient means for the quantification of piperazine derivatives in a pharmaceutical setting. By understanding the chemical principles that underpin the selection of chromatographic parameters and by adhering to a rigorous validation protocol as prescribed by ICH guidelines, researchers and drug development professionals can ensure the integrity and quality of their analytical data. This framework is readily adaptable to a wide array of piperazine-containing molecules, making it a valuable tool in the pharmaceutical scientist's arsenal.
References
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE.
- Journal of AOAC INTERNATIONAL. (n.d.). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- ResearchGate. (n.d.). Forced degradation study.
- Indian Journal of Pharmaceutical Sciences. (1996). Spectrophotometric Estimation of Piperazine in Dosage forms using Dichlone and Acetaldehyde as Reagents.
- ResearchGate. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- ScienceDirect. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
Sources
Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piperazine Compounds
Abstract
This guide provides a detailed framework for the analysis of piperazine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine and its derivatives are a significant class of compounds in pharmaceutical development and forensic toxicology, often presenting analytical challenges due to their inherent polarity and low volatility.[1][2][3][4] This document outlines robust methodologies for sample preparation, chemical derivatization, and instrumental analysis. We delve into the causality behind procedural choices, offering field-proven insights to ensure trustworthy and reproducible results. The protocols provided are designed to be self-validating systems, supported by authoritative references for key scientific principles.
Foundational Principles: The Necessity of Derivatization
Direct analysis of many piperazine compounds by GC-MS is often hindered by their chemical properties. The presence of secondary amine functional groups (-NH) within the piperazine ring leads to high polarity and the capacity for hydrogen bonding.[5] These characteristics result in poor chromatographic performance, characterized by broad, tailing peaks, and low sensitivity. Furthermore, these polar compounds may interact with active sites within the GC inlet and column, leading to poor thermal stability and analyte loss.
To overcome these challenges, chemical derivatization is a critical pre-analytical step.[5] The primary goal is to convert the polar N-H groups into less polar, more volatile, and more thermally stable moieties. Trifluoroacetic anhydride (TFAA) is a highly effective and commonly used acylating agent for this purpose.[2][5][6][7] TFAA reacts readily with the amine groups to form stable trifluoroacetyl derivatives, which exhibit significantly improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity.[5][7]
Caption: General reaction scheme for the derivatization of a piperazine secondary amine with TFAA.
Sample Preparation: From Raw Matrix to Injectable Sample
The choice of sample preparation technique is dictated by the sample matrix. Seized drug powders or tablets require a simpler dissolution approach, whereas biological fluids necessitate more extensive cleanup to eliminate interferences that can compromise the analysis.[8][9][10][11]
Caption: Experimental workflows for preparing solid and biological samples for GC-MS analysis.
Protocol 2.1: Preparation of Solid Samples (e.g., Seized Powders, Tablets)
This protocol is suitable for the analysis of piperazines in less complex matrices.[8][12]
-
Homogenization: Accurately weigh a representative portion of the homogenized sample (e.g., 10 mg of a powdered tablet).
-
Dissolution: Dissolve the sample in a Class A volumetric flask (e.g., 10 mL) with a suitable solvent such as methanol to achieve a known concentration (e.g., 1 mg/mL).
-
Internal Standard (IS): Add an appropriate internal standard to the solution to enable accurate quantification.
-
Sonication & Filtration: Sonicate the mixture for 10-15 minutes to ensure complete dissolution. If insoluble excipients are present, filter the solution through a 0.45 µm syringe filter.
-
Dilution: Create a working solution by diluting the stock solution to a concentration within the expected calibration range (e.g., 1-100 µg/mL).
-
Proceed to Derivatization: Use an aliquot (e.g., 100 µL) of the final solution for the derivatization procedure.
Protocol 2.2: Solid-Phase Extraction (SPE) of Biological Samples (Urine/Plasma)
SPE is a highly effective technique for isolating piperazines from complex biological matrices, reducing matrix effects and improving method sensitivity.[9][13]
-
Optional Hydrolysis (for Urine): For the analysis of total (free and conjugated) piperazines, an enzymatic hydrolysis step can be performed. To 0.5 mL of urine, add an appropriate buffer (e.g., acetate buffer, pH 5.2) and β-glucuronidase enzyme, then incubate overnight at 37°C.[9][10]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample (e.g., 0.5 mL of plasma or hydrolyzed urine) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences. Sequentially pass 2 mL of deionized water, followed by 2 mL of methanol.
-
Elution: Dry the cartridge thoroughly under a stream of nitrogen or vacuum. Elute the target analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.[14]
-
Proceed to Derivatization: The resulting eluate is now ready for the derivatization step.
Protocol: Trifluoroacetic Anhydride (TFAA) Derivatization
This protocol details the conversion of the extracted piperazines into their trifluoroacetyl derivatives, making them amenable to GC-MS analysis.[5][9]
-
Evaporation: Place the sample tube containing the dissolved solid sample or the SPE eluate in a heating block under a gentle stream of nitrogen at approximately 40-50°C. Evaporate the solvent to complete dryness.
-
Reagent Addition: To the dry residue, add 50 µL of ethyl acetate followed by 50 µL of TFAA.[5][9][14]
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or water bath.[5][9]
-
Final Evaporation: After incubation, cool the vial to room temperature. Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry derivative residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[5][9] Inject 1 µL into the GC-MS system.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis of derivatized piperazine compounds. Optimization may be required based on the specific instrument and target analytes.
| Parameter Category | Setting | Rationale & Expert Insight |
| Gas Chromatograph (GC) | ||
| Injector | Split/Splitless, 250°C | Ensures efficient vaporization of derivatized analytes without thermal degradation. A splitless injection is preferred for trace-level analysis. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-polar compounds, including derivatized piperazines. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Helium is an inert carrier gas providing good chromatographic efficiency.[2] A constant flow mode ensures stable retention times. |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | This program provides good separation of early-eluting compounds while ensuring that later-eluting, higher molecular weight derivatives are eluted in a reasonable time.[15] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | EI at 70 eV is the standard for GC-MS, producing reproducible and characteristic fragmentation patterns that are ideal for library matching and structural elucidation.[2] |
| Ion Source Temp. | 230°C | Maintains the integrity of the ions generated. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analytes as they transfer from the GC column to the MS source.[14] |
| Mass Scan Range | m/z 40-500 | This range covers the expected molecular ions and characteristic fragments of most derivatized piperazine compounds.[2] |
| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full Scan is used for qualitative analysis and initial method development to identify all fragment ions. SIM is used for quantitative analysis, offering significantly higher sensitivity by monitoring only specific, characteristic ions for each target analyte. |
Data Interpretation: Identifying the Signature Fragments
Identification of piperazine derivatives relies on a combination of chromatographic retention time and the unique mass spectrum produced by electron ionization. The fragmentation patterns are highly predictable and provide a chemical fingerprint for each compound.
-
Benzylpiperazines (e.g., BZP): The most characteristic fragmentation is the cleavage of the benzylic C-N bond, producing a highly stable tropylium ion at m/z 91 .[3][12][16]
-
Phenylpiperazines (e.g., mCPP, TFMPP): These compounds fragment through cleavage of the C-N bond between the phenyl ring and the piperazine ring, as well as characteristic cleavages within the piperazine ring itself.[3][17]
The table below summarizes characteristic data for common piperazines. Note that derivatization significantly alters the molecular weight and fragmentation.
| Compound | Form | Key Mass Fragments (m/z) | Common Quant/Qual Ions (SIM Mode) |
| 1-Benzylpiperazine (BZP) | Underivatized | 91 (Base Peak), 134, 176 (M+) | 91, 134, 176 |
| TFAA Derivative | 272 (M+), 91, 175, 181 | 272, 91, 181 | |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Underivatized | 188 (Base Peak), 145, 172, 230 (M+) | 188, 172, 230 |
| TFAA Derivative | 326 (M+), 173, 200, 229 | 326, 173, 229 | |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Underivatized | 154 (Base Peak), 196 (M+), 156, 56 | 154, 196, 156 |
(Data compiled from sources:[3][12][14][16][17])
Method Validation and Trustworthiness
To ensure the reliability of results, the analytical method must be validated. This process establishes the performance characteristics of the method and provides objective evidence that it is fit for its intended purpose.
-
Linearity: The method should demonstrate a linear relationship between concentration and instrument response over a defined range (e.g., 0.01 - 10 µg/mL). Calibration curves should yield a coefficient of determination (R²) of ≥ 0.99.[9][11][12]
-
Sensitivity (LOD/LOQ): The Limit of Detection (LOD) and Limit of Quantification (LOQ) must be established to define the lower boundary of the method's capability. For biological samples, LOQs in the low ng/mL range are often achievable.[9][11][14]
-
Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing quality control (QC) samples at multiple concentrations. Acceptance criteria are typically within ±15-20% of the nominal value.[9][12]
-
Extraction Recovery: The efficiency of the sample preparation process (e.g., SPE) should be evaluated to ensure consistent and high recovery of the analytes from the matrix, typically in the range of 75-110%.[9][14]
-
Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the highest level of confidence in the results.[18]
Conclusion
The GC-MS methodology detailed in this guide provides a robust and reliable approach for the qualitative and quantitative analysis of piperazine compounds. The cornerstone of this application is the understanding that chemical derivatization, particularly with TFAA, is essential for overcoming the inherent analytical challenges posed by these polar molecules. By combining optimized sample preparation, appropriate derivatization, and carefully selected GC-MS parameters, researchers and analysts can achieve the sensitivity, specificity, and reproducibility required for both pharmaceutical quality control and forensic toxicological investigations.
References
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
- United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA.
- De-Caire, C., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences.
- Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
- PubMed. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography.
- PubMed. (2005). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology.
- ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate.
- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
- ResearchGate. (2010). Analysis of Benzylpiperazine-like Compounds. Japanese Journal of Science and Technology for Identification.
- International Journal of Research in Engineering and Science. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry.
- United Nations Office on Drugs and Crime. (2013). Recommended methods for the identification and analysis of Piperazines in Seized Materials. UNODC.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Analytical Methods. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry.
- U.S. Department of Justice. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
- Analytical Methods. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry.
- Taylor & Francis eBooks. (n.d.). Forensic Analysis of Piperazines.
- J-Stage. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and Mass Spectrometry. Analytical Sciences.
- ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). ResearchGate.
- SciSpace. (2011). Rapid determination of piperazine-type stimulants in human urine by microextraction in packed sorbent after method optimization. Journal of Chromatography B.
- ResearchGate. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate.
- MDPI. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules.
- PubMed. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences.
- PubMed. (2011). Effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
- MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Applied Sciences.
- Ovid. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences.
- International Journal of Research and Analytical Reviews. (2020). A Review on Analytical Methods for Piperazine Determination.
- ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate.
- PubMed. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. Journal of Chromatography B.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholars.direct [scholars.direct]
- 10. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ikm.org.my [ikm.org.my]
- 13. scispace.com [scispace.com]
- 14. scholars.direct [scholars.direct]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Anwendungshinweis und Protokolle: Derivatisierung von Piperazin zur verbesserten Detektion
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung
Piperazin, ein zentraler Baustein in vielen pharmazeutischen Wirkstoffen, stellt aufgrund seiner physikochemischen Eigenschaften eine analytische Herausforderung dar.[1][2] Seine hohe Polarität, geringe Flüchtigkeit und das Fehlen eines starken Chromophors erschweren den empfindlichen Nachweis mit Standard-Chromatographietechniken wie der HPLC-UV oder der Gaschromatographie (GC).[1][3][4] Dieser Anwendungshinweis beschreibt detaillierte, praxiserprobte Protokolle zur chemischen Derivatisierung von Piperazin. Durch die kovalente Anbindung einer Markierungsgruppe werden die analytischen Eigenschaften des Moleküls gezielt modifiziert, was eine signifikante Verbesserung der Nachweisempfindlichkeit und der chromatographischen Leistung ermöglicht. Wir stellen hier Strategien für die Analyse mittels HPLC mit UV- und Fluoreszenzdetektion (FLD) sowie GC-Kopplung mit Massenspektrometrie (GC-MS) vor und erläutern die wissenschaftlichen Grundlagen hinter den jeweiligen methodischen Entscheidungen.
Die analytische Herausforderung: Warum Piperazin derivatisieren?
Die direkte Analyse von Piperazin in pharmazeutischen Wirkstoffen (APIs) oder biologischen Matrizes ist oft mit erheblichen Schwierigkeiten verbunden:
-
Mangelnde UV-Absorption: Dem Piperazin-Ring fehlt ein konjugiertes π-Elektronensystem, weshalb er im UV/Vis-Spektrum nur sehr schwach absorbiert.[4] Dies führt zu einer unzureichenden Empfindlichkeit bei der Verwendung eines Standard-UV-Detektors in der HPLC.
-
Hohe Polarität: Als hydrophile, basische Verbindung zeigt Piperazin eine geringe Retention auf gängigen C18-Umkehrphasen-Säulen, was zu einer Koelution mit der Lösungsmittelfront und Matrixkomponenten führen kann.[3]
-
Geringe Flüchtigkeit: Für eine GC-Analyse muss eine Substanz unzersetzt in die Gasphase überführt werden können. Die beiden sekundären Amingruppen des Piperazins führen zu starken intermolekularen Wasserstoffbrückenbindungen, was die Flüchtigkeit stark herabsetzt und eine direkte GC-Analyse verunmöglicht.[2][5]
Die chemische Derivatisierung löst diese Probleme, indem sie eine funktionelle Gruppe an das Piperazinmolekül bindet, die entweder eine starke UV-Absorption oder Fluoreszenz aufweist, die Polarität reduziert oder die Flüchtigkeit für die GC-Analyse erhöht.
Entscheidungsfindung für die richtige Derivatisierungsstrategie
Die Wahl der geeigneten Methode hängt primär von der verfügbaren instrumentellen Analytik und der geforderten Nachweisgrenze ab. Das folgende Diagramm dient als Leitfaden für die Auswahl der passenden Strategie.
Abbildung 1: Entscheidungsdiagramm zur Auswahl des Derivatisierungsprotokolls.
Protokolle und Methoden
Die folgenden Protokolle sind als validierte Ausgangspunkte konzipiert. Eine Methodenoptimierung in Bezug auf Konzentrationen, Reaktionszeiten oder Temperaturen kann je nach spezifischer Matrix oder für die Quantifizierung erforderlicher Genauigkeit notwendig sein.
Protokoll 1: Derivatisierung mit NBD-Cl für die HPLC-UV-Analyse
Grundprinzip: 4-Chlor-7-nitrobenzofuran (NBD-Cl) reagiert mit den sekundären Aminen des Piperazins zu einem stabilen, stark UV-aktiven Derivat.[1][4] Diese Methode eignet sich hervorragend für den quantitativen Nachweis von Piperazin als Verunreinigung in pharmazeutischen Wirkstoffen.
Chemikalien und Materialien:
-
Piperazin-Standard
-
NBD-Cl (4-Chlor-7-nitrobenzofuran)
-
Acetonitril (HPLC-Qualität)
-
Natriumboratpuffer (0,1 M, pH 9,0)
-
Wasserbad oder Thermoblock (60 °C)
-
HPLC-System mit UV- oder Diodenarray-Detektor (PDA)
-
Analytische Säule: C18, z. B. Chiralpak IC (250 x 4,6 mm, 5 µm)[1][4]
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Lösen Sie eine genau eingewogene Menge der Probe (z. B. API) in Acetonitril, um eine erwartete Piperazin-Konzentration im Bereich von 1-50 µg/mL zu erhalten. Erstellen Sie Kalibrierstandards durch Verdünnen einer Piperazin-Stammlösung.
-
Derivatisierungsreagenz: Stellen Sie eine 1 mg/mL Lösung von NBD-Cl in Acetonitril her. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Reaktion: Geben Sie 500 µL der Proben- oder Standardlösung in ein Reaktionsgefäß. Fügen Sie 500 µL des Boratpuffers hinzu und mischen Sie gut.
-
Geben Sie 500 µL der NBD-Cl-Lösung hinzu. Verschließen Sie das Gefäß fest.
-
Inkubation: Erhitzen Sie die Mischung für 30 Minuten bei 60 °C in einem Wasserbad oder Thermoblock.[1]
-
Abkühlung und Injektion: Kühlen Sie die Lösung auf Raumtemperatur ab. Falls erforderlich, verdünnen Sie die Lösung mit der mobilen Phase. Injizieren Sie 10 µL in das HPLC-System.[4]
Chromatographische Bedingungen (Beispiel):
-
Mobile Phase: Isokratische Mischung aus Acetonitril, Methanol und Diethylamin (90:10:0,1, v/v/v).[4]
-
Flussrate: 1,0 mL/min.[4]
-
Säulentemperatur: 35 °C.[4]
-
Detektionswellenlänge: Maximum der Absorption des NBD-Piperazin-Derivats (typischerweise um 340 nm).[4]
Erwartete Ergebnisse: Diese Methode ermöglicht den robusten Nachweis von Piperazin im ppm-Bereich. Die Validierung der Methode zeigte eine Nachweisgrenze (LOD) von 30 ppm und eine Quantifizierungsgrenze (LOQ) von 90 ppm für Piperazin in einem API.[4]
Protokoll 2: Derivatisierung mit Dansylchlorid für die HPLC-FLD-Analyse
Grundprinzip: Dansylchlorid (DNS-Cl) ist ein klassisches Derivatisierungsreagenz, das mit primären und sekundären Aminen unter Bildung hochfluoreszierender Sulfonamid-Derivate reagiert.[6][7] Diese Methode bietet eine außergewöhnlich hohe Empfindlichkeit und eignet sich für die Spurenanalytik in komplexen Matrizes wie biologischen Flüssigkeiten oder Umweltproben.
Chemikalien und Materialien:
-
Piperazin-Standard
-
Dansylchlorid (5-Dimethylaminonaphthalin-1-sulfonylchlorid)
-
Acetonitril (HPLC-Qualität)
-
Natriumcarbonat-Puffer (100 mM, pH 9,8)
-
Triethylamin (als Katalysator)[6]
-
Ammoniumhydroxid (10% v/v, zum Abstoppen der Reaktion)[8]
-
HPLC-System mit Fluoreszenzdetektor (FLD)
-
Analytische Säule: C18, z. B. Acquity UPLC HSS T3 (100 x 2,1 mm, 1,8 µm)[6]
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Extrahieren Sie Piperazin aus der Matrix (z. B. durch Festphasenextraktion).[6] Lösen Sie den trockenen Extrakt in einem geeigneten Lösungsmittel.
-
Derivatisierungsreagenz: Bereiten Sie eine 1,5 mg/mL Lösung von Dansylchlorid in Acetonitril vor.
-
Reaktion: Optimierte Bedingungen beinhalten das Mischen der Probe mit dem Dansylchlorid-Reagenz in Gegenwart von 0,12% Triethylamin.[6]
-
Inkubation: Erhitzen Sie die Mischung für 20 Minuten bei 50 °C.[6]
-
Reaktionsabstopp: Kühlen Sie die Probe ab und stoppen Sie die Reaktion durch Zugabe von Ammoniumhydroxid, um überschüssiges Dansylchlorid zu neutralisieren.[8]
-
Injektion: Injizieren Sie ein Aliquot in das HPLC-System.
Chromatographische Bedingungen (Beispiel):
-
Mobile Phase: Isokratische Elution mit Acetonitril/Wasser (85:15, v/v).[6]
-
Flussrate: 0,3 mL/min.
-
Detektion: Anregung (Ex) bei 335 nm, Emission (Em) bei 520 nm.
-
Abbildung 2: Schematische Darstellung der Reaktion von Piperazin mit Dansylchlorid.
Abbildung 2: Reaktion von Piperazin mit Dansylchlorid.
Erwartete Ergebnisse: Die Derivatisierung mit Dansylchlorid ermöglicht Quantifizierungsgrenzen (LOQ) im niedrigen ng/g-Bereich (z. B. 20 ng/g in tierischen Geweben), was deutlich unter den typischen maximalen Rückstandshöchstmengen (MRLs) liegt.[9]
Protokoll 3: Derivatisierung mit TFAA für die GC-MS-Analyse
Grundprinzip: Für die GC-Analyse werden die polaren N-H-Gruppen des Piperazins durch Trifluoracetyl-Gruppen ersetzt. Dies geschieht durch Reaktion mit Trifluoressigsäureanhydrid (TFAA). Das resultierende Derivat ist thermisch stabil und ausreichend flüchtig für die Analyse mittels GC-MS.[10][11]
Chemikalien und Materialien:
-
Piperazin-Standard
-
Trifluoressigsäureanhydrid (TFAA)
-
Ethylacetat (GC-Qualität)
-
Stickstoffgas zum Trocknen
-
Thermoblock (70 °C)
-
GC-MS-System
-
Analytische Säule: Unpolare oder mittelpolare Kapillarsäule, z. B. DB-5MS[2]
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Die Probe muss nach der Extraktion (z. B. durch SPE) vollständig trocken sein. Restwasser kann das Derivatisierungsreagenz zersetzen.[10]
-
Reaktion: Geben Sie zum trockenen Rückstand 50 µL Ethylacetat und 50 µL TFAA.[10]
-
Inkubation: Verschließen Sie das Gefäß und erhitzen Sie es für 30 Minuten bei 70 °C.[10]
-
Trocknung: Kühlen Sie die Probe auf Raumtemperatur ab und trocknen Sie sie unter einem sanften Stickstoffstrom vollständig ein.
-
Rekonstitution und Injektion: Lösen Sie den getrockneten Rückstand in 100 µL Ethylacetat. Injizieren Sie 1 µL in das GC-MS-System.[10]
GC-MS Bedingungen (Beispiel):
-
Injektor-Temperatur: 250 °C.[2]
-
Temperaturprogramm Ofen: Start bei 80 °C, Halten für 2 min, dann mit 15 °C/min auf 280 °C heizen, 5 min halten.
-
MS-Modus: Scan-Modus zur Identifizierung oder Selected Ion Monitoring (SIM) zur Quantifizierung für maximale Empfindlichkeit.
Erwartete Ergebnisse: Diese Methode ist hochspezifisch und empfindlich. In biologischen Matrizes wie Urin oder Plasma können Nachweisgrenzen im Bereich von 0,002 bis 0,004 µg/mL erreicht werden.[10]
Abbildung 3: Experimenteller Arbeitsablauf für die TFAA-Derivatisierung.
Zusammenfassung der Leistungsdaten und Expertentipps
Die Derivatisierung verbessert die Nachweisgrenzen von Piperazin um mehrere Größenordnungen. Die folgende Tabelle fasst die typischen Leistungsmerkmale der beschriebenen Methoden zusammen.
| Methode | Reagenz | Detektor | Typische LOQ | Vorteile | Nachteile |
| HPLC | NBD-Cl | UV/PDA | ~90 ppm (in API)[4] | Robust, gängige Laborausstattung | Geringere Empfindlichkeit als FLD |
| HPLC | Dansylchlorid | FLD | ~20 ng/g (in Gewebe)[9] | Sehr hohe Empfindlichkeit, gut für Spurenanalytik | Reagenz und Derivat lichtempfindlich |
| GC-MS | TFAA | MS (SIM) | ~2-8 ng/mL (in Plasma/Urin)[10] | Hohe Selektivität und Empfindlichkeit | Probenvorbereitung aufwendiger (Trockenheit kritisch) |
Tipps aus der Praxis:
-
Stabilität der Derivate: Die Stabilität der gebildeten Derivate kann variieren. Dansyl-Piperazin ist bei Raumtemperatur für etwa 12 Stunden stabil, bevor ein langsamer Abbau beginnt.[6][12] Analysieren Sie derivatisierte Proben daher zeitnah.
-
Kontrolle der Reaktion: Die Derivatisierungsreaktionen müssen sorgfältig kontrolliert werden. Ein Überschuss an Derivatisierungsreagenz kann zu Störungen im Chromatogramm führen. Bei der Dansylchlorid-Methode ist das Abstoppen der Reaktion mit Ammoniumhydroxid ein wichtiger Schritt.[8]
-
Matrixeffekte: Insbesondere bei der LC-MS-Analyse können Matrixkomponenten das Ionisationsverhalten des Derivats beeinflussen. Die Verwendung eines stabil-isotopenmarkierten internen Standards (z. B. Piperazin-d8) ist die zuverlässigste Methode, um diese Effekte zu kompensieren.[13]
-
Vollständige Trockenheit: Bei der GC-MS-Derivatisierung mit Anhydriden wie TFAA ist absolute Wasserfreiheit entscheidend, da Wasser das Reagenz hydrolysiert und die Reaktionseffizienz drastisch reduziert.[10]
Fazit
Die chemische Derivatisierung ist eine unverzichtbare Technik für die zuverlässige und empfindliche Quantifizierung von Piperazin in verschiedenen Anwendungsbereichen. Durch die gezielte Auswahl des Derivatisierungsreagenz in Abhängigkeit von der analytischen Plattform können Nachweisgrenzen erreicht werden, die für die Qualitätskontrolle von pharmazeutischen Wirkstoffen und für die Spurenanalytik in biologischen Matrizes erforderlich sind. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Methodenentwicklung und -validierung in Forschung und Industrie.
Referenzen
-
Qiao, X., Sun, L., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 25(5), 639–646. Verfügbar unter: [Link]
-
Skarping, G., Dalene, M., & Lind, P. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography, 370(2), 245–258. Verfügbar unter: [Link]
-
Liu, Y., Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Verbraucherschutz und Lebensmittelsicherheit. Verfügbar unter: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. SIELC. Verfügbar unter: [Link]
-
Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). The derivatisation of piperazine with dansyl chloride. ResearchGate. Verfügbar unter: [Link]
-
Moreira, P., da Silva, D. D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. Verfügbar unter: [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Verfügbar unter: [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 350-356. Verfügbar unter: [Link]
-
Xie, K., Liu, Y., et al. (2017). Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride. Journal of Chromatography A, 1519, 9-18. Verfügbar unter: [Link]
-
Moreira, P., da Silva, D. D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Verfügbar unter: [Link]
-
A. S. Hind, A. A. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Verfügbar unter: [Link]
-
Zhang, Y., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column Coupled with Single Quadrupole Mass Spectrometry. Journal of Analytical Methods in Chemistry. Verfügbar unter: [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Verfügbar unter: [Link]
-
Lin, H., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. ResearchGate. Verfügbar unter: [Link]
-
Park, J. A., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Food chemistry, 201, 233–239. Verfügbar unter: [Link]
-
Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Verfügbar unter: [Link]
-
Yuan, T., et al. (2013). Targeted quantification of amino acids by dansylation. PMC. Verfügbar unter: [Link]
-
Park, J. A., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. ResearchGate. Verfügbar unter: [Link]
-
Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Syngene International. Verfügbar unter: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. qascf.com [qascf.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.direct [scholars.direct]
- 11. scholars.direct [scholars.direct]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Piperazine Scaffold: A Cornerstone in the Synthesis of Modern Anthelmintic Drugs
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of Piperazine in Medicinal Chemistry
Piperazine, a simple six-membered heterocyclic compound containing two opposing nitrogen atoms, holds a place of distinction in the pantheon of medicinal chemistry.[1] Its unique structural and physicochemical properties have rendered it an indispensable scaffold in the design and synthesis of a multitude of therapeutic agents. Among its most impactful applications is its foundational role in the development of anthelmintic drugs, medications crucial for combating parasitic worm infections that affect a significant portion of the global population.[2][3] The piperazine moiety often imparts favorable pharmacokinetic characteristics to drug molecules and provides a versatile handle for synthetic modification, allowing for the fine-tuning of biological activity.
This technical guide provides an in-depth exploration of the use of piperazine in the synthesis of key anthelmintic drugs. Moving beyond a mere recitation of facts, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative scientific literature. We will focus on two prominent examples where the piperazine ring is central to the molecular architecture and therapeutic efficacy: Diethylcarbamazine and Praziquantel.
The Chemical Rationale: Why Piperazine is a Privileged Structure in Anthelmintic Drug Design
The prevalence of the piperazine core in anthelmintic agents is not coincidental. Several key chemical and pharmacological attributes contribute to its status as a "privileged scaffold":
-
Pharmacological Activity: Piperazine and its derivatives often exhibit intrinsic anthelmintic properties. The parent molecule, piperazine, functions as a GABA receptor agonist in nematodes, leading to flaccid paralysis of the worms and their subsequent expulsion from the host's gastrointestinal tract.[4] This inherent activity provides a strong starting point for the development of more potent and selective agents.
-
Structural Versatility: The two nitrogen atoms of the piperazine ring offer convenient points for synthetic elaboration. This allows medicinal chemists to introduce various substituents to modulate properties such as potency, selectivity, solubility, and metabolic stability.
-
Physicochemical Properties: The basic nature of the piperazine nitrogens allows for the formation of salts, such as the citrate salt, which can enhance aqueous solubility and improve oral bioavailability.[5] The overall polarity and hydrogen bonding capacity of the molecule can also be tailored through substitution.
-
Favorable Pharmacokinetics: The piperazine ring can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Its inclusion can lead to improved oral absorption and a more desirable duration of action.
Synthesis of Diethylcarbamazine (DEC): A Classic Example of Piperazine Derivatization
Diethylcarbamazine (N,N-diethyl-4-methylpiperazine-1-carboxamide) is a crucial medication for the treatment of filariasis, including lymphatic filariasis and loiasis.[6] Its synthesis is a straightforward yet elegant example of leveraging the reactivity of the piperazine ring.
Synthetic Pathway Overview
The most common and industrially viable synthesis of Diethylcarbamazine involves the reaction of 1-methylpiperazine with diethylcarbamoyl chloride .[7] This reaction is a classic nucleophilic acyl substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acyl chloride.
Diagram of the Synthetic Pathway for Diethylcarbamazine
Caption: Synthetic route to Diethylcarbamazine.
Detailed Experimental Protocol: Synthesis of Diethylcarbamazine Citrate
This protocol outlines the synthesis of Diethylcarbamazine and its subsequent conversion to the pharmaceutically preferred citrate salt.
Part A: Synthesis of 1-Methylpiperazine (Precursor)
While 1-methylpiperazine is commercially available, a common laboratory synthesis involves the direct methylation of piperazine.
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Piperazine | 86.14 | 344.56 g | 4.0 |
| Methyl Chloride | 50.49 | 50.49 g | 1.0 |
| Methanol | 32.04 | 500 mL | - |
| Sodium Hydroxide | 40.00 | 44.0 g | 1.1 |
| Ethylene Glycol | 62.07 | 700 g | - |
Procedure:
-
In a suitably sized autoclave, dissolve piperazine in methanol.[8]
-
Add methyl chloride to the solution. The molar excess of piperazine is crucial to minimize the formation of the di-substituted product, 1,4-dimethylpiperazine.
-
Seal the reaction vessel and heat to approximately 100-110°C with rocking or stirring for 2-3 hours.[8] The pressure will initially rise and then decrease as the reaction proceeds.
-
After cooling the reactor, carefully vent any excess pressure.
-
Transfer the reaction mixture to a distillation apparatus and add a solution of sodium hydroxide in ethylene glycol.[8]
-
Fractionally distill the mixture. Collect the fraction boiling at approximately 135-138°C, which corresponds to 1-methylpiperazine.[9]
-
The purity of the product can be assessed by gas chromatography (GC).
Part B: Synthesis of Diethylcarbamazine
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methylpiperazine | 100.16 | 10.02 g | 0.1 |
| Diethylcarbamoyl Chloride | 135.59 | 13.56 g | 0.1 |
| Toluene | - | 100 mL | - |
| Triethylamine | 101.19 | 10.12 g | 0.1 |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube, dissolve 1-methylpiperazine in toluene.
-
Add triethylamine to the solution. This acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a solution of diethylcarbamoyl chloride in toluene via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the reaction mixture to remove the precipitate and wash the solid with a small amount of toluene.
-
Combine the filtrate and washings and remove the toluene under reduced pressure to yield crude Diethylcarbamazine as an oily residue.
Part C: Formation of Diethylcarbamazine Citrate
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Diethylcarbamazine | 199.30 | (from above) | ~0.1 |
| Citric Acid | 192.12 | 19.21 g | 0.1 |
| Acetone | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure:
-
Dissolve the crude Diethylcarbamazine in a minimal amount of hot acetone.
-
In a separate beaker, dissolve citric acid in a minimal amount of hot ethanol.
-
Slowly add the hot citric acid solution to the Diethylcarbamazine solution with stirring.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization of Diethylcarbamazine citrate.[7]
-
Collect the white crystalline product by vacuum filtration and wash with cold acetone.
-
Dry the product in a vacuum oven at a temperature not exceeding 50°C.
-
The purity of the final product can be determined by melting point analysis and confirmed by analytical techniques such as HPLC or titration.[10][11][12][13][14]
Synthesis of Praziquantel: A Journey Through Multicomponent Reactions
Praziquantel is a broad-spectrum anthelmintic effective against a wide range of trematodes and cestodes.[15] Its complex polycyclic structure, which includes a piperazine ring fused to a tetrahydroisoquinoline core, necessitates a more intricate synthetic strategy compared to Diethylcarbamazine. One of the most elegant and efficient modern approaches involves a multi-component Ugi reaction followed by a Pictet-Spengler cyclization.[16][17][18][19]
Synthetic Pathway Overview
This convergent synthesis begins with four components: an isocyanide, an amine (aminoacetaldehyde dimethyl acetal), an aldehyde (formaldehyde), and a carboxylic acid (cyclohexanecarboxylic acid). These react in a one-pot Ugi four-component reaction to form a complex intermediate. This intermediate then undergoes an acid-catalyzed Pictet-Spengler reaction to construct the tetrahydroisoquinoline ring system, yielding the Praziquantel scaffold.
Diagram of the Ugi/Pictet-Spengler Synthesis of Praziquantel
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Piperazine | drug | Britannica [britannica.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine Citrate | C24H46N6O14 | CID 15595021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. youtube.com [youtube.com]
- 8. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. medipharmsai.com [medipharmsai.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. A Low-Tech Analytical Method for Diethylcarbamazine Citrate in Medicated Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
- 15. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 16. API Case Study: Praziquantel – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 17. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 19. scite.ai [scite.ai]
Application Note: Elucidating the Reductive Activation Mechanism of Nitrofuranyl Piperazines
Abstract
Nitrofuranyl piperazines represent a promising class of antibacterial agents with potent activity against clinically challenging pathogens, including multidrug-resistant Mycobacterium tuberculosis (Mtb) and Mycobacterium abscessus (Mab).[1][2] A comprehensive understanding of their mechanism of action is critical for optimizing their development and overcoming potential resistance. This guide provides an in-depth analysis of the core mechanism, which relies on the reductive bioactivation of these prodrugs by bacterial-specific enzymes. We detail the key molecular players, outline validated experimental protocols to investigate this mechanism, and discuss known pathways of resistance. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial discovery and development.
Introduction: The Imperative for Novel Antimicrobials
The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action.[3] Nitroaromatic compounds, such as the nitrofuranyl piperazines, have re-emerged as a significant area of research due to their efficacy against both replicating and non-replicating bacteria.[2][4] Unlike conventional antibiotics that inhibit a single protein target, nitrofuranyl piperazines function as prodrugs.[5][6] They are administered in an inactive form and require conversion into a cytotoxic state by enzymes within the target bacterium, a process known as reductive activation. This intrinsic need for bioactivation forms the basis of their selective toxicity and is the central focus of this guide.
Core Mechanism of Action: A Two-Step Process
The antibacterial activity of nitrofuranyl piperazines is not inherent to the parent molecule but is unlocked within the pathogen itself. This process can be understood in two sequential phases: enzymatic activation and downstream cytotoxic effects.
Phase 1: Reductive Activation by Bacterial Nitroreductases
The foundational step in the mechanism of action is the reduction of the 5-nitrofuran group. This reaction is catalyzed by bacterial nitroreductases (NTRs), which are flavin-dependent enzymes.[6][7] The specific NTRs involved can vary between bacterial species, which influences the compound's spectrum of activity.
-
In Mycobacterium Species: The activation of nitrofuranyl piperazines like HC2210 in Mtb and Mab is a complex process dependent on the deazaflavin (F420) cofactor system.[1][5] The primary activating enzyme is the F420-dependent nitroreductase, Ddn.[5] However, unlike the related nitroimidazole drug pretomanid, which relies solely on Ddn, studies with Ddn-mutant strains show that nitrofuranyl piperazines retain partial activity.[5] This strongly suggests the involvement of at least one other F420-dependent reductase, highlighting a distinct and potentially more robust activation pathway.[1][5]
-
In Escherichia coli and other Enterobacteriaceae: Activation is predominantly carried out by two "classical" Type I, oxygen-insensitive nitroreductases: NfsA and NfsB.[6][7] These enzymes catalyze a two-electron reduction of the nitro group.[6] More recently, a novel FMN-dependent reductase, AhpF, has also been identified as contributing to nitrofuran activation, particularly when NfsA and NfsB are absent.[7][8]
Phase 2: Generation of Cytotoxic Metabolites and Cellular Damage
The enzymatic reduction of the nitro group produces a cascade of highly reactive, short-lived nitrogen species, including nitroso and hydroxylamino intermediates.[6] These electrophilic metabolites are the ultimate effectors of cell death and are believed to act promiscuously, damaging multiple cellular targets simultaneously. This multi-targeted assault is a key advantage, as it may lower the frequency of resistance development compared to single-target antibiotics.
Transcriptional profiling of M. abscessus treated with HC2210 reveals a significant upregulation of genes associated with oxidative stress and profound changes in lipid metabolism.[1][9] This suggests that the reactive intermediates disrupt cellular redox balance and interfere with critical metabolic pathways, leading to a bacteriostatic or bactericidal effect.[1]
Caption: Experimental workflow for resistance-based mechanism elucidation.
Protocol: In Vitro Nitroreductase Activity Assay
This biochemical assay provides direct evidence that a specific, purified enzyme can activate the nitrofuranyl piperazine.
Causality: This experiment isolates the key components (drug, enzyme, cofactor) to confirm a direct enzymatic reaction, removing the complexity of the cellular environment. A positive result demonstrates that the enzyme is sufficient to reduce the drug.
Methodology:
-
Enzyme Expression and Purification: Clone, express, and purify the candidate nitroreductase (e.g., Ddn) as a recombinant protein (e.g., with a His-tag).
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reducing equivalent (e.g., NADPH or F420)
-
The purified nitroreductase enzyme
-
-
Initiate Reaction: Add the nitrofuranyl piperazine compound to the reaction mixture to initiate the reaction. The reduction of many nitroaromatics can be monitored spectrophotometrically by a decrease in absorbance at a specific wavelength (e.g., ~400 nm). [10]4. Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time.
-
Controls: Run parallel reactions including:
-
No Enzyme Control: To ensure the compound is not degrading non-enzymatically.
-
No Substrate Control: To establish the baseline rate of cofactor oxidation by the enzyme.
-
Self-Validation: The rate of the reaction should be dependent on the concentration of both the enzyme and the drug substrate. Demonstrating this dose-dependence validates the enzymatic nature of the observed activity.
Data Summary and Key Resistance Mechanisms
| Gene/Pathway | Organism | Effect of Mutation | Reference |
| F420 Biosynthesis Genes | M. abscessus | Loss of function prevents production of the essential Ddn cofactor, blocking drug activation. | [1][9] |
| ddn | M. tuberculosis | Loss of function in the primary activating nitroreductase confers partial resistance. | [5] |
| glpK (glycerol kinase) | M. abscessus | Confers resistance, suggesting a link between glycerol metabolism and drug potency. | [1][9] |
| nfsA, nfsB | E. coli | Loss of function in the two major nitroreductases confers high-level resistance. | [6] |
Notably, the identification of resistance mutations in glycerol kinase (glpK) for HC2210 against M. abscessus reveals a novel and unexpected link between central carbon metabolism and drug activity. [1]This finding underscores that resistance can emerge from pathways beyond the immediate activating enzymes and warrants further investigation into the metabolic state of the bacterium during treatment.
Conclusion
The mechanism of action of nitrofuranyl piperazines is defined by their status as prodrugs that require reductive activation by bacterial-specific nitroreductases. This activation generates a cocktail of reactive nitrogen species that inflict widespread, multi-target damage, leading to bacterial growth inhibition. Understanding this mechanism is paramount for several reasons:
-
Rational Drug Design: Knowledge of the activating enzymes can guide the design of next-generation compounds with improved activation kinetics or a broader spectrum of activity.
-
Predicting Resistance: Sequencing of clinical isolates for mutations in activation pathways (e.g., Ddn, F420 biosynthesis genes) could serve as a diagnostic tool to predict resistance.
-
Circumventing Resistance: For compounds like HC2210 that utilize more than one reductase, resistance may be slower to emerge than for drugs dependent on a single activating enzyme. [5] The protocols and insights provided in this guide offer a robust framework for researchers to thoroughly investigate the mechanism of this promising class of antibiotics, accelerating their path toward clinical application.
References
- Converse, R. F., et al. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. bioRxiv. [Link]
- Krasavin, M., et al. (2023). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals. [Link]
- Converse, R. F., et al. (2023). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus.
- Singh, S., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Microbiology Spectrum. [Link]
- Wang, Y., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
- Singh, S., et al. (2015). Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies. ACS Medicinal Chemistry Letters. [Link]
- Singh, S., et al. (2015). Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies.
- Kumar, G., & Narasimhan, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
- Hameed, P. S., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLoS Neglected Tropical Diseases. [Link]
- Sisson, G., et al. (2002). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy. [Link]
- Padda, A., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy. [Link]
- Padda, A., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy. [Link]
- N/A. Piperazine. Wikipedia. [Link]
- Sharma, P., et al. (2016).
Sources
- 1. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Laboratory Handling of 1-Tetrahydrofurfuryl-piperazine
Introduction: Understanding the Molecule and its Associated Risks
1-Tetrahydrofurfuryl-piperazine (CAS No. 82500-35-4) is a substituted piperazine derivative with a molecular formula of C9H18N2O.[1][2] Its structure, featuring a piperazine ring linked to a tetrahydrofurfuryl group, makes it a valuable building block in medicinal chemistry and pharmaceutical research. However, this chemical reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a detailed protocol for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the rationale behind each safety precaution. The primary known hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, a thorough evaluation of the potential hazards is mandatory.
Chemical and Physical Properties
A foundational understanding of the chemical's properties is critical for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C9H18N2O | [1][2] |
| Molecular Weight | 170.26 g/mol | [1] |
| Appearance | Liquid | [1] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[1][3] | Echemi, Thermo Fisher Scientific |
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Echemi, Thermo Fisher Scientific, PubChem[1][2][3]
The Hierarchy of Controls: A Proactive Approach to Safety
The most effective safety strategies prioritize engineering controls and administrative controls over sole reliance on personal protective equipment (PPE). This proactive approach minimizes the potential for exposure at its source.
Caption: The Hierarchy of Controls for mitigating laboratory hazards.
Protocols for Safe Handling and Use
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[4][5]
-
Causality: A fume hood provides a physical barrier and active ventilation, capturing and exhausting vapors that may cause respiratory irritation.[5] This is crucial as the compound is designated as potentially causing respiratory irritation (H335).[1][2][3] All manipulations of the neat compound, including weighing, transferring, and preparing solutions, should be conducted within the fume hood. Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the work area.[5]
Administrative Controls: Standard Operating Procedures (SOPs) and Training
Well-defined SOPs and comprehensive training are critical for ensuring consistent and safe laboratory practices.
-
Access Control: Access to areas where this compound is stored and handled should be restricted to authorized and trained personnel.
-
Training: All personnel must receive documented training on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures outlined in this guide.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6] Do not eat, drink, or smoke in the laboratory.[6]
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are paramount, appropriate PPE is essential for protecting against residual risks of exposure.
-
Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
-
Skin and Body Protection: A chemical-resistant lab coat is required.[1][5] For larger quantities or procedures with a higher risk of splashing, consider fire/flame resistant and impervious clothing.[3]
-
Hand Protection: Wear nitrile or neoprene gloves.[5] Avoid latex gloves.[5] Inspect gloves for any signs of degradation or puncture before use.
-
Causality: Gloves provide a direct barrier against skin contact. Nitrile and neoprene offer good chemical resistance to a broad range of chemicals, including substituted piperazines.
-
-
Respiratory Protection: Work should be conducted in a fume hood to avoid the need for respiratory protection.[5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1]
Caption: A simplified workflow for donning the required PPE.
Storage and Waste Disposal
Storage
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][7]
-
Causality: The piperazine moiety contains secondary amine functional groups, which are basic and can react exothermically with acids. Amines can also be oxidized, leading to potentially hazardous reactions with strong oxidizing agents.
-
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Waste Disposal
-
All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[5]
-
Dispose of the chemical and its container through a licensed hazardous waste disposal contractor.[1][5] Do not dispose of it down the drain.[3]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]
Emergency Procedures: Be Prepared
Spill Management
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5][6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Contain: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
First Aid Measures
The following are immediate first aid responses. In all cases of exposure, seek prompt medical attention.[1]
-
Inhalation: If inhaled, immediately move the person to fresh air.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1][3] Continue rinsing.[1][3] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[8] Clean the mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person.[3][8] Call a physician or Poison Control Center immediately.[3]
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of the hierarchy of controls. By prioritizing engineering and administrative controls and utilizing appropriate personal protective equipment, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. Adherence to the protocols outlined in this guide will help ensure a safe laboratory environment for all personnel.
References
- 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265. PubChem. [Link]
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
- Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.ca [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for Handling Piperazine Compounds: A Guide to Personal Protective Equipment
These application notes provide a comprehensive guide to the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals who handle piperazine and its derivatives. The information presented herein is synthesized from authoritative safety data sheets, and governmental safety guidelines to ensure the highest level of protection.
Understanding the Risks: A Hazard Analysis of Piperazine Compounds
Piperazine and its derivatives are a class of organic compounds widely used in the pharmaceutical industry. While invaluable in drug development, they present significant health hazards that necessitate stringent safety protocols.
Primary Hazards:
-
Corrosivity: Piperazine is a corrosive chemical that can cause severe skin burns and eye damage upon contact. Ingestion can lead to corrosion of the digestive tract.
-
Sensitization: Repeated or prolonged contact may lead to skin sensitization, causing allergic skin reactions such as itching and rashes. Inhalation of piperazine dust or aerosols can also cause respiratory sensitization, leading to asthma-like symptoms.
-
Respiratory Irritation: Inhalation of piperazine can irritate the nose, throat, and respiratory tract, causing coughing, wheezing, and shortness of breath. High concentrations may lead to lung edema.
-
Systemic Effects: High exposure can lead to neurological effects such as weakness, blurred vision, tremors, and reduced coordination.
-
Reproductive Toxicity: Piperazine is suspected of damaging fertility or the unborn child.
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical requirement for ensuring personal safety in the laboratory.
Strategic PPE Selection for Piperazine Compounds
The selection of PPE depends on the specific piperazine compound, its physical form (solid or liquid), the scale of the operation, and the potential for exposure. The following table provides a general guideline for PPE selection.
| Task/Compound Characteristic | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid piperazine or its derivatives (e.g., weighing, transferring) | Chemical safety goggles with side shields. A face shield is recommended in addition to goggles when there is a significant risk of dust generation. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves have an adequate breakthrough time for piperazine. | Lab coat or chemical-resistant apron. For larger quantities, a full protective suit may be necessary. | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required if working outside a fume hood or if dust is generated. |
| Handling solutions of piperazine compounds | Chemical safety goggles. A face shield should be worn if there is a risk of splashing. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended for prolonged handling. | Lab coat or chemical-resistant apron. | Work should be performed in a well-ventilated area, preferably a chemical fume hood. If there is a risk of aerosol generation and work is not in a fume hood, a respirator with an organic vapor cartridge and particulate pre-filter is recommended. |
| High-concentration or large-scale operations | Full face shield over chemical safety goggles. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton™). Consult manufacturer's glove compatibility charts. | Chemical-resistant suit. | A supplied-air respirator or a self-contained breathing apparatus (SCBA) may be necessary. |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with piperazine compounds.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Protocols for PPE Usage
Adherence to proper donning, doffing, and disposal procedures is as crucial as selecting the correct PPE.
Donning (Putting On) PPE
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Protective Clothing: Put on your lab coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection: If required, perform a fit check on your respirator. Ensure there is a tight seal around your face.
-
Eye and Face Protection: Put on your chemical safety goggles. If a face shield is required, place it over the goggles.
-
Gloves: Put on your chemical-resistant gloves. If double-gloving, don the first pair, then the second pair over them, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing (Taking Off) PPE
The goal of the doffing sequence is to prevent contamination of your skin and clothing.
-
Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. If only wearing one pair, remove them in the same manner.
-
Protective Clothing: Unfasten and remove your lab coat or suit, rolling it away from your body to contain any contaminants on the outer surface.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your face shield (if used), followed by your goggles, handling them by the straps.
-
Respiratory Protection: Remove your respirator.
-
Final Hand Hygiene: Wash your hands again thoroughly.
Disposal of Used PPE
-
All disposable PPE (gloves, disposable lab coats, etc.) that has come into contact with piperazine compounds should be considered hazardous waste.
-
Place used PPE in a designated, clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
Working with piperazine compounds demands a proactive and informed approach to safety. By understanding the hazards, selecting the appropriate PPE, and adhering to strict protocols for its use and disposal, researchers can significantly mitigate the risks and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the piperazine derivative you are working with for the most detailed and up-to-date safety information.
References
- Blog. (2025, October 9). What safety precautions should be taken when using piperazine?
- New Jersey Department of Health. (n.d.). Piperazine - Hazard Summary.
- Carl ROTH. (n.d.). *Safety
Application Notes and Protocols for First-Aid Measures Following Exposure to 1-Tetrahydrofurfuryl-piperazine
Abstract
This document provides a comprehensive guide to the immediate first-aid measures required following exposure to 1-Tetrahydrofurfuryl-piperazine (CAS No. 82500-35-4). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist of procedures. It delves into the mechanistic reasoning behind the recommended protocols, grounding them in the chemical properties of the compound and established principles of toxicology and emergency medicine. By understanding the "why" behind the "what," laboratory personnel can respond to exposure incidents with greater confidence and efficacy, ensuring the safety and well-being of themselves and their colleagues.
Introduction: Understanding the Hazard Profile of this compound
This compound is a heterocyclic amine, a chemical class known for its potential to cause irritation and sensitization. The presence of the piperazine moiety and the tetrahydrofurfuryl group contributes to its chemical reactivity and toxicological profile.[1][2] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][3] As an amine, it is alkaline in nature, which is a key factor in its ability to cause chemical burns upon contact with moist tissues.[2][4]
This guide will systematically address the appropriate first-aid responses for the four primary routes of exposure: inhalation, dermal (skin) contact, ocular (eye) contact, and ingestion. The protocols outlined are designed to be implemented immediately following an exposure event, as the first few moments are critical in mitigating the extent of the injury.
Core Principles of First Aid for Chemical Exposure
Before delving into chemical-specific protocols, it is essential to establish the foundational principles of emergency response to a chemical exposure incident. These principles, advocated by leading safety organizations such as the Centers for Disease Control and Prevention (CDC) and the Occupational Safety and Health Administration (OSHA), prioritize the safety of both the victim and the rescuer.[5][6][7][8]
-
Scene Safety: Ensure the area is safe to enter. If there is a risk of ongoing exposure to the chemical, appropriate personal protective equipment (PPE) must be worn by the rescuer.
-
Removal from Exposure: The first and most critical step is to remove the individual from the source of contamination to prevent further exposure.[6][8][9]
-
Decontamination: Prompt and thorough decontamination is crucial to minimize tissue damage. This typically involves removing contaminated clothing and flushing the affected area with copious amounts of water.[10][11][12]
-
Summoning Professional Medical Assistance: Immediate contact with emergency medical services and poison control centers is vital for all but the most minor exposures.[8][13][14]
The following sections will apply these core principles to specific exposure scenarios involving this compound.
First-Aid Protocols for this compound Exposure
Inhalation Exposure
Signs and Symptoms: May include coughing, shortness of breath, and irritation of the nose and throat.[3][4][15] Inhalation of high concentrations of aliphatic amines can lead to respiratory distress and pulmonary edema (fluid in the lungs), a condition that may be delayed in onset.[4][16]
Protocol:
-
Immediate Removal to Fresh Air: Move the affected individual to an area with fresh, uncontaminated air at once.[3][9][15] This is the most critical step to halt ongoing exposure to the respiratory tract.
-
Monitoring of Breathing: Assess the individual's breathing. If breathing is difficult, trained personnel may administer oxygen, if available.[5] If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled to prevent rescuer exposure.[3][9]
-
Positioning: Keep the person warm and at rest in a comfortable position, such as sitting or semi-reclined, to ease breathing.[9][16]
-
Seek Immediate Medical Attention: Transport the individual to a medical facility without delay. Inform medical personnel of the identity of the chemical and the nature of the exposure.
Causality Explained: Aliphatic amines can cause irritation to the mucous membranes of the respiratory tract.[4][17][18] The alkaline nature of these compounds can lead to inflammation and fluid accumulation in the lungs.[4] Prompt removal from the contaminated environment is essential to prevent further damage.
Dermal (Skin) Contact
Signs and Symptoms: Causes skin irritation, which may manifest as redness, itching, and pain.[1][3] Prolonged contact can lead to chemical burns.[19] Some individuals may develop an allergic skin reaction (sensitization dermatitis).[19]
Protocol:
-
Immediate Removal of Contaminated Clothing: While wearing protective gloves, promptly remove all clothing, shoes, and jewelry that have come into contact with the chemical.[10][11][14] This is a critical step to prevent prolonged contact and further absorption through the skin.
-
Thorough Rinsing with Water: Immediately flush the affected skin with copious amounts of cool, running water for at least 15-20 minutes.[3][11][14] A safety shower should be used if available for large-area exposures. Do not scrub the skin, as this can increase absorption and damage.
-
Washing with Soap and Water: After initial flushing, gently wash the skin with mild soap and water.[3][15]
-
Seek Medical Attention: If skin irritation persists or if there are signs of a chemical burn, seek immediate medical attention.[15]
Causality Explained: As an alkaline substance, this compound can disrupt the lipid barrier of the skin, leading to irritation and cell damage.[20] The piperazine moiety itself can also be a sensitizer in some individuals.[21] Extensive and immediate flushing with water is crucial to dilute and remove the chemical, thereby minimizing the extent of tissue damage.
Ocular (Eye) Contact
Signs and Symptoms: Causes serious eye irritation, which can include redness, pain, tearing, and blurred vision.[1][3] As an alkaline substance, it has the potential to cause severe and permanent eye damage.[9][22][23]
Protocol:
-
Immediate and Prolonged Irrigation: Immediately flush the eyes with a gentle but steady stream of clean, lukewarm water for at least 15-20 minutes.[3][6] An eyewash station should be used if available. It is crucial to hold the eyelids open during irrigation to ensure water reaches all surfaces of the eye and under the eyelids.[9]
-
Remove Contact Lenses: If the individual is wearing contact lenses, they should be removed, if possible, after the initial flushing has begun. Do not delay irrigation to remove lenses.[3][6]
-
Do Not Use Neutralizing Agents: Do not attempt to neutralize the chemical with acidic solutions. This can generate heat and cause further damage.
-
Seek Immediate Medical Attention: All cases of chemical eye exposure should be considered a medical emergency. After irrigation, the individual should be transported to an emergency medical facility, preferably one with an ophthalmologist on staff.[6]
Causality Explained: Alkaline chemicals are particularly damaging to the eyes because they can penetrate the cornea and other ocular tissues rapidly, causing liquefactive necrosis (a type of cell death).[1][23][24] This can lead to long-term complications such as corneal opacification, glaucoma, and vision loss.[9][22][23] The immediate and prolonged flushing is the most effective way to remove the chemical and limit the extent of penetration and damage.
Ingestion
Signs and Symptoms: May cause irritation and burns to the mouth, throat, and stomach.[4][19] Systemic effects of piperazine derivatives can include neurological symptoms.[3][16][21]
Protocol:
-
Rinse Mouth: Have the conscious and alert individual rinse their mouth thoroughly with water.[3]
-
Do NOT Induce Vomiting: Inducing vomiting can cause the chemical to pass back through the esophagus, causing further damage.[3][25]
-
Give Water or Milk (If Advised): If the person is conscious and able to swallow, giving a small amount of water or milk may help to dilute the chemical, but only do so if advised by a poison control center or medical professional.[23]
-
Seek Immediate Medical Attention: Ingestion of a chemical is a medical emergency. Call a poison control center and seek immediate medical attention.[25][26]
Causality Explained: The alkaline nature of this compound can cause corrosive injury to the gastrointestinal tract.[4] Systemic absorption can lead to toxicity, and piperazine derivatives have been shown to have effects on the central nervous system.[3][16] Immediate medical intervention is necessary to manage potential corrosive injury and systemic effects.
Summary of First-Aid Measures and Personal Protective Equipment
| Exposure Route | Immediate Action | Key Considerations |
| Inhalation | Move to fresh air. | Monitor breathing. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Flush with water for 15-20 minutes. | Wash with soap and water after flushing. Seek medical attention if irritation persists. |
| Eye Contact | Flush with water for 15-20 minutes, holding eyelids open. | Remove contact lenses. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Call poison control and seek immediate medical attention. |
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Type of Protection | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator.[3] |
Emergency Response Workflow
The following diagram illustrates the decision-making process for a first responder in the event of an exposure to this compound.
Sources
- 1. aao.org [aao.org]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. osha.gov [osha.gov]
- 8. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 9. Understanding Alkaline Chemical Exposure and Eye Care – Philadelphia [philadelphia.refocuseyedoctors.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
- 12. restoredcdc.org [restoredcdc.org]
- 13. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 14. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 15. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Sensory irritation and pulmonary irritation of C3-C7 n-alkylamines: mechanisms of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amines: possible causative agents in the development of bronchial hyperreactivity in workers manufacturing polyurethanes from isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Skin injury following contact with a complex amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 22. Researchers identify mechanism of retina damage following chemical eye burns | Department of Ophthalmology [eye.hms.harvard.edu]
- 23. Alkaline Eye Injuries: Immediate Steps and Comprehensive Understanding - Insight Vision Center Optometry [insightvisionoc.com]
- 24. An update on chemical eye burns - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Metabolism of designer drugs. Piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1-(Tetrahydro-2-furoyl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-(Tetrahydro-2-furoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. As an essential building block in medicinal chemistry, particularly for pharmaceuticals like Piribedil, optimizing the synthesis of this intermediate is critical for project success.[1][2] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Section 1: Overview of Common Synthetic Pathways
The synthesis of 1-(Tetrahydro-2-furoyl)piperazine (CAS: 63074-07-7) primarily involves forming an amide bond between the piperazine nucleus and a tetrahydrofuroic acid derivative.[3] The two most prevalent and accessible strategies are direct acylation with an activated acid derivative (like an acyl chloride) and direct coupling of the carboxylic acid using a coupling agent.
Caption: Primary synthetic routes to 1-(Tetrahydro-2-furoyl)piperazine.
Route A is often chosen for its cost-effectiveness, while Route B can offer higher yields and milder conditions, especially when dealing with sensitive substrates.[4]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Q1: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?
Low yield is a frequent complaint stemming from several potential root causes. The key is to systematically identify and address the limiting factor. Common culprits include side reactions, incomplete conversion, or product loss during workup.
Caption: Workflow for diagnosing the cause of low reaction yield.
Troubleshooting Steps:
-
Incomplete Carboxylic Acid Activation: If using the acid chloride route, the acyl chloride may have hydrolyzed during storage. It is best prepared fresh using thionyl chloride or oxalyl chloride.[5] For direct coupling, your coupling reagent may be inefficient for this specific substrate combination.[6]
-
Solution: For difficult couplings, consider converting the carboxylic acid to an acyl fluoride using reagents like BTFFH, which can be highly effective for sterically hindered substrates.[7]
-
-
Amine Deactivation: Piperazine is a base. In the absence of a stronger, non-nucleophilic base, it can be protonated by the carboxylic acid starting material or the HCl byproduct (in the acyl chloride route), rendering it non-nucleophilic.[5][6]
-
Solution: Ensure at least two equivalents of a tertiary amine base (like triethylamine or DIPEA) are used in the acyl chloride route: one to neutralize the HCl byproduct and one to ensure the piperazine remains a free base.
-
-
Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water is a common cause of low yields.[6]
-
Solution: Use anhydrous solvents and reagents. Dry piperazine (which can be hygroscopic) before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Q2: I'm seeing a significant amount of a major byproduct. How do I identify and minimize it?
The most common byproduct in this synthesis is the di-acylated piperazine, 1,4-bis(tetrahydro-2-furoyl)piperazine .[3] This occurs because both nitrogen atoms in piperazine are nucleophilic and can react with the acylating agent.
Minimization Strategies:
The formation of the mono- versus di-substituted product is a game of statistics and reactivity. To strongly favor the desired mono-acylated product, you must make it statistically more likely for the acylating agent to encounter an unreacted piperazine molecule than a mono-acylated one.
-
Use a Large Excess of Piperazine: This is the most critical factor. By using a large molar excess of piperazine, the concentration of the unreacted starting material far outweighs the concentration of the mono-acylated product, driving the reaction toward the desired outcome.[3]
| Molar Ratio (Piperazine:Acylating Agent) | Typical Outcome |
| 1:1 | Complex mixture with significant di-substitution |
| 2:1 | Improved, but still notable di-substitution |
| 4:1 to 6:1 | Recommended range for high mono-selectivity |
-
Slow Addition: Add the acylating agent (e.g., tetrahydro-2-furoyl chloride) dropwise to the solution of piperazine at a controlled temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, further favoring reaction with the highly abundant piperazine over the newly formed product.
Q3: The reaction seems to have stalled. TLC/LC-MS analysis shows starting materials are still present after several hours. What should I do?
A stalled reaction typically points to an issue with reactivity or reaction conditions.
-
Check Reagent Quality: As mentioned, the acylating agent or coupling reagent may have degraded.
-
Solvent and Solubility: If any of the reagents or the activated intermediate precipitates from the reaction mixture, the reaction will effectively stop. Ensure you are using a solvent (e.g., Dichloromethane, Chloroform, THF) in which all components are soluble.
-
Temperature: While low temperatures are used to control selectivity, some sluggish reactions require gentle heating to proceed to completion. After the initial controlled addition, consider allowing the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC/LC-MS). One high-yield method using HMDS as a coupling agent requires heating to 110 °C.[4]
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is better: using the acid chloride or a direct coupling agent?
-
A: The acid chloride route is often more economical for large-scale synthesis, as reagents like thionyl chloride are inexpensive. However, it can be harsh and may not be suitable for complex molecules with sensitive functional groups. The direct coupling route using agents like HATU, EDC, or HMDS offers milder conditions and can provide higher yields but at a greater reagent cost. For laboratory scale, a direct coupling method using HMDS has been reported with a 93% yield and may be a reliable choice.[4]
-
-
Q: What is the best way to purify the final product?
-
A: The product can be a viscous liquid or a solid.[3] The standard workup involves:
-
Quenching: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.[6]
-
Extraction: Extract the product into an organic solvent like chloroform or ethyl acetate.[4][6]
-
Washing: Wash the organic layer sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted tetrahydro-2-furoic acid, and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][6]
-
Final Purification: If impurities remain, purification via silica gel column chromatography or vacuum distillation may be necessary.
-
-
-
Q: How can I confirm the identity and purity of my product?
-
A: A combination of analytical techniques should be used.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. Key ¹H NMR signals for 1-(Tetrahydro-2-furoyl)piperazine in CDCl₃ include multiplets for the tetrahydrofuran and piperazine protons and a characteristic doublet of doublets for the C2 proton of the THF ring around 4.6 ppm.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight (184.24 g/mol ).[4]
-
Chromatography (TLC, LC-MS): To assess purity and identify any remaining starting materials or byproducts.
-
-
Section 4: Validated Experimental Protocols
Protocol A: High-Selectivity Acylation with Tetrahydro-2-furoyl Chloride
This protocol prioritizes mono-acylation by using an excess of piperazine.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperazine (4.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, 10 mL per gram of acyl chloride). Cool the flask to 0 °C in an ice bath. Add triethylamine (2.2 eq).
-
Addition: Dissolve tetrahydro-2-furoyl chloride (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further if necessary.
Protocol B: High-Yield Direct Coupling with HMDS
This protocol is based on a literature procedure with a reported high yield.[4]
-
Setup: In a 100 mL round-bottom flask, combine tetrahydro-2-furoic acid (1.0 eq, e.g., 30 mmol, 3.48 g), piperazine (2.0 eq, e.g., 60 mmol, 5.16 g), and 1,1,1,3,3,3-hexamethyldisilazane (HMDS) (1.0 eq, e.g., 30 mmol, 4.83 g).
-
Reaction: Stir the mixture under a nitrogen atmosphere and heat to 110 °C for 5-8 hours. Monitor the reaction completion by TLC.
-
Workup: After cooling to room temperature, dissolve the product in chloroform.
-
Washing: Wash the chloroform solution once with a sodium bicarbonate solution and once with water.
-
Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. A reported yield for this method is 93%.[4]
References
- Why did my amide syntesis does not work?
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Tips and tricks for difficult amide bond form
- CN101830891A - Synthesizing method of piribedil - Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN101830891A - Synthesizing method of piribedil - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(Tetrahydro-2-furoyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Purification of Crude 1-Tetrahydrofurfuryl-piperazine
Welcome to the technical support center for the purification of 1-Tetrahydrofurfuryl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile heterocyclic compound. Here, we combine established chemical principles with field-proven insights to help you achieve your desired purity and yield.
Section 1: Compound Overview & Safety
This compound (CAS 82500-35-4) is a disubstituted piperazine derivative.[1][2][3] Its structure, featuring both a basic piperazine ring and a polar tetrahydrofuran moiety, makes it a valuable building block in medicinal chemistry. However, these same features present unique purification challenges.
Safety First: Crude this compound and its solutions should be handled with care. It is classified as a skin, eye, and respiratory irritant. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific material before beginning any work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 82500-35-4 | [1][4] |
| Molecular Formula | C₉H₁₈N₂O | [1][4] |
| Molecular Weight | 170.25 - 170.26 g/mol | [1][4] |
| Appearance | Liquid | [5] |
| Boiling Point | High; requires vacuum for distillation. | [6] |
| Solubility | Freely soluble in water and some organic solvents. | [7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
The impurity profile depends heavily on the synthetic route. A common method is the N-alkylation of piperazine with a tetrahydrofurfuryl halide.
-
Unreacted Starting Materials: Excess piperazine or unreacted tetrahydrofurfuryl derivatives are common.
-
Over-alkylation Products: The most significant byproduct is often 1,4-bis(tetrahydrofurfuryl)piperazine . Since piperazine has two secondary amine nitrogens, di-substitution is a competing reaction.[8]
-
Ring-Opened Byproducts: Under harsh acidic or basic conditions, the tetrahydrofuran ring can potentially undergo cleavage.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts, may be present.
-
Degradation Products: Amines can slowly oxidize in air or absorb atmospheric CO₂ to form carbamates, especially during storage.[7][9]
Q2: Why is purifying this compound so challenging?
The purification of this compound is complicated by several inherent properties:
-
High Boiling Point: Like many substituted piperazines, it has a high boiling point, making atmospheric distillation impractical as it can lead to thermal decomposition. High-vacuum distillation is required.[6]
-
High Polarity & Basicity: The two nitrogen atoms make the molecule highly polar and basic. This leads to strong interactions with acidic stationary phases like silica gel, causing significant peak tailing during column chromatography.[10]
-
Water Solubility: Its polarity imparts considerable water solubility, which can lead to low recovery during aqueous workups and extractions.[11]
-
Hygroscopic Nature: Piperazine derivatives readily absorb moisture from the air, which can affect accurate measurements and the efficiency of certain purification steps.[7]
Q3: Which purification method is most suitable for my needs?
The best method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
Table 2: Comparison of Primary Purification Techniques
| Technique | Best For | Pros | Cons |
| High-Vacuum Fractional Distillation | Large scale (grams to kgs); removing impurities with significantly different boiling points. | High throughput; effective for removing non-volatile salts and lower/higher boiling compounds. | Requires specialized equipment; risk of thermal decomposition if vacuum is poor; may not separate isomers or compounds with close boiling points.[12][13] |
| Column Chromatography | Small to medium scale (mgs to grams); separating structurally similar impurities (e.g., mono- vs. di-substituted). | High resolution; versatile for various impurity types. | Can have low yield due to product adsorption; requires mobile phase modifiers (e.g., triethylamine); can be solvent and time-intensive.[10] |
| Purification via Salt Formation | Achieving very high purity; removing non-basic impurities. | Can be highly selective; yields a stable, crystalline solid that is easy to handle; removes a wide range of impurities.[14] | Multi-step process (salt formation, crystallization, free-basing); introduces additional reagents; may have yield losses at each step.[15] |
Section 3: Troubleshooting Guide
Problem 1: Low Purity After High-Vacuum Fractional Distillation
-
Symptom: Analytical data (GC-MS, ¹H NMR) shows that key impurities, such as the di-substituted byproduct, remain in the collected fractions.
-
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The boiling points of the desired product and a key impurity (e.g., the di-substituted version) are too close for your column to resolve.
-
Solution: Increase the theoretical plates of your setup. Use a longer fractionating column (e.g., Vigreux or packed column) and ensure it is well-insulated to maintain the temperature gradient.
-
-
Incorrect Reflux Ratio: Too little reflux is being returned to the column, preventing proper equilibration between vapor and liquid phases.
-
Solution: Slow down the distillation rate. If using a distillation head with reflux control, set it to a higher ratio (e.g., 5:1 or 10:1, reflux:take-off). This allows more condensation/re-vaporization cycles, enhancing separation.
-
-
Pressure Fluctuations: An unstable vacuum level causes the boiling points to shift during the distillation, leading to poor fraction separation.[16]
-
Solution: Ensure all joints are perfectly sealed with high-vacuum grease. Use a high-quality vacuum pump and a vacuum regulator to maintain a stable, low pressure.
-
-
Problem 2: Product Decomposition or Darkening During Distillation
-
Symptom: The material in the distillation flask turns dark brown or black; the yield is very low, and the distillate is discolored.
-
Possible Causes & Solutions:
-
Thermal Decomposition: The pot temperature is too high, causing the amine to degrade.[6]
-
Solution: Improve the vacuum. A lower pressure significantly reduces the boiling point. Aim for the lowest stable pressure your system can achieve. Ensure the heating mantle is not set unnecessarily high; use a sand bath or oil bath for more uniform heating.
-
-
Air Oxidation: A small leak in the system allows oxygen to enter at high temperatures, causing rapid oxidation of the amine.[9]
-
Solution: Meticulously check for leaks. Before heating, evacuate and backfill the system with an inert gas (Nitrogen or Argon) two to three times to remove residual air.
-
-
Problem 3: Severe Peak Tailing in Silica Gel Chromatography
-
Symptom: The product elutes from the column as a very broad, asymmetrical peak, often mixed with impurities.
-
Possible Causes & Solutions:
-
Strong Acid-Base Interaction: The basic amine groups are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[10]
-
Inappropriate Stationary Phase: Silica gel is too acidic for this class of compounds.
-
Solution: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, amine-functionalized silica columns are commercially available and designed specifically for purifying basic compounds.[10]
-
-
Problem 4: Low Recovery After Aqueous Extraction/Workup
-
Symptom: After washing the organic layer with water or brine, the final isolated yield is much lower than expected.
-
Possible Causes & Solutions:
-
High Water Solubility of the Product: Due to its polar nature, a significant amount of the product partitions into the aqueous layer.
-
Solution: Use the "salting out" effect. Wash the organic layer with a saturated sodium chloride (brine) solution instead of pure water. The high salt concentration decreases the polarity of the aqueous phase, forcing the organic compound back into the organic layer.[11]
-
-
Formation of an Emulsion: A stable emulsion has formed at the interface of the organic and aqueous layers, trapping the product.
-
Solution: Add a small amount of brine and gently swirl the separatory funnel. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool to break it up.
-
-
Section 4: Key Experimental Protocols
Protocol 1: High-Vacuum Fractional Distillation
This protocol is ideal for purifying gram-to-kilogram quantities of crude this compound from non-volatile salts and byproducts with significantly different boiling points.
Workflow Diagram: High-Vacuum Fractional Distillation Setup
Sources
- 1. scbt.com [scbt.com]
- 2. a2bchem.com [a2bchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound [oakwoodchemical.com]
- 5. AB151382 | CAS 82500-35-4 – abcr Gute Chemie [abcr.com]
- 6. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Process Improvement Engineering, Consultants & Engineers [lieberman-eng.com]
- 13. Troubleshooting in Distillation Columns | PDF [slideshare.net]
- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 17. welch-us.com [welch-us.com]
- 18. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
Technical Support Center: Resolving Co-elution in Chromatographic Analysis of Piperazines
Welcome to the technical support center dedicated to addressing the common yet complex challenge of co-elution in the chromatographic analysis of piperazine-containing compounds. As a class of molecules prevalent in active pharmaceutical ingredients (APIs), their derivatives, and as key synthetic intermediates, achieving robust and specific chromatographic separation is paramount for accurate quantification, impurity profiling, and quality control.[1][2][3]
This guide is structured to provide actionable solutions and in-depth explanations, moving from frequently asked questions to detailed troubleshooting workflows for specific co-elution scenarios.
Frequently Asked Questions (FAQs)
Q1: Why are piperazine derivatives often difficult to separate from their structurally similar impurities?
A1: The purification of piperazine-containing compounds presents challenges due to the inherent physicochemical properties of the piperazine moiety.[2] These compounds are highly polar and basic, which can lead to poor peak shapes and unpredictable retention on standard reversed-phase columns.[2][4] Structurally similar impurities, such as positional isomers (e.g., meta- vs. para-chlorophenylpiperazine) or by-products from synthesis (e.g., N-alkyl piperazines), share similar polarities and pKa values, making them difficult to resolve.[2][5][6]
Q2: My piperazine analyte shows significant peak tailing. What is the primary cause and how can I fix it?
A2: Peak tailing for basic compounds like piperazines is often caused by strong interactions between the protonated amine groups and acidic silanol groups on the surface of silica-based stationary phases. To mitigate this, adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial for improving peak shape and resolution.[1][7] These modifiers compete with the analyte for active sites on the stationary phase, reducing tailing.
Q3: I am observing co-elution, but I'm not sure if it's due to isomers or unrelated impurities. How can I confirm?
A3: A mass spectrometry (MS) detector is invaluable for diagnosing co-elution.[8] By examining the mass spectra across the peak, you can determine if multiple components are present. If the mass-to-charge ratios (m/z) are identical, you are likely dealing with isomers. If the m/z values differ, the co-eluting peak is an unrelated impurity.[8][9] Diode array detectors (DAD) can also provide clues; a change in the UV spectrum across the peak indicates impurity.[8]
Q4: When should I consider switching from HPLC to an alternative technique like Supercritical Fluid Chromatography (SFC)?
A4: SFC is an excellent alternative to HPLC, particularly for chiral separations of piperazine enantiomers.[10][11] It often provides superior selectivity and efficiency, with the added benefits of faster analysis times and reduced consumption of toxic organic solvents.[11][12][13] If you are struggling to resolve enantiomers using various chiral stationary phases in HPLC, SFC is a highly recommended next step.[14][15]
Troubleshooting Guides for Co-elution
This section provides detailed, step-by-step guidance for resolving specific co-elution problems.
Scenario 1: Co-elution of Achiral Positional Isomers (e.g., o-, m-, p-substituted phenylpiperazines)
Positional isomers represent a common and significant challenge as they share the same mass and often similar polarities.[5][16] The key to their separation lies in exploiting subtle differences in their interaction with the stationary and mobile phases.
Caption: Troubleshooting workflow for achiral piperazine isomer co-elution.
1. Mobile Phase pH Adjustment:
-
Causality: Piperazines have two pKa values, typically around 5.3 and 9.7.[2] Altering the mobile phase pH changes the degree of ionization of the piperazine nitrogens, which can significantly impact retention and selectivity.[17][18][19][20][21] A pH change can subtly alter the conformation and polarity of the isomers, allowing for differential interaction with the stationary phase.
-
Protocol:
-
Determine the pKa of your piperazine analytes.
-
Prepare mobile phases with buffers at pH values at least 1.5-2 units away from the pKa values to ensure a single ionic form. For example, for a typical C18 column, test buffered mobile phases at pH 3.0 and pH 7.0.[20]
-
Use MS-friendly buffers like formic acid or ammonium formate for LC-MS applications.[22][23]
-
Equilibrate the column thoroughly with each new mobile phase before injection.
-
2. Change Organic Modifier:
-
Causality: Acetonitrile (ACN) and methanol (MeOH) have different properties as organic modifiers. Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic.[24] This difference can alter the selectivity for isomers. For instance, at a low pH where the piperazine is protonated, methanol can act as a hydrogen bond acceptor, while at a higher pH, it can be a hydrogen bond donor to the free amine.[24]
-
Protocol:
-
If using ACN, prepare an equivalent mobile phase (in terms of solvent strength) with MeOH.
-
Run the analysis under the same gradient and temperature conditions.
-
Evaluate the change in selectivity (α) and resolution (Rs).
-
3. Alter Stationary Phase Chemistry:
-
Causality: Standard C18 columns separate primarily based on hydrophobicity.[3] If this is insufficient to resolve isomers, a stationary phase with a different separation mechanism is needed.[25]
-
Phenyl-Hexyl phases: Offer pi-pi interactions, which can differentiate isomers based on the position of substituents on an aromatic ring.
-
Cyano (CN) phases: Can be used in both reversed-phase and normal-phase modes and provide dipole-dipole interactions.[2][26]
-
Hydrophilic Interaction Chromatography (HILIC): Employs a polar stationary phase with a high organic content mobile phase, offering a unique selectivity for polar and basic compounds.[26]
-
-
Protocol:
-
Select a column with an alternative stationary phase (e.g., Phenyl-Hexyl, CN).
-
Start with a generic gradient (e.g., 5-95% organic over 10 minutes) and optimize from there.
-
For HILIC, a typical mobile phase would be ACN/water with a buffer.
-
| Parameter | C18 Column | Phenyl-Hexyl Column | Cyano (CN) Column |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π | Dipole-dipole, Hydrophobic |
| Best for... | General purpose, hydrophobicity-based separations. | Aromatic compounds, positional isomers.[2][27] | Polar compounds, structural isomers.[2][26] |
| Typical Mobile Phase | ACN/Water or MeOH/Water with acid/buffer.[28] | ACN/Water or MeOH/Water with acid/buffer. | ACN/Water (Reversed-Phase) or Heptane/IPA (Normal-Phase). |
| Table 1. Comparison of stationary phases for achiral piperazine separations. |
Scenario 2: Co-elution of Enantiomers (Chiral Separation)
The separation of enantiomers is critical as they can have different pharmacological and toxicological effects.[1] This requires the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase.
Caption: Troubleshooting workflow for chiral piperazine co-elution.
1. Chiral Stationary Phase (CSP) Screening:
-
Causality: The most critical factor in a chiral separation is the choice of the CSP.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and effective for a wide range of compounds, including piperazine derivatives.[1] Different CSPs offer unique chiral recognition mechanisms.
-
Protocol:
-
Screen a set of complementary polysaccharide-based columns, such as Chiralpak® IA, IB, and IC.[7]
-
Use a generic screening method for each column. A common starting point for normal phase is a mobile phase of Heptane/Isopropanol (IPA).
-
Evaluate which column provides the best initial selectivity.
-
2. Mobile Phase Optimization for Chiral Separations:
-
Causality: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.
-
Protocol:
-
Once a promising CSP is identified, optimize the mobile phase.
-
Vary the percentage of the alcohol modifier to fine-tune retention and resolution.
-
Add 0.1% DEA (v/v) to the mobile phase to improve the peak shape of the basic piperazine analytes.[7]
-
3. Consider Supercritical Fluid Chromatography (SFC):
-
Causality: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[13] This allows for higher flow rates and faster separations compared to HPLC.[12][13] For many chiral compounds, SFC provides different and often superior selectivity compared to LC modes.[10][11]
-
Protocol:
-
If HPLC method development is unsuccessful or too slow, transfer the screening process to an SFC system.
-
Use the same set of chiral columns.
-
A typical mobile phase is CO2 with a methanol or ethanol co-solvent.
-
Optimize co-solvent percentage, back pressure, and temperature to achieve separation.
-
| Parameter | HPLC (Normal Phase) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Heptane/Hexane | Supercritical CO2 |
| Typical Co-Solvents | Isopropanol (IPA), Ethanol | Methanol, Ethanol, IPA |
| Analysis Speed | Slower | 3-5 times faster.[11] |
| Solvent Consumption | High | Significantly lower.[12] |
| Selectivity | Good, but can be limited. | Often complementary or superior to HPLC.[11] |
| Table 2. Comparison of HPLC and SFC for chiral piperazine separations. |
By systematically applying these troubleshooting principles and protocols, researchers can effectively resolve co-elution issues in the chromatographic analysis of piperazines, leading to robust, reliable, and accurate analytical methods.
References
- Jadhav, S. et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Péter, A. et al. (2015). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. ResearchGate.
- Wojtowicz, P. et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI.
- A, K. et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. PubMed.
- Li, Q. et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia.
- Wiergowski, M. et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.
- Deconinck, E. et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
- Wang, Z. et al. (2007). Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2. PubMed.
- Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG.
- Al-Tamrah, S. A. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research.
- Adamowicz, P. et al. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
- Arias, H. R. et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
- BUCHI. (2024). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. BUCHI.
- Peters, F. T. et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.
- Welch, C. J. et al. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- Studzińska, S. et al. (2013). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- De Klerck, K. et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.
- Van Eeckhaut, A. & Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Welch, C. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
- International Labmate. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent.
- LabRulez LCMS. (n.d.). Chiral Separation Using SFC and HPLC. LabRulez LCMS.
- Lomsugarit, S. et al. (2019). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.
- ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
- Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Shimadzu Corporation.
- Meyer, M. R. et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate.
- Deconinck, E. et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Forensic Science International.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
- Wiergowski, M. et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central.
- MacPhee, M. & Rito, J. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Separation Science.
- Wang, Y. et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. fagg.be [fagg.be]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets | springermedizin.de [springermedizin.de]
- 17. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 18. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. agilent.com [agilent.com]
- 21. acdlabs.com [acdlabs.com]
- 22. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Piperazine Compounds for Long-Term Storage
Welcome to the Technical Support Center for piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the long-term storage and stability of these critical molecules. As a Senior Application Scientist, my goal is to synthesize the established scientific principles with practical, field-proven insights to ensure the integrity and reliability of your experimental data and drug products.
Introduction: The Challenge of Piperazine Stability
The piperazine ring is a cornerstone in modern medicinal chemistry, but its nucleophilic nitrogen atoms make it susceptible to various degradation pathways. Understanding and mitigating these instabilities is paramount for ensuring the quality, safety, and efficacy of your compounds. This guide will walk you through the common challenges, troubleshooting strategies, and preventative measures for preserving the integrity of your piperazine derivatives.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I've observed a color change in my solid piperazine-containing drug substance upon storage. What could be the reason?
A color change in a solid-state material is a common indicator of chemical degradation. The two most likely culprits are photodegradation and oxidation.
-
Photodegradation: Piperazine compounds can be sensitive to light, particularly UV radiation. This energy can trigger photochemical reactions, leading to the formation of colored degradation products.[1][2]
-
Solution: Always store your light-sensitive compounds in amber-colored vials or light-resistant containers.[1][2][3] For highly sensitive materials, consider working under low-light conditions or using lighting with longer wavelengths (above 500 nm).[1][2] Packaging with aluminum foil can also provide an effective light barrier.[2][4]
-
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation from atmospheric oxygen.[3] This process can be accelerated by heat and the presence of trace metal ions.
-
Solution: Store the compound in a tightly sealed container to minimize exposure to air. For particularly sensitive derivatives, consider storage under an inert atmosphere, such as nitrogen or argon.[3]
-
Q2: My aqueous formulation containing a piperazine derivative is showing a loss of potency over time. What are the likely degradation pathways?
Aqueous environments can introduce several instability challenges for piperazine compounds. The primary degradation pathways in solution are hydrolysis, oxidation, and pH-related degradation.[3]
-
Hydrolysis: Depending on the overall structure of your molecule, functional groups attached to the piperazine ring may be susceptible to hydrolysis. This is often influenced by the pH of the solution.[5]
-
Oxidation: Dissolved oxygen in aqueous solutions can lead to oxidative degradation. This can be catalyzed by metal ions.
-
Troubleshooting:
-
Deoxygenate your solvent: Purging your solvent with an inert gas like nitrogen or argon before preparing your solution can significantly reduce the dissolved oxygen content.
-
Add Antioxidants: Incorporating water-soluble antioxidants can protect your compound. Common choices include ascorbic acid or propyl gallate.[6][7]
-
Use Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[3]
-
-
-
pH-Related Degradation: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[8][9][10]
-
Troubleshooting:
-
Salt Formation: Formulating the drug as a salt (e.g., hydrochloride, citrate) can significantly improve its stability in solution.[3][11]
-
Buffering: Maintaining an optimal pH with a suitable buffer system is crucial.[3] A study on piperazine derivatives as permeation enhancers found that a pH range of 9.2 to 9.6 ensured non-cytotoxic efficacy, highlighting the importance of pH control.[8][9][10]
-
-
Q3: My experimental results for a piperazine-containing compound are inconsistent. Could this be a stability issue?
Yes, inconsistent results are a classic sign of compound degradation.[3] If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions, it is crucial to investigate the stability of your compound under your specific experimental conditions.
Best Practices for Consistent Results:
-
Fresh is Best: Whenever possible, use freshly prepared solutions for your experiments.[3]
-
Proper Stock Solution Storage: If you must store stock solutions, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3]
-
Solubility Considerations: Ensure your compound is fully dissolved. Poor solubility can lead to inaccurate concentrations and inconsistent results. If solubility is an issue, consider pH adjustment or the use of co-solvents.[12]
Q4: I am developing a stability-indicating HPLC method for a piperazine drug, but I'm having trouble separating the parent drug from its degradation products. What can I do?
Developing a robust, stability-indicating HPLC method is essential for accurately assessing drug stability.[3] If you are facing separation challenges, here are some troubleshooting steps:
-
Column Selection: While C18 columns are a common starting point, the basic nature of piperazine derivatives may require a different stationary phase for optimal separation. Consider trying a C8, phenyl, or cyano column to achieve different selectivity.[3]
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of basic compounds. Experiment with different pH values of the aqueous portion of your mobile phase.[3]
-
Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent.[3]
-
Additives: Adding a small amount of an amine modifier, such as triethylamine, to the mobile phase can help reduce peak tailing.[3]
-
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program, where the mobile phase composition changes over time, can often resolve closely eluting peaks.[3]
Q5: I have observed an unexpected peak in the chromatogram of my stability sample. How can I identify this unknown degradant?
Identifying unknown degradation products is a critical step in stability studies. A multi-pronged approach is often necessary:
-
Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) is the most direct way to identify unknown peaks. The mass-to-charge ratio (m/z) will provide the molecular weight of the degradant.[3]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer can provide valuable information about its chemical structure.[3]
-
Forced Degradation Studies: Analyzing the degradation profiles under different stress conditions (acid, base, oxidation, heat, light) can help you deduce the nature of the degradation pathway and the likely structure of the degradant.[3][13]
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for a new piperazine derivative? For a new compound with unknown stability, it is best to be cautious. Start with storage at -20°C or colder, protected from light, and in a tightly sealed container.[14] For solid materials, especially if they are hygroscopic, storage in a desiccator or with a desiccant is recommended.[15]
-
My piperazine compound is hygroscopic. What precautions should I take? Hygroscopic materials should be stored in a controlled, low-humidity environment (ideally below 40% RH).[15] Use airtight containers with desiccants like silica gel.[15] When handling, minimize exposure to the atmosphere.
-
How should I package my piperazine compound for shipping? For light-sensitive compounds, use amber-colored or opaque packaging.[1][2] Ensure the container is well-sealed to protect from moisture. For regulated materials, follow all applicable shipping guidelines for hazardous materials if necessary.[16][17]
Formulation and Stabilization
-
What antioxidants are recommended for piperazine-containing formulations? For aqueous formulations, water-soluble antioxidants like ascorbic acid and propyl gallate are good starting points.[6][7] For lipid-based formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.[18] The choice and concentration of antioxidant should be optimized for your specific formulation and may require compatibility studies.[19][20]
-
How does salt formation improve the stability of piperazine compounds? Converting a piperazine free base to a salt (e.g., hydrochloride, citrate, mesylate) can improve stability in several ways:
-
Increased Aqueous Solubility: Salts are generally more water-soluble than the free base, which can be beneficial for formulation.[12]
-
Lowering pH: The salt form will create a more acidic microenvironment, which can inhibit certain degradation pathways.
-
Improved Solid-State Properties: Crystalline salts are often more physically stable than the amorphous free base.
-
Analytical Testing
-
What is a forced degradation study, and why is it important? A forced degradation study (or stress testing) intentionally exposes a drug substance to harsh conditions (acid, base, heat, light, oxidation) to accelerate degradation.[13][21] This helps to:
-
How do I perform a photostability study? Photostability testing should follow ICH Q1B guidelines.[4][22] This involves exposing the compound to a specified amount of light (both visible and UV) and comparing it to a "dark control" sample that is shielded from light.[23][24] The samples are then analyzed for any changes in physical properties or the formation of degradants.[24]
Visualizing Degradation and Stability Workflows
To better understand the concepts discussed, the following diagrams illustrate key pathways and decision-making processes.
Caption: Key degradation pathways affecting piperazine compounds.
Caption: Decision workflow for developing a stable piperazine compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a piperazine-containing drug substance.[3]
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
Piperazine-containing drug substance
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffers and other reagents for HPLC analysis
-
Calibrated oven, photostability chamber, and pH meter
Procedure:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Withdraw samples, neutralize with an equivalent amount of base, and dilute for HPLC analysis.[3][21]
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.[3]
-
Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂. Store the solution at room temperature for a specified period. Withdraw samples and dilute for HPLC analysis.[3][13]
-
Thermal Degradation: Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period. Also, prepare a solution of the drug substance and reflux at an elevated temperature.[3][13]
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light with aluminum foil.[22][25]
Analysis: Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradation products.
Quantitative Data Summary
| Parameter | Condition | Potential Degradation | Recommended Action |
| Temperature | Elevated (e.g., >40°C) | Thermal degradation, increased oxidation | Store at controlled room temperature or refrigerated/frozen.[14] |
| Light Exposure | UV/Visible Light | Photodegradation, color change | Use amber or opaque containers; store in the dark.[1][2][26][27] |
| Humidity | High Relative Humidity (>60%) | Hydrolysis, deliquescence (for hygroscopic compounds) | Store in a desiccator or with desiccants; use moisture-proof packaging.[15][28] |
| Atmosphere | Presence of Oxygen | Oxidation | Store in tightly sealed containers; consider purging with an inert gas (N₂ or Ar).[3][29] |
| pH (Aqueous Solution) | Non-optimal pH | Acid/base catalyzed hydrolysis, precipitation | Conduct a pH-stability profile and use a buffering system.[3][8][9][10] |
| Presence of Metals | Trace metal ions (e.g., Fe²⁺, Cu²⁺) | Catalyzes oxidation | Use high-purity solvents and excipients; consider adding a chelating agent like EDTA.[3] |
References
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses.
- Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline.
- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound. Google Patents.
- Stebbins, N. D., & Kisiday, J. D. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 555-564.
- GMP Training. (2025, March 14). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. GMP Training.
- Stebbins, N. D., & Kisiday, J. D. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ACS Publications.
- ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. ResearchGate.
- Google Patents. (n.d.). Pharmaceutical formulations using water-soluble antioxidants. Google Patents.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 99-106.
- OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU.
- National Center for Biotechnology Information. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC.
- IL Group. (2025). Light Protect Pack | UV-Protective Pharma Labels. IL Group.
- National Center for Biotechnology Information. (n.d.). Light-Sensitive Injectable Prescription Drugs. PMC.
- Amcor. (n.d.). Moisture/Light Sensitive Medication Packaging. Amcor.
- Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem.
- Taylor & Francis Online. (2025). Impact of antioxidant excipients on N-nitrosamine formation and bioequivalence in metformin formulations (review article). Pharmaceutical Development and Technology.
- ResearchGate. (n.d.). Forced degradation study | Download Table. ResearchGate.
- CordenPharma. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. CordenPharma.
- Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing.
- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
- National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
- Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.
- Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific.
- PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Sampled.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE.
- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. University of Texas at Austin.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. RJPT.
- ResearchGate. (n.d.). Degradation of aqueous piperazine in carbon dioxide capture | Request PDF. ResearchGate.
- ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. ResearchGate.
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. ResearchGate.
- University of Texas at Austin. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin.
- SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace.
- ResearchGate. (2019). (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate.
- PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
- Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications.
Sources
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isaacpub.org [isaacpub.org]
- 6. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 7. CN103370064A - Pharmaceutical formulations using water-soluble antioxidants - Google Patents [patents.google.com]
- 8. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 18. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 19. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. rjptonline.org [rjptonline.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. q1scientific.com [q1scientific.com]
- 24. 3 Important Photostability Testing Factors [sampled.com]
- 25. database.ich.org [database.ich.org]
- 26. Light Protect Pack | UV-Protective Pharma Labels | IL Pharma [group-il.com]
- 27. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Navigating the Challenges of Piperazine's Hygroscopic Nature in Research
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with piperazine. This guide is designed to provide expert insights and practical solutions for addressing the challenges posed by the hygroscopic nature of piperazine. As a compound that readily absorbs moisture from the atmosphere, improper handling of piperazine can significantly impact experimental accuracy, reproducibility, and the integrity of your results.[1][2] This resource offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean for piperazine to be hygroscopic?
A: Piperazine is a hygroscopic substance, which means it has a strong affinity for water and will readily absorb moisture from the surrounding air.[1][2] This can lead to the solid material becoming damp, clumping, or even deliquescing (dissolving in the absorbed water) over time. This absorbed water can affect the compound's purity, stability, and reactivity in various experimental settings.[3]
Q2: How can absorbed moisture affect my experiments?
A: The presence of undisclosed water in your piperazine sample can lead to several experimental errors:
-
Inaccurate Stoichiometry: If you are weighing out piperazine for a reaction, the absorbed water will add to the mass, leading to an underestimation of the actual amount of piperazine used. This can affect reaction yields and impurity profiles.
-
Altered Reaction Kinetics: Water can act as a nucleophile or a base in some reactions, potentially leading to unwanted side products or changes in the reaction rate.
-
Analytical Errors: In techniques like quantitative NMR or titration, the presence of water can interfere with the analysis and lead to inaccurate quantification of piperazine.[4] For instance, in acid-base titrations, the water content must be accounted for to accurately determine the percentage of piperazine.[4]
-
Degradation: For certain piperazine derivatives, the presence of moisture can promote hydrolysis or other degradation pathways, compromising the stability of the compound.[5][6]
Q3: What are the best practices for storing piperazine?
A: To minimize moisture absorption, piperazine should be stored in a tightly sealed container in a dry and well-ventilated place.[7][8][9] It is also advisable to store it away from incompatible materials such as strong oxidizing agents.[7] For long-term storage or for particularly sensitive applications, storing the container inside a desiccator with a suitable drying agent is recommended.[10]
Q4: I've noticed my piperazine has clumped together. Can I still use it?
A: Clumping is a strong indication of moisture absorption. While the piperazine may still be usable, it is crucial to determine the water content accurately before use, especially for quantitative applications.[4] Depending on the requirements of your experiment, you may need to dry the piperazine using one of the methods outlined in the troubleshooting guides below.
Q5: How can I determine the exact water content in my piperazine sample?
A: The most accurate and widely accepted method for determining water content in amines is Karl Fischer titration.[11][12][13][14][15][16] This technique is highly specific to water and can provide precise measurements. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the choice depending on the expected water content.[14]
Troubleshooting Guides & Protocols
Guide 1: Accurate Determination of Water Content using Karl Fischer Titration
The accuracy of many experiments hinges on knowing the precise water content of your piperazine sample. Karl Fischer titration is the gold standard for this measurement.[14] However, the basic nature of piperazine requires special consideration to avoid side reactions that can lead to inaccurate results.[11][12]
Protocol: Volumetric Karl Fischer Titration for Piperazine
This protocol is adapted for amines and ensures accurate results by using a buffered solvent system.[13][15]
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Titrant (e.g., Hydranal-Composite 5)
-
Buffered Karl Fischer Solvent (e.g., methanol and benzoic acid mixture)[13]
-
Gastight syringe for sample introduction
-
Piperazine sample
Procedure:
-
Solvent Preparation: Add the buffered Karl Fischer solvent to the titration vessel.
-
Pre-titration: Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation: Accurately weigh a suitable amount of the piperazine sample.
-
Sample Introduction: Quickly and carefully add the weighed piperazine to the titration vessel.
-
Titration: Start the titration. The instrument will automatically add the titrant until the endpoint is reached, which is detected electrochemically.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the weight of the sample.
| Parameter | Recommendation | Rationale |
| Solvent | Buffered with a weak acid (e.g., benzoic acid) | Piperazine's basicity can shift the pH of the Karl Fischer reagent, leading to side reactions and inaccurate, often inflated, water content readings. A buffered solvent maintains the optimal pH range (5-7) for the reaction.[11][12][14] |
| Sample Size | Dependent on expected water content | Choose a sample size that will result in a reasonable titrant volume to minimize measurement uncertainty. |
| Titration Speed | Use a method with a fast endpoint detection | This minimizes the risk of side reactions with atmospheric moisture during a prolonged titration.[11] |
Guide 2: Drying Piperazine for Moisture-Sensitive Applications
For experiments where the presence of water is detrimental, drying the piperazine beforehand is essential. Below are three common and effective methods.
Method A: Drying with Molecular Sieves
Molecular sieves are a convenient and effective way to dry piperazine, particularly for small quantities.[17][18]
Experimental Workflow for Drying with Molecular Sieves
Caption: Workflow for drying piperazine using molecular sieves.
Protocol:
-
Activate Molecular Sieves: Place 3Å molecular sieves in a flask and heat under vacuum to remove any adsorbed water.[17][18]
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Drying: Add the activated sieves to a solution of piperazine in an appropriate anhydrous solvent. The recommended ratio is typically 10-20% w/v of sieves to solvent.
-
Incubation: Stir the mixture for several hours to overnight to allow for complete water absorption.
-
Separation: Filter or decant the dried piperazine solution from the molecular sieves.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain dry piperazine.
Method B: Azeotropic Distillation
Azeotropic distillation is an effective method for removing water from piperazine, especially for larger quantities.[19][20][21] This technique involves adding a solvent that forms a low-boiling azeotrope with water.
Protocol:
-
Setup: In a round-bottom flask, dissolve the piperazine in a suitable solvent that forms an azeotrope with water (e.g., toluene).[19]
-
Apparatus: Attach a Dean-Stark apparatus and a condenser to the flask.
-
Distillation: Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the Dean-Stark trap.
-
Water Separation: As the azeotrope condenses, the water will separate from the toluene and collect in the bottom of the trap, while the toluene will overflow back into the flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Solvent Removal: After cooling, the toluene can be removed under reduced pressure to yield dry piperazine.
Method C: Vacuum Drying
For removing residual moisture, particularly after recrystallization, vacuum drying is a straightforward method.
Protocol:
-
Sample Preparation: Spread the piperazine in a thin layer in a suitable container (e.g., a watch glass or a crystallization dish).
-
Drying: Place the container in a vacuum oven or a desiccator connected to a vacuum pump.
-
Conditions: Apply a vacuum and, if the thermal stability of piperazine allows, gently heat the sample.[22] A temperature of 50-60°C is often sufficient.[22]
-
Duration: Dry the sample until a constant weight is achieved, indicating that all volatile components, including water, have been removed.
Comparison of Drying Methods
| Method | Advantages | Disadvantages | Best For |
| Molecular Sieves | Simple, efficient for small scales, does not require heating.[17] | Can be slow, sieves need activation, potential for fine particles to contaminate the product. | Drying solutions of piperazine for immediate use in reactions. |
| Azeotropic Distillation | Highly effective for removing significant amounts of water, suitable for larger scales.[20][21][23] | Requires specialized glassware (Dean-Stark trap), involves heating and the use of an additional solvent. | Drying large batches of piperazine or for applications requiring very low water content. |
| Vacuum Drying | Simple, good for removing surface moisture and residual solvents. | May not be effective for removing water that is tightly bound within the crystal lattice. | Final drying step after recrystallization or for removing small amounts of moisture. |
Visual Guide: Handling a New Batch of Piperazine
To maintain the integrity of your piperazine stock, it is crucial to have a standardized workflow for handling new batches.
Caption: Recommended workflow for handling and assessing a new batch of piperazine.
By implementing these protocols and best practices, you can mitigate the experimental challenges associated with the hygroscopic nature of piperazine, leading to more reliable and reproducible scientific outcomes.
References
- Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. (n.d.).
- Water contents Amines. (n.d.).
- Piperazine Titration k33. (n.d.). Scribd.
- SAFETY DATA SHEET - Spectrum Chemical. (2015, June 29).
- Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025, January 21). GMP Insiders.
- Water in piperidine and piperazine. (n.d.). Metrohm.
- Determination of Water Content in Triethylamine Using Karl Fischer Titration. (n.d.). Sigma-Aldrich.
- Water Content in Aromatic Amine. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025, November 19).
- Piperazine Citrate - CDH Fine Chemical. (n.d.).
- 1-(2-Nitrophenyl)piperazine - Safety Data Sheet 4H551V3. (n.d.). Synquest Labs.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
- Workup: Drying Methods. (n.d.). University of Rochester, Department of Chemistry.
- Method of analysis of Piperazine. (2023, November 6). Pharma Knowledge Forum.
- Using molecular sieves for solvent drying. (n.d.).
- Azeotropic drying process. (n.d.). Google Patents.
- A Review on Analytical Methods for Piperazine Determination. (2024, December 27).
- Azeotropic distillation of propyl amines. (n.d.). Google Patents.
- Anhydrous piperazine preparation method. (n.d.). Google Patents.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
- A Review on Analytical Methods for Piperazine Determination. (2022, September 18). NTU Journal of Pure Sciences.
- Piperazine | C4H10N2. (n.d.). PubChem.
- Piperazine. (n.d.). In Wikipedia.
- Desiccant efficiency in solvent and reagent drying. 5. Amines. (n.d.). Chemistry.
- Piperazine citrate preparation process. (n.d.). Google Patents.
- Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
- Azeotropic distillation. (n.d.). In Wikipedia.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- Piperazine as a Water-Solubilizing Agent for Cross-Linking and Mechanical Enhancements in Freeze-Dried PI Aerogels. (2024, July 16). ACS Publications.
- Storing/handling moisture sensitive chemicals outside of the glovebox? (2023, January 14). Reddit.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
- Why and How Do We Dry Organic Solvents with Molecular Sieves? (2018, May 4). YouTube.
- The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
- Reagents & Solvents: Molecular Sieves. (n.d.). University of Rochester, Department of Chemistry.
- Hygroscopic material packing. (2023, January 27). ResearchGate.
- 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating. (2025, October 30). ResearchGate.
- Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. (2025, August 9). ResearchGate.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). Royal Society of Chemistry.
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.
- Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (2025, August 5). ResearchGate.
- Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. (n.d.). Indian Academy of Sciences.
- Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. (2018, August 17). National Center for Biotechnology Information.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2025, August 5). ResearchGate.
- The medicinal chemistry of piperazines: A review. (n.d.). PubMed.
- Effect of ring structures on the CO₂ capture performance of piperazine. (2025, December 24). ResearchGate.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
- Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Center for Biotechnology Information.
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. ibisscientific.com [ibisscientific.com]
- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 12. hiranuma.com [hiranuma.com]
- 13. scribd.com [scribd.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Water in piperidine and piperazine | Metrohm [metrohm.com]
- 16. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. Workup [chem.rochester.edu]
- 20. US3298109A - Azeotropic drying process - Google Patents [patents.google.com]
- 21. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 22. CN103159700A - Piperazine citrate preparation process - Google Patents [patents.google.com]
- 23. US2691624A - Azeotropic distillation of propyl amines - Google Patents [patents.google.com]
Technical Support Center: Minimizing Side Reactions in Piperazine Alkylation
Welcome to the technical support center for piperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine chemistry. The symmetrical nature of piperazine, with its two reactive secondary amine groups, presents a significant synthetic challenge in controlling the degree of substitution.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize common side reactions and achieve your desired mono- or di-alkylated products with higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during piperazine alkylation, and why do they occur?
A1: The primary side reaction in piperazine alkylation is N,N'-dialkylation , where both nitrogen atoms of the piperazine ring become alkylated.[2] This occurs because both secondary amines have similar reactivity.[1] After the first alkylation, the resulting mono-alkylated piperazine is often still nucleophilic enough to react with another molecule of the alkylating agent.[2]
Other significant side reactions include:
-
Over-alkylation at the same nitrogen to form a quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents and can lead to water-soluble byproducts that complicate purification.[3][4]
-
Ring opening reactions , although less common, can occur under harsh reaction conditions or with specific substrates.
The prevalence of these side reactions is influenced by several factors including stoichiometry, reaction temperature, choice of base, and the reactivity of the alkylating agent.[2]
Q2: I am trying to synthesize a mono-alkylated piperazine but keep getting a mixture of starting material, mono-, and di-substituted products. How can I improve the selectivity for mono-alkylation?
A2: Achieving selective mono-alkylation is a common challenge. There are several effective strategies to favor the formation of the mono-substituted product:
-
Use a Large Excess of Piperazine: By using a stoichiometric excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent, you statistically increase the probability of the alkylating agent reacting with an unsubstituted piperazine molecule rather than the mono-alkylated product.[1][2]
-
Employ a Mono-Protected Piperazine: This is a highly effective and clean method.[1] By temporarily blocking one of the piperazine nitrogens with a protecting group like tert-Butoxycarbonyl (Boc) or Acetyl, the alkylation is directed specifically to the unprotected nitrogen.[1][3] The protecting group is then removed in a subsequent step to yield the desired mono-alkylated piperazine.[1]
-
Utilize a Monopiperazinium Salt: Forming a monopiperazinium salt in situ can effectively protect one of the nitrogen atoms from reacting, thereby promoting mono-alkylation.[1][5]
-
Consider Reductive Amination: As an alternative to traditional alkylation with alkyl halides, reductive amination offers a different reaction pathway. This method involves reacting a protected piperazine (like Boc-piperazine) with an aldehyde or ketone in the presence of a reducing agent.[1][3] A key advantage is the prevention of quaternary ammonium salt formation.[1][3]
Q3: What is the role of the base in piperazine alkylation, and how does its choice affect the reaction outcome?
A3: A base is typically used to neutralize the hydrogen halide (e.g., HCl, HBr) that is formed during the alkylation reaction with an alkyl halide.[4] This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and stop the reaction.[4] The choice of base is critical:
-
Strong Bases (e.g., NaOH, LDA): While they can increase the reaction rate, strong bases can also deprotonate the mono-substituted product, making it more nucleophilic and increasing the likelihood of di-alkylation.[4]
-
Weaker Bases (e.g., K₂CO₃, NaHCO₃, Et₃N): These are often preferred for mono-alkylation as they are less likely to deprotonate the mono-alkylated intermediate, thus minimizing the di-alkylation side reaction.[2][4]
Q4: My desired mono-alkylated product seems to be staying in the aqueous phase during work-up. What is happening and how can I isolate it?
A4: If your product is water-soluble, it is likely in its protonated (salt) form.[3] This can happen if the reaction mixture is acidic or if a salt of the product is formed. To isolate your product, you need to convert it to the free base, which is typically more soluble in organic solvents.
Solution:
-
Evaporate the organic solvent from your reaction mixture.
-
Dissolve the residue in water.
-
Adjust the pH of the aqueous solution to be basic (around pH 9.5-12, depending on the specific piperazine derivative) by adding a base like sodium hydroxide or potassium carbonate.[3]
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane, ethyl acetate, or toluene.[3]
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your product.[2]
Troubleshooting Guide: Common Issues in Piperazine Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Mono-alkylated Product | • Di-alkylation is the major product. • Formation of quaternary ammonium salts.[4] • Suboptimal reaction conditions (temperature, time, base). | • Control Stoichiometry: Use a large excess (5-10 eq.) of piperazine.[1][2] • Use Protecting Groups: Employ a mono-protected piperazine (e.g., N-Boc-piperazine).[1][4] • Optimize Conditions: Systematically vary temperature, time, and base.[4] |
| Significant Amounts of Di-substituted Byproduct | • High reaction temperature.[2] • Use of a strong base.[4] • Prolonged reaction time.[2] • Highly reactive alkylating agent.[2] | • Lower Reaction Temperature: Conduct the reaction at a lower temperature to decrease the rate of the second alkylation.[2] • Use a Weaker Base: Switch to a milder base like K₂CO₃ or NaHCO₃.[2][4] • Monitor Reaction Progress: Use TLC or LC-MS to stop the reaction when the mono-alkylated product is maximized.[2] • Slow Addition: Add the alkylating agent slowly or dropwise to maintain its low concentration in the reaction mixture.[2] |
| Reaction is not going to completion | • Piperazine is protonated and non-nucleophilic. • Insufficiently reactive alkylating agent. • Low reaction temperature. | • Add a Base: Ensure a suitable base is present to neutralize any acid formed.[4] • Increase Reactivity: Consider converting an alkyl chloride or bromide to a more reactive alkyl iodide in situ (Finkelstein reaction). • Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. |
| Complex mixture of products and difficult purification | • Multiple side reactions are occurring. • Unreacted starting materials and byproducts are co-eluting. | • Re-evaluate the Synthetic Strategy: For clean mono-alkylation, the use of a mono-protected piperazine is often the most reliable method, despite the extra steps.[3] • Alternative Methods: Explore reductive amination or Buchwald-Hartwig amination for a cleaner reaction profile.[6][7] • Purification: If the product is a base, purification can sometimes be achieved by converting the mixture to their salts, which may have different crystallization properties. |
Experimental Protocols
Protocol 1: Mono-alkylation using Excess Piperazine
This protocol describes a general method for selective mono-N-alkylation by using a significant excess of piperazine.[2]
-
Setup: In a round-bottom flask, dissolve piperazine (10 equivalents) in a suitable solvent like dichloromethane (DCM) or ethanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1 equivalent) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with DCM.
-
Isolation: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography to separate the mono-alkylated product from the excess piperazine and any di-alkylated byproduct.
Protocol 2: Mono-alkylation using N-Boc-piperazine
This protocol is a highly reliable method for obtaining mono-alkylated piperazine.[1]
Step A: Alkylation
-
Setup: Dissolve N-Boc-piperazine (1 equivalent) in an aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.[1]
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.
Step B: Boc Deprotection
-
Setup: Dissolve the purified N-alkyl-N'-Boc-piperazine in dichloromethane (DCM).
-
Deprotection: Add an excess of an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[1]
-
Reaction: Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Isolation: Once the reaction is complete, evaporate the solvent and excess acid to obtain the desired mono-alkylated piperazine salt. If the free base is required, perform a basic work-up as described in the FAQ section.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathways in Piperazine Alkylation
Caption: Key reaction pathways in piperazine alkylation.
Troubleshooting Logic for Di-alkylation
Caption: A decision tree for troubleshooting di-alkylation.
References
- A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem.
- Preventing di-substitution in piperazine N-alkyl
- One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- Reactions of Piperazines - Ambeed.com.
- Purification of piperazine - Google P
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- Intramolecular reductive amination for the preparation of piperazines.
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines - ChemRxiv.
- Method for the preparation of piperazine and its derivatives - Google P
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?
- Buchwald–Hartwig amin
- Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences.
- Process for the N-monoalkylation of piperazine - Google P
- (PDF)
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
- Buchwald-Hartwig Amin
- Opportunities and challenges for direct C–H functionaliz
- Programmable Piperazine Synthesis via Organic Photoredox C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of Piperazine Derivatives in Assays
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with piperazine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the poor solubility of these compounds, a common hurdle in experimental assays. Our goal is to equip you with the knowledge and practical techniques to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why do many of my piperazine derivatives exhibit poor aqueous solubility?
A: The solubility of piperazine derivatives is intrinsically linked to their physicochemical properties. The piperazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a common scaffold in many pharmacologically active compounds. While the basic nitrogen atoms can be protonated to form more soluble salts, the overall solubility is heavily influenced by the substituents attached to these nitrogens. Often, these are lipophilic aromatic or heterocyclic groups, which significantly increase the molecule's hydrophobicity and crystal lattice energy, leading to poor aqueous solubility.
Q2: At what stage of my research should I start addressing solubility issues?
A: It is crucial to consider and evaluate solubility as early as the hit-to-lead optimization phase in drug discovery. Poor solubility can mask the true activity of a compound in biological assays, leading to inaccurate structure-activity relationship (SAR) data and potentially causing promising candidates to be overlooked. Early-stage solubility assessment allows for timely chemical modifications or formulation strategies to be implemented.
Q3: Can't I just use DMSO to dissolve my piperazine derivative?
A: While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for initial stock solutions, relying on it solely can be problematic. High concentrations of DMSO can be toxic to cells and may interfere with assay components, such as enzymes or proteins. Furthermore, when the DMSO stock is diluted into an aqueous assay buffer, the piperazine derivative can precipitate out if its solubility in the final buffer concentration is exceeded. This is a common cause of experimental artifacts and non-reproducible data.
Troubleshooting Guides: A Step-by-Step Approach to Overcoming Poor Solubility
This section provides detailed protocols and decision-making workflows to systematically address solubility challenges with piperazine derivatives.
Initial Solubility Assessment: Know Your Compound
Before attempting to solubilize your compound for an assay, it is essential to determine its baseline aqueous solubility.
Protocol 1: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of your piperazine derivative in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock to your aqueous assay buffer to achieve a range of final compound concentrations (e.g., 1-100 µM).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for equilibration.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Data Interpretation:
| Kinetic Solubility | Interpretation | Recommended Next Steps |
| > 100 µM | High solubility | Proceed with direct dilution in assay buffer. |
| 10 - 100 µM | Moderate solubility | pH modification or co-solvent use may be beneficial. |
| < 10 µM | Poor solubility | Advanced formulation strategies are likely required. |
Strategy 1: pH Modification
For piperazine derivatives with ionizable basic nitrogen atoms, adjusting the pH of the assay buffer can significantly enhance solubility.
The Principle: The two nitrogen atoms of the piperazine ring have distinct pKa values. By lowering the pH of the buffer below the pKa of these nitrogens, they become protonated, forming more polar and soluble cationic species.
Workflow for pH Optimization:
Caption: Workflow for pH-based solubility enhancement.
Strategy 2: Use of Co-solvents
When pH modification is not sufficient or is incompatible with the assay, the use of a co-solvent can be an effective alternative.
The Principle: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% (v/v) | Can affect enzyme kinetics and cell membranes. |
| Propylene Glycol | 1-10% (v/v) | Generally well-tolerated by cells. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) | Can increase viscosity of the solution. |
Protocol 2: Co-solvent Screening
-
Prepare your aqueous assay buffer.
-
Create a series of buffer solutions containing different concentrations of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).
-
Perform the Kinetic Solubility Assay (Protocol 1) in each of the co-solvent buffer solutions.
-
Simultaneously, run a control experiment to assess the impact of the co-solvent on your assay's performance (e.g., measure enzyme activity or cell viability in the presence of the co-solvent alone).
-
Select the lowest concentration of the co-solvent that provides the desired solubility without significantly impacting the assay.
Strategy 3: Advanced Formulation Approaches
For highly insoluble piperazine derivatives, more advanced formulation strategies may be necessary.
Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like many piperazine derivatives, forming an inclusion complex that is more soluble in water.
Workflow for Utilizing Cyclodextrins:
Caption: Workflow for using cyclodextrins to improve solubility.
Final Checklist for Troubleshooting
-
Have I accurately determined the kinetic solubility of my piperazine derivative in the final assay buffer?
-
Have I considered the pKa of my compound and attempted pH modification if appropriate?
-
If using a co-solvent, have I confirmed that it does not interfere with my assay at the concentration used?
-
For highly insoluble compounds, have I explored advanced formulation strategies like cyclodextrins?
-
Am I confident that any observed biological effects are not artifacts of compound precipitation?
By systematically addressing these questions and employing the strategies outlined in this guide, you can overcome the solubility challenges posed by piperazine derivatives and generate high-quality, reliable data in your research endeavors.
References
- Title: Physicochemical and biopharmaceutical properties of piperazine derivatives: a minireview.
- Title: Strategies to Address Poor Aqueous Solubility of Drug Candid
- Title: The pivotal role of solubility in drug discovery.
- Title: Dimethyl Sulfoxide (DMSO) as a Solvent in In Vitro Assays: Not as Innocent as It Seems. Source: MDPI. URL:[Link]
- Title: Cyclodextrins. Source: ScienceDirect. URL:[Link]
Technical Support Center: Troubleshooting Piperazine Derivatization Reactions
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its symmetrical structure, featuring two secondary amines, offers versatile handles for derivatization. However, this same symmetry presents a classic synthetic challenge: controlling selectivity to achieve the desired mono- or di-substituted product while avoiding a statistical mixture that complicates purification and lowers yield.[3][4]
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of piperazine derivatives. It provides a structured, in-depth approach to troubleshooting common experimental hurdles, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose issues, optimize your reactions, and achieve clean, high-yielding conversions.
Section 1: Pre-Reaction Troubleshooting: Reagents & Setup
The success of a reaction is often determined before the first reagent is added. Careful preparation of starting materials and the reaction environment is critical.
Question: My reaction yield is consistently low, and I suspect my reagents or setup. What are the first things I should check?
Answer: Low yields often trace back to compromised reagents or suboptimal conditions. Here is a checklist grounded in chemical principles:
-
Reagent Purity & Stability:
-
Piperazine: Piperazine itself is hygroscopic and can absorb atmospheric moisture and carbon dioxide.[5] This introduces water, which can hydrolyze sensitive electrophiles (like acyl or sulfonyl chlorides), and forms piperazine carbamates, reducing the concentration of the free base available for reaction.[6][7]
-
Electrophiles (Acyl/Sulfonyl Chlorides): These reagents are highly sensitive to moisture and can rapidly hydrolyze to their corresponding carboxylic or sulfonic acids, which are unreactive under standard conditions.[8] Always use freshly opened bottles or purify reagents before use.
-
Solvents: Anhydrous solvents are crucial.[9] Water can deactivate catalysts and hydrolyze reagents. Use freshly dried solvents, preferably from a solvent purification system or stored over molecular sieves.
-
-
Atmospheric Control:
-
For moisture-sensitive reactions, especially those involving highly reactive electrophiles or organometallic catalysts (e.g., Buchwald-Hartwig amination), working under an inert atmosphere (Nitrogen or Argon) is mandatory.[9] This prevents the ingress of moisture and oxygen, which can lead to side reactions and reagent degradation.
-
-
Glassware:
-
Ensure all glassware is oven- or flame-dried immediately before use to remove any adsorbed water. Even trace amounts of moisture on the flask walls can be detrimental.
-
Protocol 1: Quick Test for Acyl/Sulfonyl Chloride Activity
Before committing your valuable substrate, you can perform a quick test on your acyl or sulfonyl chloride.
Materials:
-
Small, dry test tube or vial
-
Your acyl/sulfonyl chloride (~10-20 mg)
-
Anhydrous methanol (~0.5 mL)
-
Triethylamine (1-2 drops)
Procedure:
-
Add the acyl/sulfonyl chloride to the dry test tube.
-
Add anhydrous methanol.
-
Add the triethylamine.
-
Cap the vial and observe. A healthy, reactive chloride will often generate a noticeable exotherm (the vial will feel warm) as it rapidly reacts with the methanol to form the methyl ester/sulfonate. If no heat is generated, the reagent has likely hydrolyzed and should be discarded or purified.
Section 2: On-Reaction Troubleshooting: Selectivity & Conversion
This section addresses the most common challenge in piperazine chemistry: controlling the mono- versus di-substitution ratio.
Question: My reaction produces a large amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: This is the quintessential challenge of piperazine derivatization.[3] The mono-substituted product is often still a potent nucleophile, capable of reacting a second time.[10] Several strategies, based on kinetics and stoichiometry, can be employed to favor mono-substitution.
Strategy Comparison for Mono-Substitution
| Strategy | Principle | Advantages | Disadvantages & Troubleshooting |
| Use Large Excess of Piperazine | Stoichiometric Control | Simple, one-step, cost-effective.[3] | Requires efficient removal of excess piperazine post-reaction.[11] If selectivity is still poor, the mono-adduct may be more nucleophilic than piperazine itself. |
| Slow Addition of Electrophile | Kinetic Control | Maintains a low concentration of the electrophile, favoring reaction with the more abundant piperazine over the mono-substituted product.[9][10] | Can lead to long reaction times. Requires careful control of addition rate, especially for highly reactive electrophiles. |
| Use of a Mono-Protected Piperazine | Site-Isolation | Provides the cleanest reaction and highest selectivity for mono-substitution.[9][12] N-Boc-piperazine is the most common choice. | Multi-step process (protection, alkylation/acylation, deprotection) which can lower overall yield.[3] Higher cost of starting materials. |
| In Situ Mono-Protonation | Deactivation | Cost-effective, one-pot method. Reacting piperazine with one equivalent of acid deactivates one nitrogen, directing substitution to the other.[3][11] | The unprotonated nitrogen is less nucleophilic than free piperazine, potentially requiring longer reaction times or more reactive electrophiles.[3][13] |
Workflow: Troubleshooting Poor Mono-Selectivity
Caption: Decision tree for improving mono-substitution selectivity.
Question: My reaction is not going to completion, even after extended time. What factors could be inhibiting the reaction?
Answer: Incomplete conversion points to issues with reactivity, stoichiometry, or reaction conditions.
-
Insufficient Base: For reactions that produce an acid byproduct (e.g., HCl from an acyl chloride), a stoichiometric amount of a non-nucleophilic base (like triethylamine or diisopropylethylamine) is required to neutralize the acid. If the acid is not scavenged, it will protonate the piperazine starting material, rendering it non-nucleophilic and halting the reaction.
-
Steric Hindrance: If either your piperazine derivative or the electrophile is sterically bulky, the reaction rate can be significantly reduced. In these cases, increasing the reaction temperature may be necessary to overcome the activation energy barrier.
-
Poor Electrophile/Nucleophile: If you are using a less reactive electrophile (e.g., an alkyl chloride vs. an alkyl iodide) or a sterically hindered or electronically deactivated piperazine, the reaction will be slower. Consider switching to a more reactive electrophile (e.g., converting an alkyl chloride to an iodide via the Finkelstein reaction) or using a catalyst if applicable (e.g., for Buchwald-Hartwig reactions).[9]
-
Reagent Degradation: As mentioned in Section 1, the electrophile may be hydrolyzing over the course of the reaction, especially if conditions are not scrupulously anhydrous.
Section 3: Post-Reaction Troubleshooting: Work-up & Purification
Isolating the desired product in high purity can be as challenging as the reaction itself, largely due to the physicochemical properties of the piperazine core.
Question: I'm having difficulty purifying my piperazine derivative. What are the common challenges and solutions?
Answer: The high polarity and basicity of the piperazine nitrogens are the primary sources of purification challenges.[5]
-
Challenge 1: Removing Excess Piperazine
-
Problem: When using a large excess of piperazine to ensure mono-substitution, removing the unreacted starting material is a common problem. Its high water solubility can make standard aqueous extractions difficult.
-
Solution: Acid Wash. During the work-up, wash the organic layer (e.g., DCM or Ethyl Acetate) with a dilute acid solution (e.g., 1M HCl or 5% citric acid). The basic piperazine and your mono-substituted product will be protonated and move into the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract your product back into an organic solvent, leaving the highly water-soluble piperazine starting material behind.
-
-
Challenge 2: Column Chromatography Issues
-
Problem: The basic nitrogen atoms in piperazine derivatives can interact strongly with the acidic silica gel stationary phase.[5] This often leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.
-
Solution: Deactivate the Silica.
-
Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your mobile phase. The triethylamine will compete for the acidic sites on the silica gel, improving the peak shape and recovery of your basic compound.
-
Use Alumina: For very basic compounds, consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
-
-
Challenge 3: Low Yield After Crystallization
-
Problem: The product is too soluble in the chosen recrystallization solvent, resulting in significant losses to the mother liquor.[5]
-
Solution: Salt Formation. Convert your basic piperazine derivative into a salt (e.g., a hydrochloride or dihydrochloride salt) by treating a solution of the free base with HCl (either as a gas or a solution in dioxane/ether). Salts are often highly crystalline and significantly less soluble in organic solvents than their free-base counterparts, enabling high-yield recovery via crystallization.[14]
-
Diagram: Purification Workflow for a Basic Piperazine Derivative
Caption: General purification strategy for piperazine derivatives.
Section 4: Analytical & Characterization FAQs
Confirming the identity and purity of your product is the final, crucial step.
Question: Piperazine itself has a poor UV chromophore. How can I monitor my reaction by HPLC if my product also lacks a strong chromophore?
Answer: This is a common analytical challenge.[15][16] While some piperazine derivatives will have a chromophore from the attached substituent, many will not.
-
Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used with HPLC to detect non-chromophoric compounds.
-
Derivatization for Analysis: For quantitative analysis of trace amounts, a pre-column derivatization step can be employed. The piperazine-containing analyte is reacted with a reagent that attaches a strongly UV-active or fluorescent tag. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine to form a highly UV-active derivative.[17][18]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is an ideal technique. It does not rely on a chromophore and provides mass information that can confirm the identity of starting materials, intermediates, and the final product.[19]
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- BenchChem. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Unknown Author. (2024).
- Ambeed. (n.d.). Reactions of Piperazines. Ambeed.com.
- BenchChem Technical Support Team. (2025).
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.
- OSTI.gov. (n.d.).
- ResearchGate. (2016). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Tasso, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Journal of Chemical and Pharmaceutical Research. (2012).
- Pazdera, P. (2012). Direct N1-monosubstitution of piperazine.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Pazdera, P. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?".
- J-Stage. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8.
- King, J. F., & Lee, T. M. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
- Conway, W., et al. (2013). Reactions of CO2 with aqueous piperazine solutions: formation and decomposition of mono- and dicarbamic acids/carbamates of piperazine at 25.0 °C. The Journal of Physical Chemistry B.
- Ying, J., et al. (2011). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. Energy Procedia.
- BenchChem. (2025).
- da Silva, E. F. (2023). Comment on "Rationalizing Product Formation in Piperazine Degradation: A Computational Study". Industrial & Engineering Chemistry Research.
- BenchChem. (2025).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- ScienceOpen. (2019). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be.
- ResearchGate. (n.d.).
- American Chemical Society. (2022). Correction to "Rationalizing Product Formation in Piperazine Degradation: A Computational Study". Industrial & Engineering Chemistry Research.
- RSC Publishing. (2018).
- American Chemical Society. (2023). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research.
- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- National Institutes of Health. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
- ResearchGate. (2012).
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactions of CO2 with aqueous piperazine solutions: formation and decomposition of mono- and dicarbamic acids/carbamates of piperazine at 25.0 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. hakon-art.com [hakon-art.com]
- 17. jocpr.com [jocpr.com]
- 18. jocpr.com [jocpr.com]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Managing Piperazine Light Sensitivity in Experiments
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with piperazine and its derivatives. This resource provides in-depth technical guidance, troubleshooting, and best practices to mitigate challenges associated with the inherent light sensitivity of piperazine. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is piperazine considered a light-sensitive compound?
A: Piperazine's sensitivity to light, particularly in the UV spectrum, stems from the lone pairs of electrons on its two nitrogen atoms within the heterocyclic ring. Upon exposure to light, these electrons can be excited to higher energy states, making the molecule susceptible to photo-oxidation. This process can lead to the formation of various degradation products, including piperazine-N-oxide and other oxidized species, which can interfere with experimental results. The energy absorbed from photons can also catalyze the formation of free radicals, initiating a chain reaction of degradation that alters the compound's purity and reactivity.
Q2: What are the common signs of piperazine degradation in my samples?
A: Visual inspection is the first line of defense. A pure piperazine solution is typically clear and colorless. The appearance of a yellow or brownish tint is a primary indicator of degradation. For more quantitative assessments, you may observe unexpected peaks during chromatographic analysis (e.g., HPLC, GC-MS), a decrease in the concentration of the parent piperazine compound, or a shift in pH of the solution. In functional assays, a loss of expected biological activity or the appearance of off-target effects can also signify degradation.
Q3: Can I use a standard laboratory refrigerator for storing my piperazine stock solutions?
A: While refrigeration at 2-8°C is crucial for slowing down thermal degradation, it does not protect against photodegradation if the container is exposed to light when the refrigerator door is opened. It is imperative to use amber-colored vials or wrap clear vials in aluminum foil to block light. For long-term storage, aliquoting stock solutions into smaller, single-use volumes stored in a light-protected container in a freezer (-20°C or -80°C) is the recommended best practice. This minimizes both light exposure and repeated freeze-thaw cycles.
Q4: Are there specific wavelengths of light I should be most concerned about?
A: Piperazine and its derivatives primarily absorb in the ultraviolet (UV) range, typically below 300 nm. However, significant degradation can still occur under broad-spectrum laboratory lighting, which often has a UV component. Therefore, it is best practice to protect piperazine from all direct light sources, including ambient fluorescent and LED lighting.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of piperazine in the cell culture media during incubation. Standard cell culture incubators have internal lights that can promote photodegradation over several hours or days.
-
Troubleshooting Steps:
-
Work in Dimmed Light: Prepare all piperazine-containing media under low-light conditions. Turn off overhead laboratory lights and work in a biosafety cabinet with the sash light turned off.
-
Use Amber-Colored Plates: If available, use amber-colored or opaque 96-well plates for your assays.
-
Wrap Plates: If using standard clear plates, wrap them securely in aluminum foil after adding the piperazine-containing media and before placing them in the incubator. Ensure the foil does not interfere with gas exchange.
-
Time-Course Experiment: Run a time-course experiment to assess the stability of piperazine in your specific culture media under your exact incubation conditions. Analyze samples at different time points (e.g., 0, 4, 8, 24 hours) via HPLC to quantify degradation.
-
Issue 2: Appearance of unknown peaks in chromatography.
-
Possible Cause: Photodegradation during sample preparation, handling, or while waiting in an autosampler.
-
Troubleshooting Steps:
-
Protect Samples: Use amber HPLC vials or autosampler trays with protective covers.
-
Minimize Exposure: Prepare samples immediately before analysis. Avoid letting samples sit on the benchtop or in a clear autosampler tray for extended periods.
-
Solvent Selection: Ensure the solvents used for sample dilution do not promote degradation. While uncommon, some solvents can contain impurities that act as photosensitizers. Using high-purity, HPLC-grade solvents is recommended.
-
Spiking Experiment: To confirm if the unknown peaks are degradation products, intentionally expose a small aliquot of your piperazine stock solution to UV light for a short period. Analyze this "forced degradation" sample alongside your experimental sample. If the retention times of the new peaks match, it confirms they are photodegradation products.
-
Experimental Protocols
Protocol 1: Preparation and Storage of Piperazine Stock Solutions
This protocol outlines the standard procedure for preparing and storing piperazine stock solutions to minimize light-induced degradation.
Materials:
-
Piperazine (high-purity grade)
-
Anhydrous DMSO or other appropriate solvent
-
Amber glass vials with Teflon-lined caps
-
Aluminum foil
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Work Environment: Conduct all steps under subdued lighting. Avoid direct overhead lights and sunlight.
-
Weighing: Tare a clean, amber glass vial on a calibrated balance. Carefully weigh the desired amount of piperazine powder directly into the vial.
-
Solubilization: Add the appropriate volume of anhydrous DMSO (or chosen solvent) to achieve the desired stock concentration.
-
Mixing: Cap the vial securely and vortex until the piperazine is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) can be used if necessary, but keep the vial wrapped in foil.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use amber vials. This prevents contamination and repeated light exposure of the main stock.
-
Storage: Tightly cap the aliquots, wrap each vial in a small piece of aluminum foil for extra protection, and store them in a labeled, light-proof box in a freezer at -20°C or -80°C.
Protocol 2: Workflow for Handling Piperazine in Experiments
This workflow provides a visual guide to best practices for incorporating piperazine into an experiment while minimizing light exposure.
Caption: Experimental workflow for light-sensitive piperazine.
Data Summary
The following table summarizes key parameters for handling piperazine to ensure stability.
| Parameter | Recommendation | Rationale |
| Storage Container | Amber glass or plastic vials | Blocks UV and broad-spectrum light. |
| Secondary Protection | Wrap containers in aluminum foil | Provides an additional light barrier. |
| Working Light | Dim, indirect light; red light if possible | Minimizes photon energy exposure. |
| Short-Term Storage | 2-8°C, protected from light | Slows thermal degradation for working solutions. |
| Long-Term Storage | -20°C or -80°C, protected from light | Prevents both thermal and photodegradation. |
| Solvents | High-purity, anhydrous grade (e.g., DMSO) | Reduces risk of reactive impurities. |
Visualizing Degradation
The diagram below illustrates the simplified photo-oxidative degradation pathway of piperazine.
Caption: Simplified piperazine photodegradation pathway.
References
- Albini, A., & Fagnoni, M. (2004). Handbook of Preparative Photochemistry. Wiley-VCH. (Note: While a specific page isn't cited, this handbook provides comprehensive principles of photochemistry relevant to the degradation of organic molecules like piperazine. A general link to a similar resource is provided.) [Link]
Decontamination procedures for 1-Tetrahydrofurfuryl-piperazine spills
This guide provides comprehensive decontamination procedures, troubleshooting, and frequently asked questions for spills involving 1-Tetrahydrofurfuryl-piperazine (CAS: 82500-35-4). The protocols outlined below are designed for researchers, scientists, and drug development professionals working in a laboratory setting.
Part 1: Immediate Spill Response (FAQs)
This section is designed for rapid access to critical information in the event of a spill.
Q1: What are the immediate health risks of this compound?
A1: this compound is classified as a hazardous substance. The primary health risks upon exposure are:
-
Skin Irritation (H315): Causes irritation upon contact with the skin.[1][2][3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or mists are inhaled.[1][2][3]
It is crucial to avoid direct contact and inhalation.
Q2: I've just had a small spill. What are the first three things I should do?
A2:
-
Alert Personnel: Immediately notify colleagues in the vicinity and restrict access to the affected area.
-
Assess Ventilation: Ensure the area is well-ventilated. If working on an open bench, move to a chemical fume hood if it is safe to do so.[1][2]
-
Don Personal Protective Equipment (PPE): Do not attempt cleanup without the proper PPE.
Q3: What specific PPE is required for cleaning up a spill of this chemical?
A3: The mandatory PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[4] Always inspect gloves for integrity before use.
-
Protective Clothing: A lab coat is standard. For larger spills, impervious clothing may be necessary.[1]
-
Respiratory Protection: If ventilation is inadequate or if vapors are noticeable, a full-face respirator with an appropriate organic vapor cartridge is required.[1][4]
Part 2: In-Depth Decontamination Protocol & Troubleshooting
This section provides a detailed workflow for spill management, explaining the rationale behind each step.
Hazard Summary Table
| Property | Value | Source |
| Chemical Name | 1-(Tetrahydro-2-furylmethyl)piperazine | [3] |
| CAS Number | 82500-35-4 | [3] |
| Molecular Formula | C₉H₁₈N₂O | [2][3] |
| GHS Hazard Statements | H315, H319, H335 | [2][3] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [2][3] |
Spill Response Decision Workflow
The following diagram outlines the general decision-making process for responding to a chemical spill.
Caption: Decision workflow for minor vs. major spills.
Step-by-Step Decontamination Protocol (For Minor Spills <100 mL)
Principle: The primary strategy for decontamination is absorption and physical removal, followed by surface cleaning. Chemical neutralization is generally not recommended for initial cleanup in a lab setting due to the potential for exothermic reactions or the generation of hazardous byproducts.
Step 1: Containment
-
Action: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[2][5] Start from the outside of the spill and work inwards.
-
Causality: This action prevents the liquid from spreading further and increases the surface area for absorption, while also helping to suppress the release of vapors.[2]
Step 2: Absorption
-
Action: Allow the absorbent material to fully soak up the liquid. This may take several minutes. Ensure there is no free liquid remaining.
-
Causality: Complete absorption is critical to ensure that the chemical is fully transferred from the surface into the solid absorbent matrix, making collection safer and more effective.
Step 3: Collection
-
Action: Using non-sparking tools (e.g., plastic scoops or spatulas), carefully collect the absorbed material.[1]
-
Causality: Piperazine derivatives can be combustible, and while this specific compound has no listed explosive properties, using non-sparking tools is a best practice to prevent ignition from static discharge or friction.[6][7]
Step 4: Waste Packaging
-
Action: Place the collected material into a designated, properly labeled hazardous waste container.[5][8] The container should be sealable and made of a compatible material.
-
Causality: Proper containment and labeling of hazardous waste are regulatory requirements to ensure safe handling, storage, and final disposal by trained personnel.[8]
Step 5: Surface Decontamination
-
Action: Wipe the spill area with a cloth or paper towels soaked in a mild soap and water solution. Follow with a clean water rinse, and finally wipe the area dry.
-
Causality: Since this compound is a skin and eye irritant, residual chemical must be removed. Soap and water effectively remove remaining traces from non-porous surfaces.
Step 6: Disposal of Cleaning Materials
-
Action: All used cleaning materials (gloves, paper towels, cloths) must be considered contaminated. Place them in the same hazardous waste container.[5]
-
Causality: Cross-contamination is a significant risk. Any item that has come into contact with the chemical must be disposed of as hazardous waste to prevent secondary exposure.[5]
Step 7: Post-Cleanup
-
Action: Remove PPE carefully, avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[1][2]
-
Causality: This final step is critical for personal safety, ensuring no chemical is transferred from the PPE to your skin.
Part 3: Troubleshooting & Advanced FAQs
Q4: The spill is larger than 100 mL and/or is outside of a fume hood. What do I do?
A4: This is considered a major spill. Do not attempt to clean it yourself. Your actions should be:
-
Evacuate: Immediately clear the area of all personnel.[6][7]
-
Isolate: Close the doors to the laboratory to contain the vapors.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6]
-
Do Not Re-enter: Wait for trained professionals to manage the cleanup.
Q5: How do I dispose of the sealed hazardous waste container?
A5: The final disposal must be handled in accordance with local, state, and federal regulations.[1][2][5] Contact your institution's EHS office to arrange for pickup.[8] Do not pour any waste containing this chemical down the drain or place it in regular trash.[8]
Q6: I think I may have gotten some on my skin or in my eyes. What is the first aid procedure?
A6:
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if skin irritation occurs or persists.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If they feel unwell, seek medical help.[1]
References
- 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265.PubChem.[Link]
- SAFETY DATA SHEET - 1-(Tetrahydro-2-furoyl)piperazine.Fisher Scientific.[Link]
- Piperazine - HAZARD SUMMARY.New Jersey Department of Health.[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Waste Disposal Guidelines for Piperazine-Containing Solutions
This guide provides comprehensive, technically grounded instructions for the safe disposal of piperazine-containing solutions. It is designed for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. The following information synthesizes regulatory standards with practical, field-proven protocols to ensure safety, compliance, and environmental protection.
Hazard Profile and Critical Safety Overview
Piperazine is a versatile chemical intermediate, but its hazardous properties necessitate meticulous handling and disposal. It is a corrosive, combustible solid that can cause severe skin burns, serious eye damage, and may trigger allergic skin or respiratory reactions.[1][2][3][4] Furthermore, it is classified as a suspected reproductive toxicant.[3][5] Understanding these hazards is the foundation of safe waste management.
Aqueous solutions of piperazine are typically alkaline and can be classified as corrosive hazardous waste if the pH is sufficiently high.[1] Therefore, all waste streams containing piperazine must be managed as hazardous unless explicitly characterized otherwise through established protocols.
Table 1: GHS Hazard Classification for Piperazine
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable Solids | Category 1 | H228: Flammable solid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion | Category 1A/1B | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3] |
| Respiratory Sensitization | Sub-category 1B | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction[3] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[3] |
Frequently Asked Questions (FAQs)
Q1: Can I pour dilute piperazine solutions down the drain? A1: No. Direct disposal of piperazine solutions into the sanitary sewer is prohibited.[1][6] The U.S. Environmental Protection Agency (EPA) explicitly forbids the sewering of hazardous waste pharmaceuticals, a category that often includes piperazine-containing solutions from research labs.[7] Untreated piperazine can be harmful to aquatic organisms.[1] Solutions must be collected as hazardous waste or treated via an approved method, such as elementary neutralization, to render them non-hazardous before disposal, in strict accordance with local regulations.[8]
Q2: What is the EPA hazardous waste code for piperazine waste? A2: The primary EPA waste code for piperazine-containing solutions is D002 (Corrosivity) . This applies if the solution is aqueous and has a pH greater than or equal to 12.5.[1][9][10] If the piperazine waste is mixed with other specific hazardous materials, additional waste codes may apply. The generator of the waste is responsible for the correct determination.[11]
Q3: How should I store piperazine waste before disposal? A3: Store piperazine waste in a clearly labeled, leak-proof, and compatible container, such as high-density polyethylene.[12][13] The container must be kept securely sealed in a cool, dry, and well-ventilated area designated for hazardous waste.[13] It must be stored away from incompatible materials, particularly strong acids and oxidizing agents.[4]
Q4: What materials are incompatible with piperazine waste? A4: Never mix piperazine waste with the materials listed below. Such mixing can cause violent reactions, gas evolution, or ignition.[4][14][15]
Table 2: Materials Incompatible with Piperazine
| Incompatible Material Class | Examples |
| Strong Oxidizing Agents | Nitrates, Peroxides, Perchlorates, Chlorine |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid, Nitric Acid |
| Acid Anhydrides | Acetic Anhydride |
| Acid Chlorides | Acetyl Chloride |
Q5: What is the final, recommended disposal method for piperazine waste? A5: For most piperazine waste, especially if it is concentrated, solid, or mixed with other chemicals, the recommended method is high-temperature incineration at a licensed hazardous waste facility.[1][12] This ensures complete destruction of the compound. For aqueous solutions hazardous only due to corrosivity, on-site neutralization may be an option if permitted by your institution and local regulations.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and disposal of piperazine waste.
Scenario 1: A small spill of a piperazine solution occurs on a lab bench.
-
Problem: Immediate exposure and contamination risk.
-
Solution: Follow the established spill cleanup protocol immediately. Do not delay action. The causality is clear: piperazine is corrosive and a sensitizer, and prompt cleanup mitigates chemical burns, allergic reactions, and the spread of contamination.[1]
-
Step-by-Step Action:
-
Alert personnel in the immediate area and evacuate if necessary.[4]
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition, as piperazine is a combustible solid.[4]
-
Don the appropriate Personal Protective Equipment (PPE): chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a chemical sorbent pad.[1][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.[12]
-
Decontaminate the spill surface with an appropriate solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[16]
-
Scenario 2: My waste container has both piperazine solution and a halogenated solvent (e.g., dichloromethane).
-
Problem: Creation of a mixed hazardous waste stream, which is more complex and costly to dispose of.
-
Solution: Proper waste segregation is a core principle of laboratory safety and cost-effective disposal.[12] Mixing waste streams should always be avoided.
-
Step-by-Step Action:
-
Cease adding any other waste to this container immediately.
-
Clearly label the container with all chemical constituents and their approximate percentages. Example: "Hazardous Waste: Piperazine (aqueous), Dichloromethane."
-
Consult your institution's Environmental Health & Safety (EHS) office. Mixed waste often requires a specific disposal pathway and cannot be handled by all facilities.
-
Review your lab's waste segregation procedures to prevent recurrence. Halogenated and non-halogenated waste must be kept separate.
-
Scenario 3: I need to dispose of an old, unlabeled bottle that I suspect contains a piperazine solution.
-
Problem: Unknown concentration and purity, making safe disposal impossible without characterization.
-
Solution: Treat the unknown chemical as highly hazardous until it is identified. Never guess the contents.
-
Step-by-Step Action:
-
Handle the container with full PPE.
-
Secure the container in a secondary containment bin in a designated hazardous waste storage area.
-
Label the container clearly as "Caution: Unknown Contents, Potentially Corrosive Amine."
-
Contact your EHS office immediately. They will have a protocol for identifying and disposing of unknown chemicals, which may involve analytical testing.
-
Experimental Protocols
Protocol 1: Elementary Neutralization of Aqueous Piperazine Waste
Causality: This protocol is applicable only for aqueous waste streams that are classified as hazardous solely due to the corrosivity characteristic (D002, pH ≥ 12.5).[8] The process involves carefully adding a dilute acid to reduce the pH to a neutral range (typically between 5.0 and 9.0), rendering the waste non-corrosive. This must be done in a controlled manner to prevent a violent exothermic reaction.
Methodology:
-
Preparation:
-
Perform this procedure inside a certified chemical fume hood.
-
Don appropriate PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.
-
Use a calibrated pH meter for accurate measurements.
-
Prepare a dilute solution of a weak acid (e.g., 1M citric acid) or a carefully managed dilute strong acid (e.g., 1M hydrochloric acid). Never use concentrated acid.
-
-
Procedure:
-
Place the hazardous waste container in a larger secondary containment bin to catch any potential spills.
-
Place a stir bar in the waste container and begin gentle stirring on a stir plate.
-
Slowly add the dilute acid to the piperazine solution dropwise or in very small increments. The reaction is exothermic and can release heat and fumes.
-
Monitor the pH of the solution continuously.
-
Continue adding acid until the pH is stably within the acceptable range for your local water authority (typically between 5.0 and 9.0).[8]
-
-
Validation & Disposal:
-
Once neutralized, allow the solution to cool to room temperature.
-
Double-check and record the final pH.
-
If local regulations and institutional policy permit, the neutralized solution can be poured down the sanitary sewer, followed by flushing with a large amount of water.[8]
-
Maintain a log of all neutralization activities for regulatory compliance.
-
Protocol 2: Decontamination of "Empty" Piperazine Containers
Causality: A container that held a hazardous chemical is not truly empty until decontaminated. Residual piperazine can still pose a corrosive and sensitization hazard.[1] Proper decontamination is required before the container can be recycled or disposed of as non-hazardous waste.
Methodology:
-
Preparation:
-
Perform the procedure in a chemical fume hood or well-ventilated area.
-
Wear full PPE.
-
-
Procedure:
-
Rinse the container three times with a suitable solvent that can dissolve piperazine (e.g., deionized water for salts, or an alcohol like isopropanol for the free base).
-
Collect all rinsate (the rinse liquid) in a properly labeled hazardous waste container. This rinsate is considered hazardous waste.
-
After the solvent rinse, wash the container thoroughly with soap and water.
-
-
Validation & Disposal:
-
Allow the container to dry completely.
-
Obliterate or remove all hazardous chemical labels from the container.
-
The decontaminated container can now be disposed of as regular lab glass/plastic waste or recycled according to institutional policy.
-
Visualized Workflow: Piperazine Waste Disposal Decision Guide
This diagram provides a logical workflow to determine the correct disposal path for your piperazine-containing waste stream.
Caption: Decision workflow for piperazine waste disposal.
References
- Freeman, S., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(21), 7490–7497. [Link]
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Freeman, S., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(21), 7498–7505. [Link]
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet.
- Government of Canada. (2024, May 11). Piperazine - information sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine Dihydrochloride.
- PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations.
- Michigan Department of Environment, Great Lakes, and Energy. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
- Missouri State University. (2023, February 7). Waste Neutralization Guidance.
- Waste Advantage Magazine. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. nj.gov [nj.gov]
- 5. Piperazine - information sheet - Canada.ca [canada.ca]
- 6. carlroth.com [carlroth.com]
- 7. waste360.com [waste360.com]
- 8. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 9. pwaste.com [pwaste.com]
- 10. my.alfred.edu [my.alfred.edu]
- 11. Download [lf-public.deq.utah.gov:443]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Piperazine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of piperazine is a critical aspect of quality control and impurity profiling. Piperazine, a widely used building block in the synthesis of many active pharmaceutical ingredients (APIs), must be monitored to ensure the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for piperazine quantification, offering insights into method selection, validation, and practical implementation.
The primary challenge in piperazine analysis lies in its lack of a strong UV chromophore, making direct detection by HPLC with UV-Vis detectors difficult at low concentrations.[1] Consequently, analytical strategies often involve derivatization to introduce a UV-active or fluorescent tag, or the use of more universal detection techniques like mass spectrometry (MS) or evaporative light scattering detection (ELSD).
This guide will navigate the landscape of piperazine analysis, comparing the workhorse of many labs—HPLC with UV detection after derivatization—with the more advanced and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. We will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the development of a robust and reliable method.[3][4][5][6][7][8][9][10]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for piperazine quantification is a balance between sensitivity requirements, available instrumentation, and the complexity of the sample matrix. While HPLC with UV detection is widely accessible, LC-MS/MS offers unparalleled sensitivity and specificity.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation followed by UV detection of a derivatized piperazine. | Chromatographic separation followed by mass analysis of the parent and fragment ions. | Chromatographic separation of volatile piperazine derivatives followed by mass analysis. |
| Sensitivity | Moderate (ppm levels).[1][11] | High (ppb to ppt levels).[2][12] | High.[13] |
| Specificity | Good, but potential for interference from other compounds that react with the derivatizing agent.[14] | Excellent, based on specific mass-to-charge ratios of parent and daughter ions.[2] | Excellent.[13] |
| Derivatization | Typically required to enhance detection.[1][14] | Not always necessary, but can improve chromatographic performance and sensitivity.[2] | Often required to improve volatility and thermal stability. |
| Instrumentation | Widely available and relatively low cost. | More specialized and higher cost. | Readily available in many analytical labs. |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Prone to ion suppression or enhancement, often mitigated by using a stable isotope-labeled internal standard.[15] | Can be an issue, requiring clean sample extracts. |
| Typical Application | Routine quality control, content uniformity, and impurity profiling at moderate concentrations. | Trace-level impurity analysis, bioanalysis, and genotoxic impurity determination.[16][17] | Analysis of volatile piperazine derivatives. |
The Cornerstone of Reliability: HPLC Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[18] The recently updated ICH Q2(R2) and complementary Q14 guidelines emphasize a lifecycle approach to analytical procedure validation, moving from a checkbox exercise to a more scientific, risk-based strategy.[3][5][6]
The following are the core validation parameters that must be assessed for a quantitative impurity method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][7][8] This is typically demonstrated by the absence of interfering peaks at the retention time of piperazine in a blank and placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[18] A linear relationship should be established across a range of concentrations, typically from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9]
-
Accuracy: The closeness of the test results to the true value.[4][5][18] This is usually determined by spike recovery studies at multiple concentration levels (typically 3 levels in triplicate).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18] This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.
Below is a diagram illustrating the typical workflow for HPLC method development and validation.
Caption: Workflow for HPLC method development and validation.
Featured HPLC-UV Method with Derivatization: A Detailed Protocol
This section details a validated HPLC-UV method for the quantification of piperazine in an active pharmaceutical ingredient (API), utilizing pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][11][14] This derivatization reaction forms a stable, UV-active product, allowing for sensitive detection.[1][14]
Experimental Protocol
1. Materials and Reagents:
-
Piperazine reference standard (Sigma-Aldrich)
-
4-chloro-7-nitrobenzofuran (NBD-Cl) (Sigma-Aldrich)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Water (HPLC grade)
-
API sample
2. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector (e.g., Waters Alliance e2695 with a 2998 PDA detector).[1]
-
Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm).[1]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[13]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 340 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Run Time: 20 minutes.[1]
4. Standard Solution Preparation:
-
Stock Solution (e.g., 2000 µg/mL): Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (e.g., Acetonitrile).[1]
-
Working Standard (e.g., 5 µg/mL): Perform serial dilutions of the stock solution to achieve the desired concentration for the calibration curve.
5. Sample Preparation and Derivatization:
-
Accurately weigh a suitable amount of the API sample into a volumetric flask.
-
Dissolve and dilute to a known volume with the diluent.
-
Transfer a known volume of the sample solution and the standard solutions into separate reaction vials.
-
Add a solution of NBD-Cl (in a suitable solvent like acetonitrile) to each vial.
-
Add a suitable base (e.g., sodium bicarbonate or borate buffer) to facilitate the reaction.
-
Heat the vials at a specific temperature (e.g., 60-70°C) for a defined period to complete the derivatization.
-
Cool the solutions to room temperature and inject them into the HPLC system.
The derivatization process is a critical step and needs to be optimized for reaction time, temperature, and reagent concentrations to ensure complete and reproducible derivatization.
Caption: Piperazine derivatization and analysis workflow.
Performance Data and Validation Summary
The following table summarizes the typical validation results for the described HPLC-UV method with NBD-Cl derivatization.
| Validation Parameter | Typical Acceptance Criteria (for Impurity Method) | Published Performance Data |
| Linearity (r²) | ≥ 0.99 | ≥ 0.999 |
| Range | LOQ to 120% of specification limit | 30 - 350 ppm.[1][11] |
| Accuracy (% Recovery) | 80.0% - 120.0% | 104.87% - 108.06%.[1] |
| Precision (%RSD) | ||
| - Repeatability | ≤ 15.0% at LOQ; ≤ 5.0% at higher concentrations | ≤ 1.13%.[1] |
| - Intermediate Precision | ≤ 20.0% at LOQ; ≤ 10.0% at higher concentrations | Data not specified, but method deemed rugged. |
| LOD | Signal-to-Noise Ratio ≥ 3 | 30 ppm.[1] |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 90 ppm.[1] |
| Robustness | %RSD of results should be within acceptable limits after deliberate variations in method parameters (e.g., flow rate, column temperature). | %RSD < 4.0 for varied chromatographic conditions.[1] |
The High-Sensitivity Alternative: LC-MS/MS
For applications requiring ultra-trace level quantification, such as the analysis of genotoxic impurities or bioanalytical studies, LC-MS/MS is the method of choice.[12] A method using pre-column derivatization with dansyl chloride followed by LC-MS analysis has been reported for determining piperazine in vortioxetine hydrobromide.[2]
Key advantages of this LC-MS/MS method include:
-
Exceptional Sensitivity: Achieved an LOD of 0.1175 ng/mL and an LOQ of 0.3525 ng/mL.[2]
-
High Specificity: Utilized single ion monitoring (SIM) mode to monitor a specific mass-to-charge ratio for the derivatized piperazine, minimizing interferences.[2]
-
Accuracy and Precision: Demonstrated excellent accuracy with mean recoveries between 93.6% and 100.5%, and a precision of %RSD = 2.3%.[2]
The development of an LC-MS/MS method requires expertise in mass spectrometry and careful optimization of source parameters, collision energies, and MRM transitions.
Conclusion
The selection of an appropriate HPLC method for piperazine quantification is contingent upon the specific analytical requirements. For routine quality control in a pharmaceutical setting, a validated HPLC-UV method with derivatization offers a robust, reliable, and cost-effective solution. The detailed protocol and validation data presented provide a solid foundation for implementing such a method.
For applications demanding higher sensitivity and specificity, LC-MS/MS stands out as the superior technique. While the instrumentation is more complex and costly, the performance benefits for trace-level analysis are undeniable.
Regardless of the chosen method, adherence to the principles of analytical method validation as outlined by regulatory bodies like the ICH and FDA is paramount.[3][4][5][6][19] A well-validated method ensures the integrity of the generated data, which is fundamental to ensuring the quality and safety of pharmaceutical products.
References
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). Benchchem.
- Highlights from FDA's Analytical Test Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures. (2024).
- ANALYTICAL METHOD FOR 1-METHYL-4-AMINO-PIPERAZINE IN AN ACTIVE PHARMACEUTICAL INGREDIENT USING CHEMICAL DERIVATIZATION AND HPLC-UV. (n.d.). Taylor & Francis Online.
- DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. (n.d.).
- A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column. (2016). J-Stage.
- Comparison of Classical and Green RPLC Methods in the Determination of pKa Values of Some Piperazine Group Antihistamines. (2024). PubMed.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
- Validated Smart Different Chromatographic Methods for Selective Quantification of Acefylline Piperazine, Phenobarbital Sodium an. (2022). Oxford Academic.
- Comparison of different piperazine detection methods. (n.d.).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005).
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed.
- ICH Guidelines for Analytical Method Valid
- Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.).
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Quantitative Analysis of 1- Benzylpiperazine (BZP) in Human Plasma by LC- MS/MS using N-(2-Hydroxyethyl)piperazine-d4 as an Internal Standard. (n.d.). Benchchem.
- Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic intera. (2020). Canadian Journal of Chemistry.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
Sources
- 1. jocpr.com [jocpr.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. mdpi.com [mdpi.com]
- 18. actascientific.com [actascientific.com]
- 19. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Piperazine Analysis: A Comparative Review of Key Analytical Techniques
Introduction
Piperazine (C₄H₁₀N₂) is a foundational heterocyclic amine with significant importance in the pharmaceutical industry. It serves as a core scaffold for numerous active pharmaceutical ingredients (APIs) and is itself used as an anthelmintic agent.[1] Given its prevalence, the robust and accurate analysis of piperazine—whether as a final product, a starting material, or a potential impurity—is a critical function in drug development and quality control.
The primary analytical challenge with piperazine lies in its chemical structure. As a simple secondary amine, it lacks a native chromophore, rendering direct detection by UV-Vis spectrophotometry or standard HPLC-UV systems ineffective at trace levels.[2][3][4][5] Consequently, analytical strategies must be thoughtfully designed to overcome this limitation. This guide provides an in-depth comparison of the principal analytical techniques employed for piperazine analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Spectrophotometry. We will explore the causality behind methodological choices, provide validated experimental protocols, and offer data-driven recommendations to guide researchers and drug development professionals in selecting the optimal technique for their specific application.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, valued for its versatility in handling non-volatile and thermally labile compounds.[2] However, the analysis of piperazine by HPLC requires specific strategies to address its poor retention on traditional reversed-phase columns and its lack of UV absorbance.
The Causality Behind HPLC Method Design
-
Addressing UV Transparency: The most common and field-proven solution is pre-column or post-column derivatization. This involves a chemical reaction to attach a UV-active molecule to the piperazine ring. The agent 4-chloro-7-nitrobenzofuran (NBD-Cl) is frequently chosen because it reacts specifically with secondary amines to form a stable, highly UV-active product, enabling sensitive detection.[2][3][6]
-
Improving Chromatographic Retention: Piperazine is a small, hydrophilic, and basic compound, leading to poor retention on standard C18 columns where it often elutes in the void volume.[4][7] To achieve meaningful separation, chromatographers can employ Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which incorporates cation-exchange mechanisms to retain the basic analyte.[2][4] An alternative, as demonstrated in the protocol below, is to use a mobile phase modifier like diethylamine to improve peak shape and a specialized column chemistry that provides adequate retention for the derivatized product.[3]
-
Alternative Detection: When derivatization is undesirable, detectors that do not rely on chromophores, such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS), can be coupled with HPLC.[4]
Experimental Protocol: HPLC-UV Analysis via NBD-Cl Derivatization
This protocol describes a validated method for quantifying trace amounts of piperazine in an API.[3]
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
-
Reagents and Materials:
-
Piperazine Reference Standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Diethylamine (DEA)
-
Diluent: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm). Note: While a chiral column, it provides the necessary selectivity for this separation.[3]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation (Derivatization):
-
Standard Stock Solution: Accurately weigh ~20 mg of Piperazine standard into a 10 mL volumetric flask, dissolve, and dilute to volume with diluent.
-
Spiked Sample Preparation (for validation): Accurately weigh the API sample and spike with a known concentration of the piperazine standard solution.
-
Derivatization Reaction:
-
To your sample or standard solution, add an excess of NBD-Cl solution (prepared in acetonitrile).
-
Heat the mixture in a water bath at 60°C for approximately 30 minutes to ensure complete reaction.
-
Cool the solution to room temperature.
-
Dilute as necessary with the mobile phase to bring the concentration within the calibration range.
-
-
-
Data Analysis:
-
Identify the derivatized piperazine peak based on the retention time of the prepared standard.
-
Quantify using a calibration curve constructed from a series of derivatized standards of known concentrations.
-
HPLC-UV Workflow Visualization
Caption: Experimental workflow for HPLC-UV analysis of piperazine with derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is an exceptionally powerful technique that combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it a method of choice for impurity profiling and forensic analysis of piperazine and its derivatives.[5][8][9]
The Causality Behind GC-MS Method Design
-
Volatility Enhancement: While piperazine has a boiling point of 146°C, its polarity can sometimes lead to poor peak shape and interaction with the GC column.[5] To improve its chromatographic behavior, derivatization is often employed to create a more volatile and thermally stable analogue. Common derivatizing agents include anhydrides (e.g., trifluoroacetic anhydride) or chloroformates, which react with the amine groups.[10][11] This step is crucial for achieving sharp, symmetrical peaks and reproducible results.
-
Definitive Identification: The key advantage of GC-MS is the mass spectrometer. As compounds elute from the GC column, they are ionized and fragmented in a predictable pattern, creating a unique mass spectrum that acts as a chemical fingerprint. By comparing this spectrum to a reference library, one can achieve unambiguous identification of piperazine and related impurities.[10][12]
Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the analysis of piperazine.
-
Instrumentation:
-
GC-MS system with a capillary column and a mass selective detector.
-
-
Reagents and Materials:
-
Chromatographic and Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (e.g., Dimethylpolysiloxane).[5][10]
-
Carrier Gas: Helium
-
Oven Program: A temperature gradient is typically used, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/minute to 150°C.[5]
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Scan Mode: Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the piperazine standard in the chosen volatile solvent.
-
Dissolve the sample material in the same solvent to an appropriate concentration.
-
If derivatizing: Mix the sample/standard solution with the derivatizing agent according to a validated procedure and allow the reaction to complete before injection.
-
-
Data Analysis:
-
Identify the piperazine peak by its retention time and by matching its mass spectrum against a spectral library (e.g., NIST, Wiley).
-
For quantitative analysis, use a calibration curve generated from standards.
-
GC-MS Workflow Visualization```dot
Caption: Experimental workflow for trace analysis of piperazine by LC-MS/MS.
Spectrophotometric Methods: The Rapid and Simple Approach
Spectrophotometric methods are classical analytical techniques that are rapid, simple, and cost-effective. While they lack the specificity of chromatographic methods, they can be suitable for the assay of piperazine in simple formulations where interfering substances are not a concern. [13]
The Causality Behind Spectrophotometric Method Design
As previously established, piperazine does not absorb UV-Vis light. Therefore, all spectrophotometric methods rely on a chemical reaction that produces a colored product (a chromophore). The intensity of the resulting color, measured by the spectrophotometer, is directly proportional to the concentration of piperazine. Several such reactions have been developed:
-
Complex Formation: Reacting piperazine with reagents like phenothiazine and N-bromosuccinimide in aqueous methanol produces a colored complex with maximum absorbance at 595 nm. [13]* N-Nitroso Derivative Formation: Interaction with nitrous acid can form an N-nitroso derivative that is measurable by UV spectrophotometry. [14]* Precipitation Reaction: Using picrolonic acid to quantitatively precipitate piperazine, followed by spectrophotometric measurement of the remaining picrolonate in the supernatant, is another viable approach. [15] The choice of reaction depends on the required sensitivity and the potential for interference from other components in the sample matrix.
Experimental Protocol: Spectrophotometric Analysis via Complexation
This protocol is based on the method described by El-Shabouri et al. [13]
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Reagents and Materials:
-
Piperazine Reference Standard
-
Phenothiazine solution
-
N-bromosuccinimide solution
-
Aqueous Methanol
-
-
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of piperazine hexahydrate with concentrations ranging from 0.5 to 3 µg/mL.
-
To a fixed volume of each standard, add the phenothiazine and N-bromosuccinimide reagents according to the validated procedure.
-
Allow the color to develop for the specified time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax = 595 nm) against a reagent blank.
-
Plot absorbance versus concentration to create the calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution to an expected concentration within the calibration range.
-
Treat the sample solution with the reagents in the same manner as the standards.
-
Measure the absorbance at 595 nm.
-
-
-
Data Analysis:
-
Determine the concentration of piperazine in the sample solution by interpolating its absorbance value on the calibration curve.
-
Spectrophotometry Workflow Visualization
Caption: Experimental workflow for the spectrophotometric analysis of piperazine.
Comparative Summary of Analytical Techniques
To facilitate an objective comparison, the following table summarizes the key performance characteristics and practical considerations for each technique.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS | Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection of a derivative. | Separation of volatile compounds followed by mass-based identification. | Chromatographic separation followed by highly specific mass-based detection. | Formation of a colored complex and measurement of light absorbance. |
| Sensitivity | Moderate (LOD ~30 ppm or µg/mL) [3] | High (LOD ~1 ng/mL in urine) [11] | Very High (LOD ~0.3 µg/kg in tissue) [16] | Low (Linearity 0.5–3 µg/mL) [13] |
| Specificity | Moderate to High (Depends on chromatography) | Very High (Based on mass spectrum) | Extremely High (Based on MRM transition) | Low (Prone to interference from other amines/matrix) |
| Sample Throughput | Moderate | Moderate | High (with modern UPLC systems) | High |
| Cost | Moderate instrument cost, low consumable cost. | High instrument cost, moderate consumable cost. | Very high instrument cost, moderate consumable cost. | Very low instrument and consumable cost. |
| Derivatization | Required for UV detection. [2][3] | Often Required for volatility/peak shape. [10][11] | Not Required. [4] | Required to form a chromophore. [13][14][15] |
| Typical Applications | Routine QC, purity testing of drug substances, formulation assays. [3][17] | Impurity identification, forensic analysis, analysis of volatile derivatives. [5][8][12] | Bioanalysis (PK studies), residue analysis in food, trace impurity analysis. [18][16] | High-concentration assays in simple formulations. [13][19] |
Conclusion and Expert Recommendations
The selection of an analytical technique for piperazine is a decision driven by the specific requirements of the analysis, including sensitivity, specificity, sample matrix, and available resources. As a Senior Application Scientist, my recommendations are grounded in achieving robust, reliable, and fit-for-purpose data.
-
For trace-level quantification in complex biological or environmental matrices , LC-MS/MS is unequivocally the gold standard. Its unparalleled sensitivity and specificity, combined with the ability to analyze piperazine directly, provide the most trustworthy and defensible data.
-
For impurity profiling and identification in drug substances , GC-MS is an excellent choice. Its ability to separate volatile related substances and provide definitive mass spectral data for structural elucidation is invaluable for meeting regulatory requirements for substance characterization. [20]
-
For routine quality control (QC) and assay of piperazine in pharmaceutical formulations , HPLC-UV with derivatization offers a reliable and cost-effective balance of performance. It is a workhorse method in most pharmaceutical laboratories and, when properly validated, provides the necessary accuracy and precision for batch release testing.
-
Spectrophotometric methods should be reserved for high-concentration assays of simple, clean samples where speed and low cost are the primary drivers and potential interferences are known to be absent. They are generally not suitable for stability, impurity, or trace-level analyses.
By understanding the fundamental principles and practical nuances of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality, safety, and efficacy of products containing piperazine.
References
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU JOURNAL OF PURE SCIENCES. [Link]
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2011). Analytical Methods. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules. [Link]
- A rapid spectrophotometric method for determination of piperazine. (1987). Talanta. [Link]
- GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID. University of Ioannina. [Link]
- Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology. [Link]
- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology. [Link]
- Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. (1986).
- Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2020). Journal of Forensic Sciences. [Link]
- Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. (1983).
- HPLC Methods for analysis of Piperazine.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2012).
- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2022).
- USP Monographs: Piperazine. USP29-NF24. [Link]
- Method of analysis of Piperazine. (2023). Pharma Knowledge Forum. [Link]
- Piperazine. USP-NF. [Link]
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Oriental Journal of Chemistry. [Link]
- Related Substances Analysis in Pharmaceuticals: A Complete FDA-Compliant Guide. (2024).
- ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE. (2018).
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2014).
- INFORMATION LEAFLET Ph. Eur. Reference Standard. European Directorate for the Quality of Medicines & HealthCare. [Link]
- piperazine citrate european pharmacopoeia (ep) reference standard (c005b-477865). Cenmed Enterprises. [Link]
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica. [Link]
- PIPERAZINE HYDR
- Quantitative determination of piperazine citrate in piperazine citrate syrup USP. (1966). Journal of Pharmaceutical Sciences. [Link]
- Guidance for Industry. U.S.
- Piperazine - USP-NF ABSTRACT. USP-NF. [Link]
- Clinical Pharmacology Packages of FDA-Approved Biologic License Applications in Oncology
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Q14 Analytical Procedure Development. U.S.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A rapid spectrophotometric method for determination of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. users.uoi.gr [users.uoi.gr]
- 16. scienceasia.org [scienceasia.org]
- 17. jocpr.com [jocpr.com]
- 18. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative determination of piperazine citrate in piperazine citrate syrup USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Biological Activity of Piperazine Derivatives: A Focus on 1-Tetrahydrofurfuryl-piperazine
Introduction: The Privileged Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." This six-membered heterocycle, with its two nitrogen atoms at opposing positions, is a cornerstone in the design of a multitude of clinically significant drugs.[1][2] Its prevalence is not coincidental; the piperazine moiety imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability, and provides a versatile synthetic handle for structural modification.[2][3] These modifications, particularly at the N1 and N4 positions, allow for the fine-tuning of a compound's biological activity, leading to a diverse array of therapeutic agents targeting the central nervous system (CNS).[3][4] This guide will delve into a comparative analysis of the biological activity of various piperazine derivatives, with a specific focus on the under-researched compound, 1-Tetrahydrofurfuryl-piperazine. Due to the limited direct biological data on this specific molecule, we will leverage structure-activity relationship (SAR) principles and compare it to well-characterized piperazine-containing drugs in three major therapeutic areas: antipsychotics, antidepressants, and anticonvulsants.
This compound: An Uncharted Territory
A thorough review of the scientific literature reveals a notable absence of published biological activity data for this compound. While its chemical properties are documented, its pharmacological profile remains largely unexplored. The core of our analysis will, therefore, be a predictive comparison based on the influence of its unique N-substituent—the tetrahydrofurfuryl group—in relation to the substituents of established piperazine drugs. The tetrahydrofurfuryl moiety is a saturated heterocyclic ether, which introduces both polarity and a degree of conformational flexibility. Understanding how this group may influence receptor interactions is key to postulating its potential biological activities.
Comparative Analysis with Archetypal Piperazine Derivatives
To contextualize the potential biological profile of this compound, we will compare it with three well-established drugs, each representing a distinct therapeutic class of piperazine derivatives:
-
Aripiprazole: An atypical antipsychotic.
-
Vortioxetine: A multimodal antidepressant.
-
N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide: A potent anticonvulsant piperazine derivative.
Antipsychotic Activity: Aripiprazole as the Benchmark
Aripiprazole is a cornerstone in the treatment of schizophrenia and bipolar disorder, exhibiting a unique mechanism of action as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor partial agonist, as well as a 5-HT2A receptor antagonist.[5] This "dopamine-serotonin system stabilizer" activity is attributed to the complex N-arylpiperazine moiety in its structure.
Table 1: Receptor Binding Profile of Aripiprazole
| Receptor | Ki (nM) | Functional Activity |
| Dopamine D2 | 0.34 | Partial Agonist |
| Dopamine D3 | 0.8 | Partial Agonist |
| Serotonin 5-HT1A | 1.7 | Partial Agonist |
| Serotonin 5-HT2A | 3.4 | Antagonist |
| Serotonin 5-HT2B | 0.36 | Antagonist |
| Serotonin 5-HT7 | 19 | Antagonist |
Data sourced from multiple references.[5]
Comparative Insight: The N-substituent of aripiprazole is a large, rigid aryl group that engages in specific interactions within the binding pockets of dopamine and serotonin receptors. In contrast, the tetrahydrofurfuryl group of this compound is smaller, more flexible, and lacks the aromaticity crucial for the high-affinity interactions observed with aripiprazole. Based on established SAR, where N-arylpiperazines are a common motif for high affinity at aminergic G protein-coupled receptors, it is unlikely that this compound would exhibit potent antipsychotic activity comparable to aripiprazole.[6][7] The absence of an extended aromatic system would likely result in significantly lower binding affinities at D2 and 5-HT2A receptors.
Antidepressant Activity: Vortioxetine as a Multimodal Comparator
Vortioxetine is a newer antidepressant with a multimodal mechanism of action, primarily acting as a serotonin reuptake inhibitor (SRI) but also modulating several serotonin receptors.[8][9] This complex pharmacology is thought to contribute to its efficacy in treating major depressive disorder.
Table 2: Receptor and Transporter Binding Profile of Vortioxetine
| Target | Ki (nM) | Functional Activity |
| Serotonin Transporter (SERT) | 1.6 | Inhibitor |
| Serotonin 5-HT1A | 15 | Agonist |
| Serotonin 5-HT1B | 33 | Partial Agonist |
| Serotonin 5-HT3 | 3.7 | Antagonist |
| Serotonin 5-HT7 | 19 | Antagonist |
Data sourced from multiple references.[8][10]
Comparative Insight: Vortioxetine's N-arylpiperazine structure is key to its high affinity for the serotonin transporter and various serotonin receptors.[8] While the tetrahydrofurfuryl group in this compound introduces a polar ether oxygen that could potentially engage in hydrogen bonding, it lacks the specific hydrophobic and electronic features of the aryl group in vortioxetine that are critical for high-affinity binding to SERT and other serotonin receptors. Structure-activity relationship studies on N-substituted piperazines often highlight the importance of an aromatic or extended hydrophobic moiety for potent activity at monoamine transporters and receptors.[11][12] Therefore, it is plausible that this compound would have significantly weaker, if any, antidepressant-like activity mediated by these targets.
Anticonvulsant Activity: Comparison with a Potent Piperazine Derivative
The piperazine scaffold is also found in a number of compounds with anticonvulsant properties. For our comparison, we will use a potent derivative, N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide, which has demonstrated significant efficacy in preclinical models of epilepsy.
Table 3: Anticonvulsant Activity of a Representative Piperazine Derivative
| Compound | Test | ED50 (mg/kg) | Time Point |
| N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide (6h) | Maximal Electroshock Seizure (MES) | 30 | 0.5 h |
| Subcutaneous Metrazol (scMET) | 100 | 4.0 h |
Data sourced from Kamal et al.[13]
Comparative Insight: The anticonvulsant activity of many piperazine derivatives is often associated with their ability to modulate ion channels or interact with specific neurotransmitter systems. The comparator compound possesses a complex structure with multiple aromatic rings, suggesting a high degree of lipophilicity and potential for specific receptor interactions. The tetrahydrofurfuryl group is less lipophilic and structurally simpler. However, some studies on N-substituted piperazines have shown that variations in the N-alkyl or N-heterocyclic substituent can influence anticonvulsant activity, though often with less potency than their N-aryl counterparts.[14][15] It is conceivable that this compound could possess some modest anticonvulsant properties, but it is unlikely to match the potency of highly optimized structures like the one presented in Table 3.
Experimental Methodologies
The biological data presented for the comparator compounds are derived from well-established and validated experimental protocols. Understanding these methods is crucial for interpreting the data and for designing future studies on novel piperazine derivatives.
Radioligand Binding Assay
This in vitro technique is used to determine the affinity of a compound for a specific receptor. It involves incubating a radiolabeled ligand (a molecule known to bind to the receptor) with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand that is displaced by the test compound is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.[9][16]
Workflow for a Typical Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Forced Swim Test (FST)
The FST is a widely used in vivo behavioral test in rodents to screen for potential antidepressant activity.[5][17] Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is measured. Antidepressant compounds typically reduce the duration of immobility, as the animals spend more time actively trying to escape.[8]
Procedure for the Mouse Forced Swim Test:
-
Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Animals are brought to the testing room at least 30 minutes before the test.
-
Test Session: Each mouse is placed in the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility is typically scored during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of movement, except for small motions necessary to keep the head above water.
-
Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-treated control group.
Maximal Electroshock Seizure (MES) Test
The MES test is a preclinical in vivo model used to identify compounds with potential efficacy against generalized tonic-clonic seizures.[1][18] An electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or auricular electrodes, inducing a seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is the primary endpoint. The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the median effective dose (ED50).
Procedure for the Maximal Electroshock Seizure Test in Mice:
-
Animal Preparation: Mice are administered the test compound or vehicle at a predetermined time before the test.
-
Electrode Application: A drop of topical anesthetic and saline is applied to the corneas. Corneal electrodes are then placed on the eyes.
-
Stimulation: A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of tonic hindlimb extension.
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: The ED50 is calculated from the dose-response data.
Structure-Activity Relationship (SAR) and Future Directions
The N-substituent on the piperazine ring plays a critical role in determining the biological activity of the molecule.[2] Aromatic and heteroaromatic substituents are often crucial for high-affinity interactions with CNS receptors, as seen with aripiprazole and vortioxetine.[6][7] The size, lipophilicity, and presence of hydrogen bond donors or acceptors on the N-substituent can all influence the binding profile and functional activity.[2]
Logical Relationship of N-Substituent to Biological Activity:
Caption: Influence of the N-substituent on the biological activity of piperazine derivatives.
For this compound, the N-substituent is non-aromatic, relatively small, and contains a polar ether linkage. While this may not favor high-affinity binding to the primary targets of antipsychotics and antidepressants, it could potentially lead to activity at other CNS targets or confer a unique pharmacokinetic profile. Future research should focus on experimentally determining the biological activity of this compound through a battery of in vitro and in vivo assays, such as those described in this guide. This would provide valuable data to either confirm the predicted low potency at established targets or uncover novel and unexpected pharmacological properties.
Conclusion
The piperazine scaffold remains a highly valuable core structure in the development of CNS-active drugs. While this compound is currently an understudied member of this vast chemical family, a comparative analysis with well-characterized piperazine derivatives such as aripiprazole, vortioxetine, and potent anticonvulsants provides a framework for predicting its likely biological activities. Based on established structure-activity relationships, the non-aromatic and relatively simple nature of the tetrahydrofurfuryl substituent suggests that this compound is unlikely to exhibit the high-potency antipsychotic or antidepressant effects seen with its more complex, N-arylpiperazine counterparts. However, the possibility of modest anticonvulsant activity or unforeseen interactions with other CNS targets cannot be ruled out without direct experimental evidence. This guide underscores the importance of systematic biological evaluation and provides a roadmap for the experimental protocols necessary to elucidate the pharmacological profile of novel piperazine derivatives.
References
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. [Link]
- De Deurwaerdère, P., Di Giovanni, G., & Millan, M. J. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism.
- Fisher, J. L. (2009). The maximal electroshock seizure (MES) test. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]
- Gleason, S. M., & Gaskins, D. L. (2015). Vortioxetine (Brintellix): a new serotonergic antidepressant. American family physician, 92(2), 124–125. [Link]
- Hulme, E. C. (2013). Radioligand binding for quantitative analysis of ligand-receptor interactions. Methods in molecular biology (Clifton, N.J.), 922, 59–88. [Link]
- Jadhav, S. B., & Gaikwad, K. V. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
- Xiao, J., Free, R. B., Barnaeva, E., Conroy, J. L., Doyle, T., Miller, B., ... & Southall, N. (2014). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Journal of medicinal chemistry, 57(8), 3450-3463. [Link]
- Kamal, M., Shakya, A. K., Ahsan, M. J., & Jawaid, T. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. Central nervous system agents in medicinal chemistry, 13(3), 159–165. [Link]
- Kikuchi, T., Tottori, K., Uwahodo, Y., Hirose, T., Miwa, T., Oshiro, Y., & Miyamoto, S. (2021). Aripiprazole, a drug that displays partial agonism and functional selectivity. Neuropsychopharmacology, 46(1), 227-238. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9966051, Vortioxetine.
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336. [Link]
- Obniska, J., Kamiński, K., & Wiklik, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological reports, 67(4), 655–663. [Link]
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
- Kamal, M., Shakya, A. K., Ahsan, M. J., & Jawaid, T. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. Central nervous system agents in medicinal chemistry, 13(3), 159–165. [Link]
- Orłowska, J., Słoczyńska, K., Marona, H., & Pękala, E. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Il Farmaco, 59(11), 859-864. [Link]
- Popiołek, Ł., & Biernasiuk, A. (2017). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 22(3), 427. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Takeda Pharmaceuticals America, Inc. (2023). TRINTELLIX (vortioxetine)
- Micheli, F., Tassoni, G., & Ghelardini, C. (2011). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 738-742. [Link]
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
- Seeman, P. (2010). Dopamine D2 receptors as treatment targets in schizophrenia.
- Mokrosz, J. L., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., & Dereń-Wesołek, A. (1994). Structure-activity relationships of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of medicinal chemistry, 37(17), 2754–2760. [Link]
- Jadhav, S. B., & Gaikwad, K. V. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
- Praxis Precision Medicines. (2023). PRAX-628: A Next Generation Functionally Selective Small Molecule with Potent Anticonvulsant Activity. [Link]
- Obniska, J., Kamiński, K., & Wiklik, B. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. European journal of medicinal chemistry, 46(9), 4148–4155. [Link]
- Slideshare. (2019). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]
- Castagnoli, C., & Schetz, J. A. (2011). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 198(1), 47-56. [Link]
- Dutta, A. K., Kolhatkar, A. A., & Reith, M. E. (2007). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & medicinal chemistry, 15(11), 3741–3754. [Link]
- Dawidowski, M., Krzaczyński, B., & Kieć-Kononowicz, K. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European journal of medicinal chemistry, 46(9), 3848–3857. [Link]
- Andreozzi, G., Citti, C., & Cannazza, G. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules (Basel, Switzerland), 26(16), 4976. [Link]
- Lemoine, L., & Scherer, D. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
Sources
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. meliordiscovery.com [meliordiscovery.com]
A Senior Application Scientist's Guide to the Efficacy of Synthetic Routes for Arylpiperazine Synthesis
Introduction
Arylpiperazines represent a cornerstone scaffold in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including antipsychotics like aripiprazole and antidepressants such as vortioxetine. Their prevalence stems from the unique physicochemical properties conferred by the piperazine ring—a basic nitrogen atom for salt formation and hydrogen bonding, coupled with a lipophilic aryl group for target engagement. The efficacy of a drug discovery program often hinges on the efficient and versatile synthesis of arylpiperazine analogs. This guide provides an in-depth comparison of the most common and effective synthetic routes, offering field-proven insights, detailed protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific needs.
The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction is arguably the most powerful and versatile method for constructing the aryl-nitrogen bond in arylpiperazine synthesis. Its broad substrate scope and high functional group tolerance have made it a go-to strategy in drug discovery.
Mechanistic Rationale
The reaction's success lies in a palladium-catalyzed cycle that facilitates the coupling of an aryl halide or triflate with piperazine. The choice of phosphine ligand is critical, as it dictates the efficiency of the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are generally preferred as they promote the formation of the active monoligated palladium(0) species and accelerate the rate-limiting reductive elimination step. The base (typically a strong, non-nucleophilic one like NaOt-Bu or LHMDS) is essential for deprotonating the piperazine nitrogen, making it a more potent nucleophile.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Advantages & Disadvantages
-
Advantages: Exceptional functional group tolerance (esters, ketones, nitriles), broad scope of aryl halides (Br, I, Cl, OTf), and generally high yields.
-
Disadvantages: High cost of palladium catalysts and specialized ligands, potential for heavy metal contamination in the final product, and sensitivity to air and moisture.
Representative Experimental Protocol
Synthesis of 1-(4-cyanophenyl)piperazine:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq).
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Add 4-bromobenzonitrile (1.0 eq) and piperazine (1.2 eq).
-
Add anhydrous toluene (5 mL/mmol of aryl halide).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
For aryl systems bearing strong electron-withdrawing groups (EWGs) in the ortho or para positions, SNAr offers a cost-effective, metal-free alternative to cross-coupling.
Mechanistic Rationale
The reaction proceeds via the addition of the nucleophile (piperazine) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of a strong EWG (e.g., -NO₂, -CN, -CF₃) is crucial for stabilizing this negatively charged intermediate. The subsequent departure of the leaving group (typically a halide) restores the aromaticity and yields the final product.
Figure 2: General mechanism of the SNAr reaction.
Advantages & Disadvantages
-
Advantages: Palladium-free, uses inexpensive reagents, and is often operationally simple and scalable.
-
Disadvantages: Limited substrate scope, requiring strongly activated aryl halides. High temperatures are often necessary, and side reactions can occur with substrates bearing multiple EWGs.
Representative Experimental Protocol
Synthesis of 1-(4-nitrophenyl)piperazine:
-
In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and piperazine (2.5 eq) in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield the desired product, which can often be used without further purification.
The Reductive Pathway: Reductive Amination
Mechanistic Rationale
This two-step, one-pot reaction begins with the formation of an enamine intermediate from the reaction of a diketopiperazine (or a related precursor) with an aniline derivative. This intermediate is then reduced in situ by a hydride reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the final arylpiperazine. STAB is often preferred due to its mild nature and tolerance of acidic conditions which can facilitate iminium ion formation.
Advantages & Disadvantages
-
Advantages: Utilizes different starting materials (anilines and ketones), offering a complementary approach to coupling methods. It is generally tolerant of a wide range of functional groups on the aniline.
-
Disadvantages: Requires access to suitable ketone precursors, which may not be commercially available. Over-reduction or side reactions can be an issue if not controlled properly.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a multi-factorial decision. The following table summarizes the key performance indicators for the primary methods discussed.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (S | Reductive Amination |
| Substrate Scope | Very Broad (Ar-I, Br, Cl, OTf) | Narrow (Requires strong EWG activation) | Moderate (Depends on ketone/aniline availability) |
| Functional Group Tolerance | Excellent | Moderate (Sensitive to other nucleophilic sites) | Good |
| Typical Yields | 70-95% | 60-95% | 50-85% |
| Reagent Cost | High (Pd catalysts, ligands) | Low (Inexpensive bases and solvents) | Moderate (Reducing agents) |
| Scalability | Challenging (Cost, metal removal) | Excellent | Good |
| Key Advantage | Unmatched versatility and scope | Low cost and operational simplicity | Orthogonal synthetic approach |
Decision Workflow for Route Selection
The optimal synthetic strategy depends on the specific target molecule's structure, the project's budget, and the available starting materials.
Figure 3: Decision-making workflow for selecting an arylpiperazine synthetic route.
Conclusion
The synthesis of arylpiperazines is a mature field with several robust and reliable methods at the disposal of the modern chemist. The Buchwald-Hartwig amination stands out for its unparalleled substrate scope and functional group tolerance, making it the premier choice for complex, late-stage functionalization in drug discovery programs. For electron-deficient systems, SNAr provides a highly efficient and economical alternative that is exceptionally well-suited for large-scale production. Reductive amination offers a valuable orthogonal strategy when traditional precursors are unavailable. A thorough analysis of the target molecule's electronic properties, coupled with considerations of cost and scale, will guide the discerning researcher to the most effective and elegant synthetic solution.
References
- Title: Modern Amination Methods Source: Chemical Reviews URL:[Link]
- Title: The Buchwald-Hartwig Amination in Process Chemistry Source: Organic Process Research & Development URL:[Link]
- Title: Nucleophilic Aromatic Substitution Source: Strategic Applications of Named Reactions in Organic Synthesis URL:[Link]
- Title: A Practical Synthesis of Arylpiperazines via Buchwald-Hartwig Amin
- Title: Reductive Amination in the Synthesis of Bioactive Compounds Source: Molecules URL:[Link]
The Ascendance of the 1-Tetrahydrofurfuryl-piperazine Moiety: A Comparative Pharmacophore Analysis in α1-Adrenoceptor Antagonism
In the landscape of modern medicinal chemistry, the piperazine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its unique physicochemical properties, including its basicity and conformational flexibility, have cemented its role as a versatile pharmacophore.[3] This guide provides an in-depth, comparative analysis of the 1-Tetrahydrofurfuryl-piperazine moiety, a key pharmacophore in the selective α1-adrenoceptor antagonist, Naftopidil. We will explore its performance in the context of benign prostatic hyperplasia (BPH) treatment, contrasting it with alternative pharmacophores found in other widely-used α1-blockers. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structure-activity relationships (SAR) and therapeutic potential.
The Pharmacological Context: α1-Adrenoceptor Antagonism in Benign Prostatic Hyperplasia
Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS).[4] α1-adrenoceptor antagonists are a first-line treatment for BPH, functioning by relaxing the smooth muscle of the prostate and bladder neck, thereby improving urinary flow.[5] There are three main subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. The α1A subtype is predominantly located in the prostate, while the α1D subtype is found in the bladder and spinal cord.[6] The differential selectivity of various antagonists for these subtypes influences their clinical efficacy and side-effect profiles.
This compound in Naftopidil: A Profile
Naftopidil is an α1-adrenoceptor antagonist that exhibits a unique selectivity profile, with a threefold higher affinity for the α1D subtype over the α1A subtype.[7][8] This contrasts with other α1-blockers like tamsulosin, which is more selective for the α1A subtype.[7] The this compound moiety is a critical component of Naftopidil's structure, contributing to its interaction with the receptor and its overall pharmacological profile.
The tetrahydrofuran (THF) motif is a five-membered cyclic ether that is increasingly recognized for its role in drug discovery.[9] It can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability. In Naftopidil, the tetrahydrofurfuryl group, attached to one of the piperazine nitrogens, is believed to play a significant role in orienting the molecule within the binding pocket of the α1D-adrenoceptor. This specific substitution is a key differentiator from other phenylpiperazine-based α1-blockers.
Comparative Analysis: this compound vs. Alternative Pharmacophores
To understand the performance of the this compound pharmacophore, we will compare Naftopidil with two other prominent α1-blockers: Tamsulosin and Silodosin. These drugs utilize different chemical scaffolds to achieve their therapeutic effect.
| Drug | Core Pharmacophore | Primary Receptor Selectivity | Reported Clinical Advantages | Common Side Effects |
| Naftopidil | 1-(2-methoxyphenyl)piperazine with a 3-(1-naphthyloxy)-2-propanol side chain containing the this compound moiety. | α1D > α1A[7] | Effective in improving storage symptoms (e.g., nocturia); potentially lower incidence of ejaculatory dysfunction.[6][10] | Dizziness, headache, postural hypotension.[11] |
| Tamsulosin | A benzenesulfonamide derivative with a phenoxyethylamino-propyl side chain. | α1A > α1D[7] | Highly effective for voiding symptoms; well-tolerated with minimal cardiovascular side effects.[12] | Ejaculatory dysfunction, dizziness.[12] |
| Silodosin | An indoline derivative with a cyanophenyl-propoxy-ethylamino-propyl side chain. | Highest selectivity for α1A[13] | Potent relief of LUTS; rapid onset of action. | High incidence of ejaculatory dysfunction, orthostatic hypotension. |
Insights from the Comparison:
The this compound moiety in Naftopidil contributes to a distinct pharmacological profile. Its higher affinity for the α1D-adrenoceptor may explain its notable efficacy in improving storage-related LUTS, such as nocturia, which are thought to be mediated by α1D-receptors in the bladder.[6] In contrast, the pharmacophores in Tamsulosin and Silodosin are optimized for high α1A-selectivity, leading to potent relaxation of the prostate smooth muscle and effective relief of voiding symptoms.[7][13] This difference in receptor selectivity, driven by the distinct chemical structures, highlights the importance of the pharmacophore in fine-tuning the therapeutic action of a drug.
Experimental Protocols
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of Naftopidil and a key alternative, Tamsulosin.
Protocol 1: Synthesis of Naftopidil
This protocol describes a common synthetic route to Naftopidil.
Workflow for Naftopidil Synthesis
Caption: Synthetic workflow for Naftopidil.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(2-methoxyphenyl)piperazine in toluene.[14]
-
Addition of Epoxide: To this solution, add a toluene solution of 2-[(1-naphthyloxy)methyl]oxirane dropwise at room temperature.[14]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, wash the reaction mixture with water.[14]
-
Crystallization and Isolation: Cool the organic layer to induce crystallization. The resulting precipitate is filtered, washed with a cold solvent (e.g., methanol), and dried under vacuum to yield Naftopidil.[14]
Protocol 2: Synthesis of Tamsulosin
This protocol outlines a widely used method for the synthesis of Tamsulosin.
Workflow for Tamsulosin Synthesis
Caption: Synthetic workflow for Tamsulosin.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in an appropriate organic solvent such as ethanol in a reaction vessel.[15]
-
Addition of Reagents: Add a base, such as potassium carbonate, to the mixture, followed by the dropwise addition of 2-(2-ethoxyphenoxy)ethyl bromide.
-
Reaction: Stir the mixture at an elevated temperature for several hours until the starting materials are consumed (monitored by TLC or HPLC).
-
Isolation of Crude Product: After completion, cool the reaction mixture and filter to remove inorganic salts. Evaporate the solvent from the filtrate to obtain the crude Tamsulosin base.
-
Purification and Salt Formation: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate). To obtain the hydrochloride salt, dissolve the purified base in a solvent like ethanol and treat with hydrochloric acid.[16] The resulting precipitate is filtered and dried to yield Tamsulosin hydrochloride.[16]
The Role of Bioisosterism in Scaffolding Evolution
The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of drug design.[17][18] The this compound moiety can be deconstructed to understand potential bioisosteric replacements that could modulate its pharmacological profile.
Signaling Pathway of α1-Adrenoceptor Antagonists
Caption: Mechanism of action of α1-adrenoceptor antagonists.
Potential Bioisosteric Replacements:
-
For the Tetrahydrofurfuryl Group:
-
Cyclic Ethers of Varying Ring Sizes: Replacing the tetrahydrofuran ring with other cyclic ethers, such as tetrahydropyran, could alter the spatial arrangement and hydrogen bonding capabilities.
-
Acyclic Ether Moieties: Simple alkoxy groups could be explored to understand the importance of the cyclic constraint.
-
Fluorinated Alkyl Groups: Introduction of fluorine can modulate lipophilicity and metabolic stability.[17]
-
-
For the Piperazine Ring:
-
Homopiperazine: This seven-membered ring offers greater conformational flexibility.
-
Constrained Bicyclic Diamines: Scaffolds like 2,5-diazabicyclo[2.2.1]heptane can lock the nitrogen atoms in specific orientations, potentially increasing receptor affinity and selectivity.
-
Spirocyclic Diamines: These can provide novel exit vectors for side chains and may improve physicochemical properties.[14]
-
The systematic exploration of such bioisosteres could lead to the discovery of novel α1-adrenoceptor antagonists with improved therapeutic indices.
Conclusion
The this compound pharmacophore, as exemplified in Naftopidil, represents a successful design strategy in the development of selective α1-adrenoceptor antagonists. Its preference for the α1D subtype offers a distinct clinical profile, particularly in the management of storage-related LUTS in BPH. The comparison with alternative pharmacophores in Tamsulosin and Silodosin underscores the critical role of the chemical scaffold in determining receptor selectivity and, consequently, the therapeutic and side-effect profile of a drug. The provided experimental protocols and discussion on bioisosterism offer a valuable resource for researchers aiming to further explore and innovate in this important therapeutic area. The continued investigation into novel piperazine derivatives and their bioisosteres holds significant promise for the development of next-generation therapies with enhanced efficacy and safety.
References
- Gotoh, M., et al. (2010). Comparison of tamsulosin and naftopidil for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial.
- BenchChem. (2025). The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide.
- Patsnap. (n.d.). Synthesis method of silodosin. Eureka.
- Kim, J. H., et al. (2018). Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats. International Neurourology Journal, 22(1), 30–39.
- Lee, J. Y. (2008). COMPARISON BETWEEN ALPHA1A DOMINANT ADRENERGIC RECEPTOR ANTAGONIST TAMSULOSIN AND ALPHA1D DOMINANT ADRENERGIC RECEPTOR ANTAGONIST NAFTOPIDIL IN PATIENTS WITH BENIGN PROSTATIC HYPERPLASIA. The Journal of Urology, 179(4S), 333.
- Bentham Science Publishers. (2024).
- Djavan, B., et al. (2004). State of the art on the efficacy and tolerability of alpha1-adrenoceptor antagonists in patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia. Urology, 64(6), 1081-1088.
- New Drug Approvals. (2021). Naftopidil, KT 611.
- Google Patents. (n.d.). CN103554003A - Method for synthesizing silodosin.
- Perumal, C., et al. (2015). A comparison of the efficacy of naftopidil and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement.
- Nishino, Y., et al. (2007). Comparison of tamsulosin and naftopidil for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial. PubMed, 100(5), 757-63.
- Griwan, M. S., et al. (2013). Comparative evaluation of naftopidil and tamsulosin in the treatment of patients with lower urinary tract symptoms with benign prostatic hyperplasia. PubMed Central, 4(3), 131-5.
- Gotoh, M., et al. (2016). Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis. Anticancer Research, 36(4), 1563-70.
- Google Patents. (n.d.).
- Takei, R., et al. (1999). [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia]. Nihon Yakurigaku Zasshi, 114(5), 321-9.
- BenchChem. (2025). The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery.
- Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: A patent review (2010-present).
- IJPPR. (2023).
- Kyprianou, N. (2014). Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug. Journal of Chemical Biology, 8(1), 5-9.
- Zhang, H., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 609808.
- Kenny, B. A., et al. (1996). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. The Journal of Pharmacology and Experimental Therapeutics, 276(1), 200-207.
- Google Patents. (n.d.).
- CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers).
- Lokhande, M. N., et al. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. Journal of the Brazilian Chemical Society, 24(3), 406-409.
- Chapple, C. R. (2000). A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms. Reviews in Urology, 2(Suppl 4), S11–S18.
- Lokhande, M. N., et al. (2013). Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy.
- Wang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
- ResearchGate. (2013). Synthesis of (R)‐Propranolol and (R)‐Naftopidil.
- Sun, G., et al. (2010). [Effectiveness and safety of naftopidil for benign prostatic hyperplasia patients with overactive bladder symptoms]. Zhonghua Nan Ke Xue, 16(11), 1018-21.
- PubChem. (n.d.). Naftopidil.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Chemspace. (n.d.). Bioisosteric Replacements.
- IJCRT.org. (2021).
- ResearchGate. (2013). (PDF)
- UroToday. (2014).
- Novak, P., et al. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. Molecules, 26(16), 4998.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox C
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods and Principles in Medicinal Chemistry, 66, 213-262.
- Wang, H., et al. (2010). Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3144-3148.
- ResearchGate. (2016).
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents [patents.google.com]
- 3. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karlancer.com [karlancer.com]
- 5. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 6. ics.org [ics.org]
- 7. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of naftopidil and tamsulosin in the treatment of patients with lower urinary tract symptoms with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CA2607809A1 - Process for the preparation of tamsulosin - Google Patents [patents.google.com]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. chem-space.com [chem-space.com]
A Comparative Guide to the Synthesis of Piperazine-Containing Drugs: From Classical N-Functionalization to Modern C-H Activation
Introduction: The Enduring Significance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry. It ranks as the third most common nitrogen heterocycle found in FDA-approved drugs, a testament to its remarkable utility.[1] This prevalence is not coincidental; the piperazine moiety imparts a unique combination of physicochemical properties that are highly advantageous for drug design. Its two basic nitrogen atoms provide a handle for modulating aqueous solubility and pharmacokinetic profiles, while the chair-like conformation offers a rigid scaffold to orient pharmacophoric groups for optimal target engagement.[2][3][4] These attributes have led to blockbuster drugs across a vast therapeutic spectrum, including anticancer agents like Imatinib, antivirals such as Indinavir, and CNS-active drugs like Olanzapine.[1][5][6]
However, the synthetic accessibility of piperazine derivatives has historically been a tale of two halves. While functionalization at the nitrogen atoms (N-substitution) is well-established and extensively utilized, diversification of the carbon backbone (C-substitution) has remained a significant challenge.[1][5] It is estimated that approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, leaving a vast chemical space unexplored.[1][5] This guide provides a comparative analysis of the synthetic methodologies available to the modern medicinal chemist, from the classical, workhorse reactions for N-functionalization to the cutting-edge catalytic strategies that are finally unlocking the potential of C-H functionalization. We will delve into the causality behind experimental choices, present validated protocols, and offer a forward-looking perspective on this indispensable scaffold.
Section 1: The Classical Toolkit: Mastering N-Functionalization
The majority of existing piperazine-containing drugs are synthesized by first constructing the core ring and then decorating the nitrogen atoms. These methods are robust, scalable, and form the foundation of process chemistry for many active pharmaceutical ingredients (APIs).
Foundational Strategies for N-Substitution
The primary challenge in N-functionalization is achieving selective mono-substitution, as the reactivity of the second nitrogen atom often leads to undesired di-substituted byproducts.[7][8] Chemists have developed several reliable strategies to overcome this hurdle.
Direct N-alkylation via nucleophilic substitution on alkyl halides is a straightforward approach. The key to achieving mono-selectivity is to control the stoichiometry, typically by using a large excess (5-10 equivalents) of piperazine to statistically favor the reaction of the electrophile with an unsubstituted molecule.[9] An alternative, more atom-economical approach involves the use of a protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, which deactivates one nitrogen, allowing the other to be functionalized selectively.[7][8]
Caption: Workflow for selective mono-N-alkylation using a Boc protecting group.
Experimental Protocol: Synthesis of 1-Benzyl-4-Boc-piperazine
-
Protection: Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[8]
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution over 30 minutes.[8]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperazine, which is often used without further purification.
-
Alkylation: Dissolve the crude N-Boc-piperazine (1.0 eq) in a suitable solvent like acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) followed by benzyl bromide (1.1 eq).
-
Stir the mixture at room temperature for 12-24 hours until TLC analysis indicates the consumption of the starting material.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate. The resulting crude product can be purified by column chromatography.
Attaching an aryl group to the piperazine nitrogen is crucial for many drugs. Three primary methods dominate this area: Buchwald-Hartwig amination, Ullmann-Goldberg reaction, and Nucleophilic Aromatic Substitution (SₙAr).[10] The choice of method depends heavily on the electronic properties of the aryl halide and the desired scale.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is arguably the most versatile method, tolerating a wide range of electron-rich and electron-poor aryl halides.[10] The selection of the phosphine ligand is critical; sterically hindered, electron-rich ligands (e.g., RuPhos, XPhos) are often required for challenging substrates like aryl chlorides.[8][9]
-
Ullmann-Goldberg Reaction: A classical copper-catalyzed method, it is often more cost-effective than palladium-based systems but typically requires higher reaction temperatures and is less tolerant of sensitive functional groups.[10]
-
SₙAr: This method is only effective when the aromatic ring is highly electron-deficient, activated by strong electron-withdrawing groups (e.g., -NO₂, -CF₃) ortho or para to the leaving group (typically F or Cl).[10] It offers the advantage of being metal-free.
| Method | Catalyst/Reagent | Typical Substrates | Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig | Pd precursor (e.g., Pd₂(dba)₃) + Phosphine ligand | Aryl chlorides, bromides, iodides, triflates | 80-110 °C, anhydrous solvent (toluene, dioxane) | Broad scope, high yields, functional group tolerance[8][10] | Cost of Pd/ligand, sensitivity to air/moisture |
| Ullmann-Goldberg | CuI or other Cu(I) source, often with a ligand | Aryl iodides, bromides | 120-200 °C, polar aprotic solvent (DMF, NMP) | Lower cost than Pd[10] | Harsh conditions, limited substrate scope, stoichiometry |
| SₙAr | Strong base (e.g., K₂CO₃, DIPEA) | Electron-deficient (hetero)arenes | Room temp to 100 °C | Metal-free, simple procedure, cost-effective[10] | Limited to activated substrates |
This powerful method forms a C-N bond by reacting piperazine with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB).[10] It is a go-to strategy for introducing alkyl substituents under gentle conditions and was used in the synthesis of drugs like Venetoclax.[10]
Section 2: The New Frontier: Catalytic C-Functionalization
The development of methods to selectively functionalize the carbon atoms of the piperazine ring represents a major leap forward, enabling the synthesis of novel three-dimensional structures for drug discovery.[1][5] These approaches can be broadly divided into de novo syntheses that build the substituted ring from acyclic precursors and direct C-H functionalization of the pre-formed piperazine core.
De Novo Synthesis of C-Substituted Piperazines
These methods construct the piperazine ring with the desired carbon substituent already in place, offering excellent control over regiochemistry.
-
SnAP and SLAP Chemistry: Developed by Bode and coworkers, the Stannyl Amine Protocol (SnAP) and its silicon-based successor (SLAP) are convergent methods that unite an aldehyde, a diamine-derived stannane or silane, and a catalyst to form C2-substituted piperazines.[1] The reaction proceeds through a radical-mediated cyclization onto an in situ-formed imine. While SnAP is effective, the toxicity of tin reagents is a drawback.[1] The SLAP method circumvents this by using a silicon surrogate but requires photoredox catalysis for efficient cyclization.[1]
-
Transition Metal-Catalyzed Cycloadditions:
-
Palladium-Catalysis: Rawal's group demonstrated a Pd-catalyzed cyclization that couples a propargyl unit with a diamine, affording highly substituted piperazines with excellent regio- and stereocontrol.[11]
-
Iridium-Catalysis: A powerful, 100% atom-economical [3+3] cycloaddition of two imine molecules, catalyzed by an Iridium complex, produces C-substituted piperazines with high diastereoselectivity under mild conditions.[12]
-
Direct C-H Functionalization
Perhaps the most transformative recent development is the ability to directly convert a C-H bond on the piperazine ring into a C-C or C-X bond. This allows for late-stage modification of complex molecules.
-
Photoredox Catalysis: This strategy uses visible light and a photocatalyst (often based on Iridium or Ruthenium, but increasingly purely organic dyes) to generate a reactive α-amino radical from a protected piperazine.[1][5][13] This radical can then be coupled with a variety of partners, including aryl, vinyl, and alkyl groups.[1][5] The mild, light-driven conditions offer exceptional functional group tolerance.
Caption: Simplified mechanism for photoredox-catalyzed C-H arylation.
-
Direct Lithiation: This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, such as sec-butyllithium in the presence of a chiral ligand like (-)-sparteine.[1] The resulting organolithium species can then react with various electrophiles. A significant operational drawback is the need for cryogenic temperatures (typically -78 °C), although recent studies have reported successful lithiation at higher temperatures (-50 °C), making the method more practical.[1]
| Strategy | Starting Materials | Key Features | Advantages | Challenges |
| De Novo Synthesis | Acyclic amines, aldehydes, imines | Builds the substituted ring from scratch | Excellent regio- and stereocontrol | Requires synthesis of specific precursors |
| Direct C-H Functionalization | Pre-formed piperazine ring | Modifies existing C-H bonds | Ideal for late-stage functionalization, atom economy | Regioselectivity can be challenging, may require protecting groups |
Section 3: Green Chemistry in Piperazine Synthesis
The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous materials.[13]
-
Alternative Energy Sources: Microwave irradiation and ultrasonication have been shown to dramatically accelerate reactions like the multi-component Petasis reaction for piperazine analog synthesis, reducing reaction times from many hours to mere minutes.[14]
-
Greener Solvents & Conditions: The move away from chlorinated solvents towards more benign alternatives like water, ethanol, or even solvent-free conditions (mechanochemistry) is a key trend.[13][14]
-
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the product, are inherently efficient. The Petasis reaction, for example, combines an amine (N-Boc-piperazine), an aldehyde (glyoxylic acid), and a boronic acid to create complex piperazine derivatives in one step.[14]
Case Study: Petasis Reaction Synthesis
| Parameter | Conventional Method | Microwave Method | Ultrasonication Method |
| Energy Source | Conventional Reflux | Microwave Irradiation | Ultrasonic Bath |
| Solvent | Acetonitrile (ACN) | ACN / Methanol | ACN / Methanol |
| Reaction Time | 16 hours | 15 minutes | 30 minutes |
| Typical Yield | Good | Excellent (up to 98%) | Very Good (up to 98%) |
| Reference | [14] | [14] | [14] |
Conclusion and Future Outlook
The synthesis of piperazine-containing drugs has evolved significantly. While classical N-functionalization methods remain the bedrock of industrial production due to their robustness and scalability, the field is rapidly advancing. The development of catalytic C-H functionalization and de novo cyclization strategies has opened the door to previously inaccessible chemical space, allowing for the creation of more complex and sterically diverse piperazine scaffolds.[1]
Looking ahead, several challenges remain. The scalability of many photoredox reactions for industrial applications is still an area of active research.[1] Reducing the reliance on expensive and potentially toxic heavy metal catalysts by developing more efficient organic photocatalysts or base-metal catalysts is a key goal.[1][13] The continued integration of green chemistry principles, such as flow chemistry and biocatalysis, will further enhance the sustainability of piperazine synthesis.[1] Ultimately, the expanding synthetic toolkit provides medicinal chemists with unprecedented power to fine-tune the structure and properties of piperazine-based drug candidates, ensuring this "privileged scaffold" will remain a central feature of pharmacopoeia for years to come.
References
- Durand, C., & Szostak, M. (2021).
- Benci, K., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- Sergeev, D. S., et al. (2021). Methods for the catalytic synthesis of piperazine.
- Sultana, S., et al. (2023). Green chemistry approach towards Piperazine: anticancer agents. Journal of the Indian Chemical Society. [Link]
- Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(45), 31274–31280. [Link]
- Pérez-Gómez, A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Faizan, F., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]
- Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. International Journal of Pharmaceutical and Biological Science Archive. [Link]
- ResearchGate. (2021).
- Faizan, F., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
- Gmajner, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
- ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. [Link]
- Nagani, A., et al. (2024). Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. Indian Journal of Heterocyclic Chemistry. [Link]
- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]
- Reddy, B., et al. (2003). Method for the preparation of piperazine and its derivatives.
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Purity Assessment of Commercial 1-Tetrahydrofurfuryl-piperazine Batches: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a program's success. 1-Tetrahydrofurfuryl-piperazine (1-THFP), a versatile building block in the synthesis of a range of active pharmaceutical ingredients (APIs), is no exception. The presence of even trace-level impurities can have profound implications, potentially leading to unforeseen side reactions, altered pharmacological profiles, and, in the worst-case scenario, patient safety concerns. This guide provides an in-depth, scientifically grounded framework for the purity assessment of commercial batches of 1-THFP, empowering researchers to make informed decisions in their procurement and application of this vital chemical entity.
The Significance of Purity in this compound
This compound, with its unique combination of a piperazine ring and a tetrahydrofurfuryl moiety, presents a distinct set of potential impurities. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route, these may include unreacted starting materials, by-products, and reagents.
-
Degradation Products: Resulting from the decomposition of 1-THFP under various stress conditions such as heat, light, oxidation, and extremes of pH.
A thorough understanding and control of these impurities are paramount. This guide will delineate a multi-faceted analytical approach, leveraging the strengths of orthogonal techniques to provide a comprehensive purity profile.
Unraveling the Impurity Profile: A Multi-Modal Analytical Approach
No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on the synergistic use of multiple methods, each offering a unique perspective on the chemical composition of the material. Our recommended workflow for the purity assessment of 1-THFP is as follows:
Figure 1: A comprehensive workflow for the purity assessment of this compound, employing orthogonal analytical techniques.
Comparative Analysis of Commercial Batches
To illustrate the practical application of this workflow, we present hypothetical data from the analysis of three different commercial batches of 1-THFP.
Table 1: Purity Assessment of Commercial 1-THFP Batches by GC-MS and HPLC-ELSD
| Batch ID | Purity by GC-MS (%) | Purity by HPLC-ELSD (%) | Major Impurity (Structure Inferred) | Impurity Level (%) |
| Batch A | 99.8 | 99.7 | Piperazine | 0.15 |
| Batch B | 99.2 | 99.1 | N,N'-bis(tetrahydrofurfuryl)piperazine | 0.6 |
| Batch C | 99.9 | 99.9 | Unidentified (MW 186) | 0.08 |
Table 2: Summary of Forced Degradation Studies on 1-THFP (Batch C)
| Stress Condition | % Degradation | Major Degradation Product (Structure Inferred) |
| 0.1 M HCl, 60°C, 24h | < 1% | No significant degradation |
| 0.1 M NaOH, 60°C, 24h | ~5% | Tetrahydrofuran-2-carboxylic acid |
| 3% H₂O₂, RT, 24h | ~12% | This compound N-oxide |
| 80°C, 48h | < 2% | Minor unidentified degradants |
| Photostability (ICH Q1B) | < 1% | No significant degradation |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for the detection and quantification of volatile and semi-volatile impurities, such as residual starting materials and low molecular weight by-products.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the 1-THFP sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Column: DB-17 or equivalent ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Detector: Agilent 5975 or equivalent.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-500 m/z.
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the area percent method, assuming a response factor of 1 for all components relative to 1-THFP.
Protocol 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Non-Volatile Impurities
Given that 1-THFP lacks a strong UV chromophore, HPLC with a universal detector like ELSD is a powerful tool for detecting non-volatile impurities.[1]
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the 1-THFP sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
2. HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Primesep 100 (or similar mixed-mode column), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD:
-
Nebulizer Temperature: 40°C.
-
Drift Tube Temperature: 60°C.
-
Gas Flow: 1.5 L/min.
-
3. Data Analysis:
-
Quantify impurities using the area percent method. Note that ELSD response can be non-linear, so for accurate quantification, a calibration curve for each identified impurity is recommended if reference standards are available.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and for establishing the stability-indicating nature of the analytical methods.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1-THFP at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid 1-THFP and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid 1-THFP and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
3. Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples by the developed HPLC-ELSD method to determine the extent of degradation and to profile the degradation products.
-
For structural elucidation of major degradation products, utilize LC-MS/MS.
Structural Elucidation of Impurities
The identification of unknown impurities is a critical step in ensuring the quality and safety of 1-THFP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[4] ¹H and ¹³C NMR spectra of the bulk 1-THFP material can reveal the presence of impurities, and 2D NMR techniques (COSY, HSQC, HMBC) can be employed to determine the connectivity of atoms within an impurity, provided it can be isolated or is present at a sufficient concentration.
Figure 2: Potential process-related and degradation impurities of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For impurities present at low levels, LC-MS/MS is an invaluable technique.[5][6] It provides molecular weight information and fragmentation patterns that can be used to propose the structures of unknown compounds. By coupling the HPLC method described above with a mass spectrometer, one can obtain mass-to-charge ratios for the parent ions of impurities and their fragment ions, which are crucial pieces of the structural puzzle.
Conclusion
The purity of this compound is a critical parameter that demands rigorous analytical scrutiny. The adoption of a multi-modal approach, combining chromatographic separations with mass spectrometric and NMR spectroscopic detection, provides the necessary depth of analysis to ensure the quality and consistency of this important chemical intermediate. By implementing the workflows and protocols outlined in this guide, researchers and drug development professionals can confidently assess the purity of their 1-THFP batches, thereby mitigating risks and fostering the successful progression of their research and development endeavors.
References
- Royal Society of Chemistry. Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer.
- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-949.
- Alsante, K. M., Hata, S. H., & Lohr, L. L. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 27(11), 44-55.
- Baron, M., et al. (2011). Analytical Methods for the determination of piperazines and their congeners in street samples. Analytical Methods, 3(6), 1276-1283.
- Welz, A., Koba, M., & Siódmiak, J. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1988.
- Welz, A., Koba, M., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(6), 1709.
- Reddy, B. M., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 440-445.
- Royal Society of Chemistry. Copies of ¹H, ¹³C, ¹⁹F NMR spectra.
- Welz, A., Koba, M., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- McClintic, C., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. ResearchGate.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry, 42(4), 508-517.
- SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
- Berger, S., & Sicker, D. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2519-2528.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
- Krivdin, L. B., & Kalabin, G. A. (1989). The Parameters of the ¹H and ¹³C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate.
- Wang, Y., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 47(34), 16039-16048.
- United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5801.
- PubChem. 1-(Tetrahydro-2-furylmethyl)piperazine.
- Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online.
- Sorokina, I., & D’hooghe, M. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(24), 12368-12437.
- Li, H., et al. (2019). A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations. ResearchGate.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- PubChem. 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-.
- Reddy, P. A., et al. (2013). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Organic letters, 15(18), 4786-4789.
- Science.gov. forced degradation study: Topics by Science.gov.
- Oakwood Chemical. This compound.
- Wang, Y., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6463.
- Kumar, V., & Sharma, P. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 8(4), 217-225.
- Singh, R., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar.
- Singh, R., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate.
Sources
- 1. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Reference Standards for 1-(Tetrahydro-2-furoyl)piperazine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and research, the precision of analytical measurements is paramount. This guide offers an in-depth comparison of reference standards for the analysis of 1-(Tetrahydro-2-furoyl)piperazine, a key heterocyclic building block in medicinal chemistry.[1][2] As a Senior Application Scientist, my objective is to provide you with the technical insights and experimental rationale necessary to select and effectively utilize the most appropriate reference standards for your work.
Introduction to 1-(Tetrahydro-2-furoyl)piperazine and the Imperative for High-Quality Reference Standards
1-(Tetrahydro-2-furoyl)piperazine (CAS No. 63074-07-7) is a piperazine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential neuroactive agents.[2][3] Its molecular structure, featuring a piperazine ring linked to a tetrahydrofuroyl group, makes it a versatile scaffold in drug design.[2] The compound typically appears as a colorless to pale yellow liquid and is soluble in water.[3]
The reliability of any quantitative or qualitative analysis hinges on the quality of the reference standard used. An ideal reference standard provides a benchmark against which the identity, purity, and strength of a sample can be definitively measured. For 1-(Tetrahydro-2-furoyl)piperazine, which can be an impurity in active pharmaceutical ingredients (APIs) like Terazosin, the use of a well-characterized reference standard is not just a matter of good practice but a regulatory necessity.[4][5]
Comparative Analysis of Available Reference Standards
The selection of a reference standard should be a meticulous process, considering factors beyond mere availability. While various suppliers offer 1-(Tetrahydro-2-furoyl)piperazine, the level of characterization and documentation can differ significantly. Below is a comparison of key attributes to consider when sourcing a reference standard.
Table 1: Comparison of Critical Attributes for 1-(Tetrahydro-2-furoyl)piperazine Reference Standards
| Attribute | Commercial Supplier A (Typical) | Pharmacopeial Standard (e.g., EP) | In-house Synthesized Standard |
| Purity | Often ≥97% (GC)[2] | Typically >99.0%, with specified impurity profile | Variable, dependent on synthesis and purification |
| Characterization | Basic (e.g., NMR, MS) | Comprehensive (NMR, MS, IR, elemental analysis, etc.) | May be limited to specific analytical needs |
| Documentation | Certificate of Analysis (CoA) with basic data | Detailed monograph and CoA | Internal documentation, may lack external validation |
| Traceability | Traceable to internal standards | Traceable to primary international standards | Limited traceability |
| Regulatory Acceptance | May require further validation for GMP use | Generally accepted by regulatory authorities | Requires extensive validation for regulatory submissions |
Expert Insight: While commercially available standards are convenient for research and development, pharmacopeial standards are the gold standard for quality control and regulatory submissions due to their rigorous characterization and established traceability. Synthesizing a standard in-house offers customization but necessitates a significant investment in characterization and validation to be considered trustworthy.
Key Analytical Techniques for Characterization and Quantification
The comprehensive analysis of 1-(Tetrahydro-2-furoyl)piperazine and its impurities relies on a combination of chromatographic and spectroscopic techniques.
HPLC is a cornerstone technique for assessing the purity of non-volatile piperazine derivatives.[6] Since the piperazine nucleus lacks a strong chromophore, derivatization is often necessary to enhance UV detection sensitivity.[6]
Workflow for HPLC Analysis:
Caption: HPLC analysis workflow for 1-(Tetrahydro-2-furoyl)piperazine.
Detailed HPLC Protocol (Post-Derivatization):
This protocol is adapted from established methods for piperazine analysis.[6][7]
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[6]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[6][7]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35°C.[7]
-
Detection Wavelength: 340 nm (for NBD-Cl derivative).[7]
-
Injection Volume: 10 µL.[7]
-
Derivatization Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) is a common agent that reacts with the secondary amine of the piperazine to form a UV-active product.[6][7][8]
Causality Behind Choices: The use of NBD-Cl for derivatization is crucial for achieving low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) range, which is essential for impurity analysis.[7][8][9] The chosen mobile phase and column provide good separation of the derivatized analyte from potential interferences.[7]
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of 1-(Tetrahydro-2-furoyl)piperazine. It also serves as an excellent method for confirming the molecular weight of the compound.
Logical Relationship for GC-MS Method Development:
Caption: Key considerations for GC-MS method development.
General GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is often suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to elute all components.
-
Injector: Splitless mode for trace analysis.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Expert Insight: Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve the chromatographic behavior of piperazine derivatives.[10] The resulting mass spectrum will provide a unique fragmentation pattern, confirming the identity of the compound.
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the reference standard. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Signals:
-
Piperazine ring protons: Typically appear in the δ 2.5–3.5 ppm region.[1]
-
Tetrahydrofuroyl moiety protons: Signals corresponding to the CH and CH₂ groups of the tetrahydrofuran ring.
-
Amide proton: May be observable depending on the solvent and concentration.
Expected ¹³C NMR Signals:
-
Carbonyl carbon: A characteristic peak around δ 170 ppm.[1]
-
Piperazine and tetrahydrofuroyl carbons: Resonances in the aliphatic region.
Trustworthiness through Self-Validation: A high-quality reference standard will have its structure unequivocally confirmed by a combination of these spectroscopic techniques. The data should be consistent across all methods (e.g., the molecular weight from MS should match the structure determined by NMR).
Practical Recommendations for Implementation
-
Initial Assessment: For early-stage research, a commercially available standard with a purity of ≥97% and a basic CoA may suffice.[2]
-
Method Development and Validation: When developing and validating analytical methods, it is advisable to use a more highly characterized reference standard to ensure the accuracy and robustness of the method.
-
Quality Control and Release Testing: For GMP environments and regulatory submissions, a pharmacopeial standard, if available, is the preferred choice. If not, a well-characterized in-house primary standard must be established and qualified.
-
Impurity Profiling: When analyzing for impurities, it is crucial to have reference standards for any known potential impurities to ensure accurate identification and quantification.
By carefully selecting and utilizing a well-characterized reference standard for 1-(Tetrahydro-2-furoyl)piperazine, researchers and drug development professionals can ensure the integrity and accuracy of their analytical data, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Artepal. 1-(Tetrahydro-2-furoyl)piperazine (Standard).
- ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Auburn University Electronic Theses and Dissertations. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- PubChem. 1-(Tetrahydro-2-furoyl)piperazine.
- ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
- Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-(Tetrahydro-2-furoyl)-piperazine | LGC Standards [lgcstandards.com]
- 5. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.direct [scholars.direct]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Piperazine Quantification Methods
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the nuanced subject of piperazine quantification. This document provides an in-depth comparison of prevalent analytical methodologies, supported by experimental data and protocols, to empower you to make informed decisions for your specific analytical challenges.
The Analytical Challenge of Piperazine
Piperazine is a widely used scaffold in the pharmaceutical industry. However, its quantification presents a unique set of challenges. As a small, polar, and non-volatile molecule, it lacks a significant chromophore, rendering direct UV-Vis spectrophotometric detection in High-Performance Liquid Chromatography (HPLC) difficult, especially at low concentrations. Furthermore, its low volatility makes direct analysis by Gas Chromatography (GC) problematic without derivatization.
This guide will navigate you through the most common and effective analytical strategies to overcome these hurdles, focusing on derivatization-based and direct analysis techniques. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in scientific integrity.
Chapter 1: The Derivatization Approach: Enhancing Detectability and Volatility
Derivatization is a cornerstone technique in piperazine analysis, chemically modifying the molecule to enhance its detectability by UV-Vis or fluorescence detectors in HPLC, or to increase its volatility for GC analysis.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
GC offers high separation efficiency, and when coupled with FID or MS, provides robust and sensitive detection. However, the prerequisite for GC analysis is the volatility of the analyte. Piperazine's polarity and hydrogen bonding capabilities necessitate a derivatization step to convert it into a more volatile and thermally stable compound.
A common and effective derivatizing agent for piperazine is Trifluoroacetic Anhydride (TFAA) . TFAA reacts with the amine groups of piperazine to form a non-polar, volatile derivative suitable for GC analysis.[1][2]
1. Materials and Reagents:
-
Piperazine standard
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Anhydrous sodium sulfate
-
2 mL micro-reaction vials with PTFE-lined caps
-
Pipettes and tips
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of piperazine in methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution with methanol to desired concentrations.
-
Sample Preparation: Dissolve the sample containing piperazine in methanol to achieve a concentration within the calibration range.
3. Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a 2 mL micro-reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[1][2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block.[1][2]
-
After incubation, cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
-
Inject 1 µL of the reconstituted solution into the GC-MS system.
4. GC-MS Instrumental Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 120°C, hold for 1 min, ramp to 150°C at 10°C/min and hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[2]
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Caption: Workflow for Piperazine Quantification by GC-MS with TFAA Derivatization.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection (FLD)
For HPLC analysis, derivatization is employed to introduce a chromophore or a fluorophore into the piperazine molecule, enabling sensitive detection. A widely used derivatizing agent for this purpose is 4-chloro-7-nitrobenzofuran (NBD-Cl) .[3][4] NBD-Cl reacts with the secondary amine groups of piperazine to form a highly UV-active derivative.[3][4]
1. Materials and Reagents:
-
Piperazine standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine
-
HPLC system with a UV detector and a suitable column (e.g., Chiralpak IC)
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of piperazine in a suitable diluent (e.g., 20 mg in 10 mL). Further dilute to a working concentration.[3]
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.
3. Derivatization Procedure:
-
The derivatization reaction is typically performed by mixing the piperazine solution with an NBD-Cl solution in a suitable buffer and heating. The exact conditions (e.g., temperature, time, pH) should be optimized for the specific application.
4. HPLC-UV Instrumental Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 35°C[3]
-
Detection Wavelength: 340 nm[3]
-
Injection Volume: 10 µL[3]
Caption: Workflow for Piperazine Quantification by HPLC-UV with NBD-Cl Derivatization.
Chapter 2: The Direct Analysis Approach: Bypassing Derivatization
While derivatization is a powerful tool, it can be time-consuming and introduce additional sources of error. Direct analysis methods offer a more streamlined workflow.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This makes it well-suited for the retention and separation of polar compounds like piperazine without derivatization.
Universal Detectors: Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD)
Since piperazine lacks a UV chromophore, universal detectors like CAD and ELSD are employed for its direct detection in HPLC.[5] These detectors are mass-based and do not rely on the optical properties of the analyte.
-
Charged Aerosol Detector (CAD): The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged and then detected by an electrometer. The response is proportional to the mass of the analyte.[6]
-
Evaporative Light Scattering Detector (ELSD): The eluent is nebulized, and the solvent is evaporated, leaving behind particles of the non-volatile analyte. A light source illuminates these particles, and the scattered light is detected.
1. Materials and Reagents:
-
Piperazine standard
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a CAD or ELSD detector and a HILIC column (e.g., cyanopropyl)
2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Dissolve standards and samples in the mobile phase.
3. HILIC-CAD/ELSD Instrumental Conditions:
-
Column: Cyanopropyl (CN) bonded stationary phase
-
Mobile Phase: Acetonitrile/water with an additive like TFA[7]
-
Detection: CAD or ELSD[8]
Chapter 3: Inter-laboratory Comparison of Performance
The choice of an analytical method is often dictated by its performance characteristics. The following table provides a comparative summary of the methods discussed, based on data from various studies. It is important to note that these values can vary depending on the specific matrix, instrumentation, and experimental conditions.
| Parameter | GC-MS (with TFAA Derivatization) | HPLC-UV (with NBD-Cl Derivatization) | HILIC-CAD/ELSD (Direct Analysis) |
| Linearity Range | Typically in the ng/mL to µg/mL range | 30 - 350 ppm[3] | Dependent on detector, generally wide |
| Limit of Detection (LOD) | As low as 1 ng/mL in urine with mass-selective detection[9] | 30 ppm[3] | Generally in the low µg/mL range |
| Limit of Quantification (LOQ) | 90 ppm[3] | In the low µg/mL range | |
| Precision (%RSD) | < 15% | 1.13%[3] | Typically < 5% |
| Accuracy (% Recovery) | Typically > 85% | Good recovery reported | Typically > 90% |
| Throughput | Lower due to derivatization and longer run times | Moderate | Higher due to direct injection |
| Selectivity | High, especially with MS detection | Good, dependent on chromatography | Moderate, potential for matrix interference |
| Cost | Higher (instrumentation and reagents) | Lower (instrumentation) | Moderate (detector cost) |
Chapter 4: Method Validation According to ICH Q2(R2) Guidelines
Regardless of the chosen method, it is imperative that it is validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for analytical procedure validation.[10][11][12]
The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
All experimental protocols described in this guide should be subjected to a rigorous validation process following these principles to ensure the generation of reliable and reproducible data.
Conclusion and Recommendations
The choice of the most suitable method for piperazine quantification depends on several factors, including the required sensitivity, the sample matrix, available instrumentation, and throughput needs.
-
For high sensitivity and specificity, especially in complex matrices like biological fluids, GC-MS after derivatization is the gold standard. The mass spectrometric detection provides excellent selectivity and low detection limits.
-
For routine quality control in a pharmaceutical setting where high sensitivity is not the primary concern and a UV detector is readily available, HPLC-UV after derivatization with NBD-Cl offers a cost-effective and reliable solution.
-
For high-throughput screening or when a simpler, derivatization-free workflow is desired, HILIC with CAD or ELSD is an attractive option. This approach is particularly useful for the analysis of piperazine in active pharmaceutical ingredients (APIs) and formulations.
It is crucial to perform a thorough method validation to demonstrate that the selected method is fit for its intended purpose. This guide provides the foundational knowledge and practical protocols to embark on a successful inter-laboratory comparison and to select and validate the optimal analytical method for your piperazine quantification needs.
References
- ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
- HPLC Methods for analysis of Piperazine.
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- ICH Guidelines for Analytical Method Valid
- Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]
- Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed. [Link]
- A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography–Mass Spectrometry. J-Stage. [Link]
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Royal Society of Chemistry. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Trade Science Inc. [Link]
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of the Science of Food and Agriculture. [Link]
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]
- Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
- Charged aerosol detection in pharmaceutical analysis.
- Charged Aerosol Detection Applications in Biopharmaceutical Analysis. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholars.direct [scholars.direct]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. helixchrom.com [helixchrom.com]
- 9. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mastercontrol.com [mastercontrol.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Structural Elucidation of 1-Tetrahydrofurfuryl-piperazine Impurities
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the active pharmaceutical ingredient (API) is the protagonist of the story, but its impurities are the critical supporting characters that can dramatically alter the plot. 1-Tetrahydrofurfuryl-piperazine (THFP) is a versatile chemical scaffold utilized in the synthesis of various pharmaceutical agents. Its structural integrity is paramount to the safety and efficacy of the final drug product. The presence of unknown or poorly characterized impurities, even at trace levels, can introduce risks of toxicity or reduce the therapeutic effect.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate a thorough understanding of the impurity profile of any new drug substance and product.[1][2] This guide, designed for researchers and drug development professionals, provides an in-depth, comparative analysis of the analytical methodologies required to separate, identify, and definitively elucidate the structures of impurities related to this compound. We will move beyond mere protocols to explore the strategic reasoning behind the selection of each analytical technique, creating a self-validating workflow for comprehensive impurity profiling.
Anticipating the Unknown: Potential Impurities of this compound
A robust analytical strategy begins with a theoretical understanding of the potential impurities that may arise. These can be broadly categorized as synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: These include unreacted starting materials (e.g., piperazine, tetrahydrofurfuryl chloride), intermediates, and by-products from unintended side reactions.
-
Degradation Products: These impurities form during manufacturing, storage, or handling due to environmental factors like heat, light, moisture, or oxygen. The bifunctional nature of THFP—containing both a piperazine ring and a tetrahydrofuran (THF) moiety—presents several potential degradation pathways. The piperazine ring is susceptible to oxidation and ring-opening reactions, while the ether linkage in the THF group can be a point of cleavage.[3][4]
The diagram below illustrates the probable degradation pathways for THFP, which are critical for anticipating the structures of potential impurities.
Caption: Potential degradation pathways of this compound under stress conditions.
Forced Degradation: A Strategic Approach to Impurity Discovery
To proactively identify degradation products, forced degradation or stress testing is an indispensable tool.[5][6] By subjecting the API to conditions more severe than those it would encounter during storage, we can generate a rich sample of potential degradants. This allows for the development of a "stability-indicating" analytical method—one that can resolve the API from all its significant impurities.[7]
Experimental Protocol: Forced Degradation of this compound
The objective is to achieve a target degradation of 5-20% of the parent API to ensure that primary degradants are formed without excessive secondary degradation.[8]
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store at 60°C for 48 hours. Before analysis, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 12 hours, protected from light.
-
Thermal Degradation: Store 5 mL of the stock solution in a sealed vial in an oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose 5 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8]
-
Control Samples: Prepare a control sample (stock solution diluted 1:1 with the 50:50 acetonitrile:water mixture) and store it at 4°C, protected from light.
-
Analysis: Analyze all stressed samples, along with the control, using a suitable chromatographic method (e.g., HPLC-UV/PDA) to assess the extent of degradation and the formation of new peaks.
A Multi-modal Analytical Workflow for Structural Elucidation
No single analytical technique can provide all the necessary information for impurity identification. A logical, multi-modal workflow is essential, starting with separation and detection, followed by definitive structural confirmation.
Caption: A logical workflow for the separation, identification, and structural confirmation of impurities.
Separation and Detection: The Chromatographic Foundation
Chromatography is the cornerstone of impurity analysis, designed to separate the API from its related substances.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for analyzing non-volatile and thermally labile compounds, making it ideal for THFP and most of its expected degradation products.[9] A challenge with piperazine derivatives is their lack of a strong UV chromophore. While a Photodiode Array (PDA) detector can provide some spectral information, sensitive detection often requires derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) or the use of alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[9][10]
-
Gas Chromatography (GC): GC is the preferred method for volatile and semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight starting materials.[11][12] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent sensitivity and specificity for these types of analytes.[13][14] Headspace sampling (HS-GC) is a common technique used to introduce volatile analytes from the sample matrix onto the GC column, preventing contamination of the system.
Identification and Confirmation: The Spectroscopic Powerhouses
Once impurities are separated, their structures must be determined. This is where spectroscopic techniques, often coupled with chromatography, become essential.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides the molecular weight of an impurity as it elutes from the HPLC column.[15] High-resolution mass spectrometry (HRMS) can yield the elemental composition, offering significant clues to the molecular formula. Tandem MS (MS/MS) experiments provide fragmentation patterns that help piece together the molecular structure. This technique is highly sensitive and is often the first step in structural identification.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides pieces of the puzzle, NMR spectroscopy reveals the complete picture.[17] It is an irreplaceable and non-destructive technique for the unequivocal structural elucidation of organic molecules.[18][19]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. NMR is uniquely powerful in its ability to distinguish between isomers (compounds with the same molecular formula but different structures), which can be challenging or impossible to differentiate by MS alone.[15] Recent advances in technology, such as cryogenic probes, have significantly increased NMR sensitivity, making it feasible to analyze trace-level impurities isolated from HPLC fractions.[15][20]
-
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific question being asked at each stage of the investigation. The following table provides a comparative summary of the primary methods used in the structural elucidation of THFP impurities.
| Technique | Primary Role | Information Provided | Sensitivity | Strengths | Limitations |
| HPLC-UV/PDA | Separation, Detection, Quantitation | Retention Time, UV-Vis Spectrum, Concentration | Moderate | Robust, reproducible, excellent for quantitation of known impurities. | Limited structural information; may require derivatization for sensitive detection.[9] |
| GC-MS | Separation & Identification of Volatiles | Retention Time, Molecular Ion, Fragmentation Pattern | High | Gold standard for residual solvents and volatile impurities.[11][12] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS/MS | Identification & Preliminary Structure | Accurate Mass, Elemental Composition, Fragmentation | Very High | Provides molecular weight and structural fragments on minute quantities.[15] | Cannot always distinguish between isomers; fragmentation can be complex to interpret. |
| NMR | Definitive Structural Elucidation | Unambiguous 3D Structure, Isomer Differentiation | Lower | Provides complete structural information without needing a reference standard.[17][18] | Requires a larger sample amount and is a lower throughput technique. |
Conclusion: An Integrated Strategy for Assured Quality
The structural elucidation of impurities in this compound is not a task for a single analytical tool but requires a synergistic and logical application of multiple techniques. The journey begins with a foundational understanding of potential synthetic and degradative pathways, which is then explored practically through forced degradation studies.
Chromatographic techniques like HPLC and GC provide the essential separation and quantitation of impurities. Mass spectrometry serves as a rapid, high-sensitivity tool for initial identification by providing critical molecular weight and fragmentation data. Finally, NMR spectroscopy stands as the ultimate arbiter, delivering the unequivocal, detailed structural information necessary to confirm impurity identity, differentiate isomers, and ensure a complete and accurate impurity profile.
By embracing this integrated, multi-modal approach, researchers and drug development professionals can build a comprehensive understanding of their API, ensuring the development of safe, effective, and regulatory-compliant pharmaceutical products.
References
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. URL: https://www.veeprho.com/blog/use-of-nmr-in-impurity-profiling-for-pharmaceutical-products/
- NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. URL: https://toref-standards.com/blog/nmr-applications-in-pharmaceutical-impurity-profiling/
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. URL: https://ri.conicet.gov.ar/handle/11336/12061
- Impurities In Pharmaceuticals: Types, Regulations And Strategies. GMP Insiders. URL: https://www.gmpinsiders.com/impurities-in-pharmaceuticals/
- An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives. Benchchem. URL: https://www.benchchem.com/pdf/B7761512_Tech_Guide.pdf
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Moravek. URL: https://www.moravek.com/understanding-ich-guidelines-for-pharmaceutical-impurities-a-comprehensive-guide/
- Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909062/
- The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ResearchGate. URL: https://www.researchgate.
- How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. URL: https://resolvemass.com/how-pharmaceutical-impurity-analysis-works/
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. URL: https://researchtrendsjournal.com/index.php/ijterd/article/view/155
- Quality: impurities. European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/human-regulatory-overview/research-and-development/scientific-guidelines/quality-impurities
- Pharmaceutical Impurity Analysis Overview. Chemass. URL: https://www.chemassist.com/blog/pharmaceutical-impurity-analysis-overview
- How Is GC-MS Used In Quality Control? Chemistry For Everyone - YouTube. URL: https://www.youtube.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. SHIMADZU CORPORATION. URL: https://www.shimadzu.com/an/application/gas-chromatograph-mass-spectrometer/jpo217039.html
- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem. URL: https://www.benchchem.
- (PDF) Piperazine Degradation in Pilot Plants. ResearchGate. URL: https://www.researchgate.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. URL: https://repositories.lib.utexas.edu/handle/2152/ETD-UT-2011-05-3221
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. URL: https://www.sciencedirect.com/science/article/pii/S221334372301391X
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/bk-2011-1084.ch005
- Organic volatile impurities in pharmaceuticals. Indian Journal of Pharmaceutical Sciences. URL: https://www.ijpsonline.
- Thermal degradation of piperazine and its structural analogs. ResearchGate. URL: https://www.researchgate.net/publication/251528657_Thermal_degradation_of_piperazine_and_its_structural_analogs
- (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate. URL: https://www.researchgate.net/publication/321235685_Development_and_validation_of_gas_chromatography_methods_for_the_control_of_volatile_impurities_in_the_pharmaceutical_substance_dutasteride
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. URL: https://bioprocessintl.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. URL: https://www.unodc.org/documents/scientific/piperazines_E.pdf
- Determination of piperazine derivatives in “Legal Highs”. ResearchGate. URL: https://www.researchgate.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. URL: https://www.researchgate.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. URL: https://ntujps.ntu.edu.iq/jps/index.php/jps/article/view/100
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2012/Volume%205,%20Issue%205/Research%20Journal%20of%20Pharmacy%20and%20Technology-2012-Volume%205,%20Issue%205-1.pdf
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007137.php
- Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. URL: https://www.thaiscience.info/journals/Article/scias/10986064.pdf
- 1-(Tetrahydro-2-furylmethyl)piperazine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737265
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. URL: https://www.pharmaguideline.com/2014/05/forced-degradation-study-in-pharmaceutical-stability.html
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. tasianinch.com [tasianinch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. youtube.com [youtube.com]
- 13. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. veeprho.com [veeprho.com]
- 19. toref-standards.com [toref-standards.com]
- 20. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Tetrahydrofurfuryl-piperazine: A Comparative Guide to Enzyme Inhibition
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to form hydrogen bonds and act as a versatile linker, have led to its incorporation into numerous FDA-approved drugs targeting a diverse range of enzymes and receptors.[2][3] From the potent anticancer activity of kinase inhibitors like Imatinib to the neuroprotective effects of acetylcholinesterase inhibitors, the piperazine moiety consistently proves to be a critical pharmacophore.[4][5]
This guide focuses on 1-Tetrahydrofurfuryl-piperazine , a readily available piperazine derivative. While its direct biological activities are not extensively documented, its structural similarity to known enzyme inhibitors warrants a thorough investigation into its potential as a novel therapeutic agent. The presence of the tetrahydrofurfuryl group introduces a distinct structural and electronic feature that could modulate binding affinity and selectivity for various enzyme targets.
This document provides a comprehensive framework for benchmarking this compound against a well-characterized enzyme inhibitor. We will focus on acetylcholinesterase (AChE) , a critical enzyme in the central nervous system and a key target in the treatment of Alzheimer's disease.[6][7] The well-established inhibitor Donepezil will serve as our benchmark for a direct, quantitative comparison of inhibitory potency.[8]
The methodologies detailed herein are designed to be robust, reproducible, and provide a clear, data-driven assessment of the inhibitory potential of this compound.
Experimental Design: A Head-to-Head Comparison of Inhibitory Potency
The primary objective of this study is to determine the half-maximal inhibitory concentration (IC50) of this compound against human acetylcholinesterase and compare it directly to the known inhibitor, Donepezil. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard metric for quantifying inhibitor potency.
Rationale for Target and Benchmark Selection
-
Target Enzyme: Acetylcholinesterase (AChE) : The piperazine scaffold is a common feature in many CNS-active drugs. AChE is a well-validated target for neurodegenerative diseases, and a plethora of reliable in vitro assays are commercially available.[9][10]
-
Benchmark Inhibitor: Donepezil : Donepezil is a potent and selective inhibitor of AChE, with a well-documented IC50 value in the nanomolar range (approximately 6.7 nM).[6][8] Its established pharmacological profile and commercial availability make it an ideal positive control and benchmark for this comparative study.
Key Performance Metrics
The core of our comparison will revolve around the following quantitative metric:
-
IC50 Value : To be determined for both this compound and Donepezil under identical experimental conditions.
Experimental Protocols: A Step-by-Step Guide to a Self-Validating System
The following protocol is based on the widely-used Ellman's assay, a colorimetric method for measuring AChE activity.[1]
Materials and Reagents
-
Human Recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine (ATCh) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (pH 8.0)
-
This compound
-
Donepezil hydrochloride
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow Diagram
Caption: Workflow for determining IC50 values.
Step-by-Step Protocol
-
Reagent Preparation :
-
Prepare a stock solution of this compound and Donepezil in a suitable solvent (e.g., DMSO) and perform serial dilutions in phosphate buffer to create a range of concentrations for testing.
-
Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer at their optimal concentrations as recommended by the supplier.
-
-
Assay Plate Setup :
-
In a 96-well plate, add phosphate buffer to all wells.
-
Add the diluted solutions of this compound or Donepezil to their respective wells.
-
Include a "no inhibitor" control (vehicle only) and a "blank" (no enzyme) for background correction.
-
Add the DTNB solution to all wells.
-
-
Enzyme Addition and Pre-incubation :
-
Add the AChE solution to all wells except the blank.
-
Allow the plate to pre-incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement :
-
Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic read).
-
-
Data Analysis :
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Summary
The following table presents a hypothetical but expected outcome of the comparative analysis, based on the known potency of Donepezil.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Acetylcholinesterase | To be determined |
| Donepezil | Acetylcholinesterase | ~6.7[6][8] |
Interpreting the Results and Next Steps
The determined IC50 value for this compound will provide a direct measure of its potency as an AChE inhibitor.
-
High Potency (Low IC50) : An IC50 value in the nanomolar to low micromolar range would indicate significant inhibitory activity, warranting further investigation.
-
Moderate to Low Potency (Higher IC50) : A higher IC50 value would suggest weaker inhibition of AChE. However, this does not preclude activity against other enzymes.
Mechanism of Inhibition Studies
Should this compound demonstrate significant inhibitory activity, the next logical step would be to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved through Michaelis-Menten kinetic studies by measuring the reaction rate at varying substrate concentrations in the presence of different inhibitor concentrations.
Signaling Pathway Context
The inhibition of AChE has a direct impact on cholinergic signaling in the brain. The diagram below illustrates this pathway.
Caption: Inhibition of AChE in the cholinergic synapse.
Safety and ADME-Tox Considerations
Conclusion
This guide provides a robust and scientifically sound framework for the initial benchmarking of this compound as a potential enzyme inhibitor. By employing a direct comparative approach against a well-established drug like Donepezil, researchers can rapidly and efficiently assess its inhibitory potency against acetylcholinesterase. Promising results from this initial screen would pave the way for more in-depth mechanistic studies, selectivity profiling against other enzymes, and eventual in vivo evaluation, potentially unlocking a new therapeutic agent from the versatile piperazine family.
References
- Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acet
- Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed. [Link]
- [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. PubMed. [Link]
- Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed. [Link]
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
- Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir. PubMed. [Link]
- Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. ASM Journals. [Link]
- Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil...
- SAFETY D
- Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2.
- Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. [Link]
- In vitro kinase assay. Protocols.io. [Link]
- Assay for Protealysin-like Protease Inhibitor Activity. PubMed Central. [Link]
- Protease Assay™. G-Biosciences. [Link]
- Can anyone suggest a protocol for a kinase assay?
- Imatinib: Basic Results. Oncohema Key. [Link]
- Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Deriv
- What is the best and most simple protease enzyme assay protocol?
- 1-(Tetrahydro-2-furylmethyl)piperazine. PubChem. [Link]
- Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)
- first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. PubMed. [Link]
- 1-(Tetrahydro-2-furoyl)piperazine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Imatinib | Cell Signaling Technology [cellsignal.com]
- 6. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. attogene.com [attogene.com]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Tetrahydrofurfuryl-piperazine
Navigating the complexities of chemical waste management is a critical responsibility for every researcher and laboratory professional. The proper disposal of reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Tetrahydrofurfuryl-piperazine, grounded in established safety data and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of your personnel and the integrity of your facility.
Hazard Identification and Essential Protective Measures
Before any handling or disposal procedures begin, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as a hazardous substance, and direct contact can pose significant health risks.[1]
1.1 GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. This compound presents the following primary risks:
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2][3] |
The signal word for this chemical is "Warning" .[1][2]
1.2 Required Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards. To mitigate the risk of exposure during handling and disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[2] This is crucial to prevent contact with liquid splashes, which can cause serious eye irritation.[1][2]
-
Skin Protection: Chemical-impermeable gloves (e.g., nitrile or neoprene) and impervious, flame-retardant lab coats or clothing are required.[2] This creates a necessary barrier to prevent skin contact and subsequent irritation.[2] Contaminated clothing must be removed immediately and laundered before reuse.[2][4]
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood or in a well-ventilated area to prevent the inhalation of vapors, which can irritate the respiratory system.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[2]
Waste Characterization and Segregation Protocol
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's legal responsibility to determine if their waste is hazardous.[5][6] Given its GHS classifications, this compound is considered a regulated, hazardous chemical waste.[1][7]
Core Principle: Never mix hazardous waste with non-hazardous waste. Doing so is a regulatory violation and renders the entire mixture hazardous, significantly increasing disposal costs and complexity.
Procedure:
-
Designate a Waste Stream: Establish a specific, labeled waste container solely for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
Check for Incompatibilities: Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent dangerous chemical reactions.[7][8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the associated hazards (e.g., "Irritant," "Skin/Eye Irritant").[9][10]
On-Site Accumulation and Storage
Proper on-site management of hazardous waste is governed by federal and state regulations to prevent accidental releases.[5]
Step-by-Step Accumulation Protocol:
-
Container Selection: Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable. The container must be in good condition, free from cracks or leaks, and have a tight-fitting screw cap.[5]
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9] This area should be under the control of the laboratory personnel.
-
Closure: The waste container must remain sealed at all times except when waste is being added.[5][9] This is a critical step to prevent the release of vapors and ensure workplace safety.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from sources of ignition and incompatible chemicals.[2][8] The storage area should be locked or otherwise secured.[1][2]
Spill and Emergency Response
Preparedness is key to mitigating the impact of an accidental release. All personnel handling this chemical must be trained on these emergency procedures.[11]
Immediate Actions for a Spill:
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert your supervisor and institutional Environmental Health and Safety (EHS) office.[4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the entire lab.[2]
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Section 1.2.
-
Containment: For minor spills, contain the liquid using an inert absorbent material like sand, vermiculite, or a chemical sorbent pad.[4] Prevent the spill from entering any drains or waterways.[4]
-
Collection: Carefully collect the absorbent material and contaminated debris using spark-proof tools and place it into a designated, sealable, and properly labeled container for hazardous waste disposal.[4][12]
-
Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing and equipment before storing and reusing it.[4]
Formal Disposal Protocol: The "Cradle-to-Grave" Journey
The RCRA framework mandates a "cradle-to-grave" system to track hazardous waste from its point of generation to its final, approved disposal facility.[6]
-
Contact EHS: When your waste container is full, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department. They will facilitate the legal and logistical process of waste removal.
-
Transportation: Do not attempt to transport the waste off-site yourself. Hazardous waste must be transported by a licensed and registered hauler who is authorized to manage such materials.[6][11]
-
Hazardous Waste Manifest: The transfer of waste from your facility to the disposal site is tracked using a Uniform Hazardous Waste Manifest.[5][13] This multi-part form provides information about the waste and serves as a chain-of-custody document, ensuring it reaches its final destination.[6][9]
-
Final Disposal: The licensed waste management facility will treat and dispose of the this compound according to federal and state regulations.[2] This may involve incineration in a licensed apparatus or other approved treatment methods.[4]
Governing Regulatory Framework
Two primary federal agencies in the United States govern the lifecycle of hazardous chemicals in the workplace:
-
Environmental Protection Agency (EPA): The EPA, through RCRA, sets the standards for what constitutes hazardous waste and how it must be identified, managed, transported, treated, and disposed of to protect human health and the environment.[6][14]
-
Occupational Safety and Health Administration (OSHA): OSHA sets the standards for workplace safety.[11] This includes requirements for hazard communication, employee training on chemical risks, emergency action plans, and the use of Personal Protective Equipment (PPE) to ensure worker safety.[10][15]
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the key decision points and procedural flow for managing this compound waste in a laboratory setting.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. goodway.com [goodway.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. youtube.com [youtube.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Senior Application Scientist's Guide to the Safe Handling of 1-Tetrahydrofurfuryl-piperazine
Welcome to your comprehensive guide on the safe handling of 1-Tetrahydrofurfuryl-piperazine (CAS No. 82500-35-4). As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. This document moves beyond a simple checklist, offering a deep dive into the "why" behind each safety protocol. By understanding the nature of this compound, we can foster a culture of safety that is both informed and instinctual.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is a substituted piperazine derivative. While specific toxicological data is limited, the available Safety Data Sheets (SDS) consistently classify it under the Globally Harmonized System (GHS) with the following hazards:
The piperazine moiety itself, while of low acute toxicity, can be corrosive and cause chemical burns. The primary hazards of this compound are irritant in nature. Therefore, our primary objective is to prevent direct contact with the skin, eyes, and respiratory system.
| Hazard Classification | GHS Code | Potential Effects |
| Skin Irritation | H315 | Redness, inflammation, and discomfort upon contact. |
| Serious Eye Irritation | H319 | Significant eye irritation, potentially leading to damage if not promptly addressed. |
| Respiratory Irritation | H335 | Irritation of the respiratory tract, coughing, and discomfort upon inhalation of vapors or aerosols. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following recommendations are based on a thorough risk assessment of the hazards associated with this compound.
Eye and Face Protection
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Best Practice: When there is a risk of splashing, a full-face shield should be used in conjunction with safety goggles.
Causality: The H319 classification indicates a risk of serious eye irritation. Standard safety glasses do not provide a sufficient seal to protect against splashes or vapors. Goggles provide a more robust barrier, and a face shield offers an additional layer of protection for the entire face.
Skin Protection
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option, but always check the manufacturer's compatibility data for breakthrough times. Dispose of contaminated gloves properly and wash hands thoroughly after handling.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Additional Protection: For larger quantities or situations with a higher risk of splashing, consider wearing impervious clothing and aprons.[1]
Causality: The H315 classification for skin irritation necessitates a barrier to prevent direct contact. Contaminated gloves must be removed without touching the outer surface to avoid cross-contamination.
Respiratory Protection
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Respirator: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is recommended.[1]
Causality: The H335 classification indicates that inhalation of vapors or aerosols may cause respiratory irritation. A fume hood is the primary engineering control to minimize this risk. A respirator is a secondary measure for situations where ventilation is inadequate or for emergency response.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][4] Keep the container tightly closed.[1][2]
Handling and Use
-
Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available. Have an emergency plan in place.
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transferring the chemical to prevent the spread of any potential spills.
-
Avoid Aerosol Generation: Handle the liquid gently to avoid the formation of aerosols.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1]
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Characterization: this compound waste is considered hazardous.
-
Disposal Method: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. This typically involves using a licensed chemical waste disposal company.[1][2] Do not dispose of it down the drain.[3]
-
Container Decontamination: Triple rinse empty containers with a suitable solvent before disposal.
Visualizing the Workflow: Spill Response
The following diagram outlines the immediate steps to take in the event of a chemical spill.
Caption: Workflow for a chemical spill response.
References
- This compound SDS, 82500-35-4 Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. URL
- 1-(Tetrahydro-2-furylmethyl)piperazine | C9H18N2O | CID 2737265 - PubChem. URL
- SAFETY D
- Piperazine - Santa Cruz Biotechnology. URL
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
